molecular formula C8H3BrO3 B1265426 4-Bromophthalic anhydride CAS No. 86-90-8

4-Bromophthalic anhydride

Cat. No.: B1265426
CAS No.: 86-90-8
M. Wt: 227.01 g/mol
InChI Key: BCKVHOUUJMYIAN-UHFFFAOYSA-N
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Description

4-Bromophthalic Anhydride (CAS 86-90-8) is a high-value, multifunctional aromatic intermediate that serves as a versatile building block in advanced chemical synthesis. Its structure features a reactive anhydride ring and a bromine substituent on the aromatic core, enabling diverse chemical transformations for researchers in polymers and functional materials. The compound is critically employed in the ring-opening copolymerization with epoxides to introduce functionalizable sites into polyester backbones, creating a platform for post-polymerization modification via well-established cross-coupling reactions . This makes it invaluable for developing novel, depolymerizable, and smart polymeric materials. In pharmaceutical research and the synthesis of fine chemicals, this compound acts as a pivotal precursor. The highly electrophilic anhydride group readily undergoes nucleophilic attack, facilitating esterification and amidation to construct complex molecular architectures . Concurrently, the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, allowing researchers to form new carbon-carbon bonds and diversify the aromatic system efficiently . Furthermore, it is a key intermediate in synthesizing dianhydride monomers, like oxydiphthalic dianhydride, which are essential for producing high-performance polyimides . This compound is offered as a white to almost white powder or crystal with a melting point of approximately 106–111 °C . It is moisture-sensitive and recommended to be stored under inert gas in a cool, dark place to maintain stability and purity . The provided product has a minimum purity of 97.0% (GC), ensuring reliable and reproducible results in experimental work . This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H3BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKVHOUUJMYIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235342
Record name 4-Bromophthalic anhydride
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Molecular Weight

227.01 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

86-90-8
Record name 4-Bromophthalic anhydride
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Record name 4-Bromophthalic anhydride
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Record name 4-Bromophthalic anhydride
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Record name 4-bromophthalic anhydride
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Record name 4-BROMOPHTHALIC ANHYDRIDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophthalic Anhydride (CAS 86-90-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalic anhydride (B1165640), with CAS number 86-90-8, is a pivotal fine chemical intermediate characterized by its high purity and versatile reactivity. This white to off-white crystalline solid serves as a fundamental building block in a multitude of advanced synthesis applications. Its chemical structure, featuring both an anhydride functional group and a bromine atom, makes it an indispensable precursor in the development of novel pharmaceuticals, high-performance polymers, and specialized dyes. For professionals in drug discovery and materials science, 4-bromophthalic anhydride offers a reliable scaffold for constructing complex molecular architectures through various organic transformations, including cross-coupling reactions and polymerization. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and experimental protocols.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

PropertyValueReference(s)
CAS Number 86-90-8[1]
Molecular Formula C₈H₃BrO₃[1]
Molecular Weight 227.01 g/mol [1]
Appearance White to off-white powder/crystal[2]
Melting Point 106-111 °C
Boiling Point 301-309 °C[3]
Density 1.911 g/cm³[3]
Solubility Very soluble in Benzene[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Spectral Data

Spectral analysis is crucial for the identification and quality control of this compound. Key spectral data are summarized below.

Spectrum TypeData / Characteristic PeaksReference(s)
¹H NMR (400 MHz, CDCl₃) δ 8.16-8.17 (m, 1H), 8.06-8.07 (m, 1H), 7.89-7.90 (m, 1H)[4]
Mass Spec (GC-MS) Molecular Ion (M⁺): m/z 226. Top Peak: m/z 182. Second Highest: m/z 184.[1][5]
FTIR KBr Wafer technique confirms structure.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of phthalic anhydride. Below is a detailed experimental protocol for this transformation.

Synthesis of this compound from Phthalic Anhydride

This protocol describes the synthesis via bromination in an aqueous alkaline solution, followed by dehydration.

Experimental Protocol:

  • Reaction Setup : In a suitable reaction vessel, prepare a suspension of phthalic anhydride (22 g, 148.5 mmol) in 150 mL of water.

  • Base and Bromine Addition : Slowly add sodium hydroxide (B78521) (12 g, 300.0 mmol) to the suspension. Following this, carefully add pure bromine (8.5 mL, 165.9 mmol).

  • Reaction : Stir the reaction mixture vigorously and heat to 90 °C for 12 hours.

  • Isolation of Intermediate : Upon completion, cool the mixture to 0 °C. Filter the resulting pale yellow solid and wash it with 50 mL of cold water.

  • Dehydration : Dissolve the collected solid in 60 mL of sulfur dioxide and heat the mixture to reflux for 5 hours.

  • Work-up : Concentrate the reaction mixture to obtain a residue. Add 200 mL of dichloromethane (B109758) (DCM) and stir at room temperature for 2 hours.

  • Final Product Isolation : Filter the mixture. Concentrate the filtrate to yield this compound (yield: ~71%).[4]

  • Purification (Optional) : The crude product can be further purified by vacuum distillation. Collect the fraction at approximately 215 °C under a vacuum of 0.095 MPa to obtain the high-purity final product.[6]

SynthesisWorkflow

Applications in Chemical Synthesis

This compound is a versatile intermediate, primarily utilized for its ability to introduce a phthalic anhydride moiety and for the reactivity of its bromine atom in cross-coupling reactions.

Role in Polymer Chemistry

It is a key monomer in the synthesis of high-performance polymers like polyimides. The anhydride groups react with diamines to form the polyimide backbone, while the bromo-substituent can be used for post-polymerization modification to tune the material's properties.[7]

Intermediate for Drug Development

In medicinal chemistry, this compound serves as a scaffold for building complex drug molecules.[8] The bromine atom is particularly useful for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[8] This allows for the attachment of diverse organic fragments, facilitating the synthesis of a wide range of therapeutic agents.[8]

SuzukiCoupling

Suzuki Coupling Protocol

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Experimental Protocol:

  • Reaction Setup : To a dry reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst : Under the inert atmosphere, add an anhydrous solvent (e.g., a mixture of Toluene and Water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction : Stir the mixture and heat to the required temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 4-arylphthalic anhydride derivative.[9][10][11]

Safety and Handling

This compound is classified as an irritant and should be handled with care in a well-ventilated area or fume hood.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).

  • First Aid :

    • Inhalation : Move the person to fresh air. Seek medical advice if respiratory symptoms occur.

    • Skin Contact : Immediately wash with plenty of water and soap.

    • Eye Contact : Rinse opened eye for several minutes under running water and consult a doctor.

    • Ingestion : Seek immediate medical advice.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 86-90-8) is a high-value intermediate with significant applications in pharmaceutical synthesis, polymer science, and dye manufacturing. Its dual reactivity, stemming from the anhydride ring and the bromo-substituent, provides a powerful tool for chemists to construct complex and functional molecules. A thorough understanding of its properties, synthesis, and reaction protocols is essential for leveraging its full potential in research and development.

References

4-Bromophthalic anhydride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromophthalic Anhydride (B1165640): Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalic anhydride, with the CAS number 86-90-8, is a pivotal intermediate in the landscape of organic and medicinal chemistry.[1][2] This off-white to white crystalline solid serves as a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, polymers, dyes, and plasticizers.[1][3][4] Its utility is primarily derived from its dual reactivity: the anhydride functional group is susceptible to nucleophilic attack, while the bromo substituent provides a handle for cross-coupling reactions.[2] This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a summary of its applications, particularly in the realm of drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Formula C8H3BrO3
Molecular Weight 227.01 g/mol [5]
Appearance Off-white to white powder/crystal[1][6]
Melting Point 107 °C[1][6]
Boiling Point 361.8 °C at 760 mmHg[6][7]
Density 1.911 g/cm³[1][6]
Flash Point 172.6 °C[6][7]
Solubility Very soluble in Benzene[1][6]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C[1][6]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

Spectroscopy Type Details
¹H NMR ¹H NMR (400 MHz, CDCl₃) δ 8.16-8.17 (m, 1H), 8.06-8.07 (m, 1H), 7.89-7.90 (m, 1H)[1]
¹³C NMR Data available in spectral databases.[5]
Infrared (IR) FTIR spectra have been recorded using KBr wafer technique.[5]
Mass Spectrometry (MS) Mass of molecular ion: 226.[8]

Reactivity and Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its versatile reactivity.[2] The anhydride ring can be opened by a variety of nucleophiles, such as alcohols and amines, to form mono-ester or mono-amide derivatives of phthalic acid. This reactivity is fundamental in constructing more complex molecular architectures.

The bromine atom on the aromatic ring is a key feature for synthetic diversification.[2] It can readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2] This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery. This compound is also used in the synthesis of dye intermediates and plant growth regulators.[1]

Below is a diagram illustrating the general reactivity of this compound.

G General Reactivity of this compound A This compound B Nucleophilic Attack (e.g., Alcohols, Amines) A->B Reaction with Nucleophiles D Cross-Coupling Reactions (e.g., Suzuki, Heck) A->D Pd-catalyzed C Phthalic Acid Derivatives (Esters, Amides) B->C E Functionalized Phthalic Anhydrides D->E

Caption: Reactivity pathways of this compound.

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound from phthalic anhydride.

Synthesis of this compound from Phthalic Anhydride

This method involves the bromination of phthalic anhydride in an aqueous alkaline solution, followed by acidification and dehydration.

Materials:

  • Phthalic anhydride (1.0 eq.)

  • Sodium hydroxide (B78521) (2.0 eq.)

  • Bromine (1.1 eq.)

  • Water

  • Sulfur dioxide or Acetic Anhydride

  • Dichloromethane

Procedure:

  • To a suspension of phthalic anhydride in water, slowly add sodium hydroxide.[9]

  • To this mixture, add pure bromine and stir the reaction mixture at 90 °C for 12 hours.[9]

  • After the reaction is complete, cool the mixture to 0 °C and filter to collect the pale yellow solid.[9]

  • Wash the solid with cold water.[9]

  • The intermediate, 4-bromophthalic acid, is then dehydrated. This can be achieved by heating with acetic anhydride for 2 hours at 140 °C or by refluxing in sulfur dioxide for 5 hours.[9][10]

  • The crude product is then purified. One method involves dissolving the residue in dichloromethane, stirring at room temperature, filtering, and concentrating the filtrate to yield this compound as a solid.[9]

The workflow for this synthesis is depicted in the following diagram:

G Synthesis Workflow of this compound A Phthalic Anhydride + NaOH + H₂O B Addition of Bromine A->B C Reaction at 90°C B->C D Cooling and Filtration C->D E Intermediate: 4-Bromophthalic Acid D->E F Dehydration (e.g., with Acetic Anhydride) E->F G Purification (e.g., with Dichloromethane) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[7] It may also cause an allergic skin reaction.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical compounds. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an essential tool for researchers and scientists in the field. A thorough understanding of its characteristics and safe handling procedures is paramount for its effective utilization in the laboratory and in industrial processes.

References

Solubility of 4-Bromophthalic Anhydride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromophthalic anhydride (B1165640) in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, drug development, and materials science, where it serves as a versatile intermediate. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is fundamentally governed by the chemical principle "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. 4-Bromophthalic anhydride is a moderately polar molecule due to the presence of the polar anhydride group and the carbon-bromine bond. Its solubility is therefore expected to be higher in polar organic solvents. Factors such as temperature and the specific nature of the solvent-solute interactions also play a significant role in determining the extent of solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from analogous compounds provide valuable insights.

Qualitative Solubility of this compound

Existing data indicates that this compound is generally soluble in several common organic solvents.

SolventSolubility Description
BenzeneVery Soluble[1][2]
EthanolSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble
Ethyl AcetateImplied Soluble (used for extraction)[4]
AcetoneImplied Soluble (used for extraction)[4]
ButanoneImplied Soluble (used for extraction)

Quantitative Solubility of Phthalic Anhydride (Analogue)

As a close structural analogue, the solubility of phthalic anhydride can provide a useful, albeit approximate, reference for the behavior of this compound. A study has detailed the solubility of phthalic anhydride in several organic solvents. It is important to note that the presence of the bromine atom in this compound will influence its solubility relative to the parent compound.

SolventTemperature (°C)Solubility (g / 100g of solvent)
Acetone2023.5
3030.1
4038.2
Ethyl Acetate2012.8
3017.2
4022.9
Chloroform206.2
308.9
4012.5
Benzene203.8
305.5
407.9

Note: This data is for phthalic anhydride and should be used as an estimation for this compound with caution.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound like this compound is the shake-flask method.[5] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal vials A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter the solution (e.g., 0.45 µm filter) E->F G Dilute the saturated solution F->G H Analyze by HPLC or UV-Vis G->H I Calculate solubility (e.g., g/100 mL or mol/L) H->I

Caption: Workflow for the experimental determination of solubility.

References

Navigating the Spectroscopic Landscape of 4-Bromophthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromophthalic anhydride (B1165640). Tailored for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's spectral characteristics, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its molecular structure.

¹H and ¹³C NMR Data at a Glance

The following tables summarize the quantitative ¹H and ¹³C NMR data for 4-bromophthalic anhydride, offering a clear and concise reference for spectral analysis.

Table 1: ¹H NMR Chemical Shift Data of this compound
SolventProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
DMSO-d₆H-A8.344dJ(A,B) = 1.7
H-B8.188ddJ(B,C) = 7.9, J(A,B) = 1.7
H-C8.006dJ(B,C) = 7.9
CDCl₃-8.16 - 8.17m-
-8.06 - 8.07m-
-7.89 - 7.90m-

Note: In CDCl₃, the peaks were reported as multiplets (m). The assignments correspond to the three aromatic protons.

Table 2: ¹³C NMR Chemical Shift Data of this compound

A search of available literature and spectral databases did not yield specific experimental ¹³C NMR chemical shift data for this compound. While ¹³C NMR spectra for this compound are indicated to exist in databases such as SpectraBase, the precise chemical shifts are not publicly detailed in the available resources.[1] For researchers requiring this data, direct acquisition of a ¹³C NMR spectrum is recommended.

Deciphering the Molecular Structure

The chemical structure of this compound and the corresponding proton assignments for NMR analysis are illustrated in the diagram below. This visualization serves as a crucial tool for correlating the spectral data with the specific protons in the molecule.

Caption: Chemical structure of this compound with proton labeling.

Experimental Protocols

The referenced ¹H NMR data was obtained using the following experimental parameters:

For data in DMSO-d₆: [2]

  • Instrument: 300 MHz NMR Spectrometer

  • Sample Preparation: 0.041 g of this compound was dissolved in 0.5 ml of DMSO-d₆.

For data in CDCl₃:

  • Instrument: BRUKER AC-300[1]

  • Temperature: 297K

  • Reference: Tetramethylsilane (TMS)

The provided protocols offer a foundational methodology for the replication of these NMR experiments. It is recommended that researchers consult the original source materials for any further specific details regarding the experimental setup and data acquisition parameters.

Logical Workflow for NMR Data Analysis

The process of analyzing and assigning the NMR spectra for this compound follows a logical progression from data acquisition to structural elucidation.

NMR_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis cluster_interpretation Structural Interpretation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition Processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing PeakPicking Peak Picking and Integration Processing->PeakPicking ChemShift Chemical Shift Analysis PeakPicking->ChemShift Coupling Coupling Constant Analysis (J-coupling) PeakPicking->Coupling Assignment Signal Assignment to Protons/Carbons ChemShift->Assignment Coupling->Assignment Structure Structure Elucidation/Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural analysis of this compound.

References

In-Depth Technical Guide to the FT-IR Spectrum Analysis of 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-bromophthalic anhydride (B1165640). It details the expected vibrational frequencies, provides a standard experimental protocol for sample analysis, and outlines a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical analysis who work with or encounter this compound.

Introduction to 4-Bromophthalic Anhydride and FT-IR Spectroscopy

This compound is a brominated derivative of phthalic anhydride. It is a valuable intermediate in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals. The presence of the bromine atom and the anhydride functional group imparts specific chemical reactivity that is leveraged in organic synthesis.

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule. For this compound, FT-IR spectroscopy is crucial for confirming the presence of the characteristic anhydride group and the aromatic ring, as well as for overall structural elucidation.

Predicted FT-IR Spectral Data for this compound

While a definitive, experimentally-derived peak list for this compound can vary slightly based on the sample preparation and instrument parameters, a highly accurate prediction of the key absorption bands can be made based on the known characteristic frequencies of its constituent functional groups. The following table summarizes the expected FT-IR absorption bands, their intensities, and the corresponding vibrational modes for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~ 3100 - 3000Medium to WeakC-H StretchAromatic Ring
~ 1850 - 1800StrongAsymmetric C=O StretchCyclic Anhydride
~ 1790 - 1740StrongSymmetric C=O StretchCyclic Anhydride
~ 1600 - 1450Medium to StrongC=C StretchAromatic Ring
~ 1300 - 1200StrongC-O-C StretchAnhydride
~ 1000 - 800Medium to StrongC-H Out-of-Plane BendingAromatic Ring
Below 700Medium to StrongC-Br StretchAryl Halide

Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

  • Spatula

  • Drying oven

  • This compound (sample)

  • Potassium bromide (KBr), FT-IR grade

3.2. Procedure

  • Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and minimize light scattering.

  • Pellet Formation: Carefully transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using an empty sample compartment or a blank KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Data Analysis: Process the acquired spectrum to identify the key absorption bands and compare them with the expected values for this compound.

Logical Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of an FT-IR spectrum, from initial sample preparation to the final structural interpretation.

ftir_analysis_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Sample Solid Sample (this compound) Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press SampleSpec Acquire Sample Spectrum Press->SampleSpec Background Acquire Background Spectrum Background->SampleSpec Background Subtraction Process Process Spectrum (Baseline Correction, etc.) SampleSpec->Process Identify Identify Key Peaks Process->Identify Assign Assign Vibrational Modes Identify->Assign Compare Compare with Reference Data Assign->Compare Structure Confirm Molecular Structure Compare->Structure

Caption: Workflow for FT-IR analysis of this compound.

Interpretation of the this compound FT-IR Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

  • Anhydride Carbonyl (C=O) Stretching: The most prominent feature will be two strong absorption bands in the region of 1850-1740 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the two carbonyl groups in the five-membered anhydride ring. The high frequency of these bands is characteristic of cyclic anhydrides.

  • Aromatic C=C Stretching: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • Aromatic C-H Stretching: Weak to medium intensity bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H stretching vibrations of the hydrogens attached to the aromatic ring.

  • C-O-C Stretching: A strong absorption band is expected in the 1300-1200 cm⁻¹ region, corresponding to the stretching of the C-O-C linkage within the anhydride functional group.

  • Aromatic C-H Out-of-Plane Bending: In the fingerprint region (below 1000 cm⁻¹), bands corresponding to the out-of-plane bending of the aromatic C-H bonds can provide information about the substitution pattern of the benzene (B151609) ring.

  • Carbon-Bromine (C-Br) Stretching: A medium to strong absorption band is expected in the lower frequency region of the spectrum, typically below 700 cm⁻¹, which is characteristic of the C-Br stretching vibration.

By identifying these characteristic absorption bands, researchers can confidently confirm the identity and purity of this compound in their samples. This in-depth analysis serves as a fundamental tool in quality control and reaction monitoring in synthetic chemistry and drug development.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 4-bromophthalic anhydride (B1165640). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. This document details the fragmentation patterns, presents quantitative data in a clear format, and provides a representative experimental protocol for analysis.

Introduction

4-Bromophthalic anhydride (C₈H₃BrO₃) is a chemical intermediate used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Understanding its behavior under mass spectrometry, particularly through electron ionization (EI), is crucial for its identification and characterization in complex mixtures. This guide will focus on the fragmentation pathways observed in the mass spectrum of this compound, providing a basis for its unambiguous identification.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. Due to the presence of a bromine atom, the molecular ion and any bromine-containing fragments appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Quantitative Fragmentation Data

The following table summarizes the most significant ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

m/zRelative Intensity (%)Proposed Fragment Ion
228~98[C₈H₃⁸¹BrO₃]⁺• (Molecular Ion, M+2)
226100[C₈H₃⁷⁹BrO₃]⁺• (Molecular Ion, M)
184~48[C₈H₃⁸¹BrO]⁺•
182~47[C₈H₃⁷⁹BrO]⁺•
156~47[C₇H₃⁸¹Br]⁺•
154~48[C₇H₃⁷⁹Br]⁺•
103~5[C₇H₄O]⁺•
75~80[C₆H₃]⁺
74~47[C₆H₂]⁺
50~7[C₄H₂]⁺

Data sourced from the ChemicalBook database.[1]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a series of characteristic steps, primarily involving the loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), as well as the bromine atom.

The proposed fragmentation pathway is as follows:

  • Molecular Ion Formation: The initial event is the ionization of the this compound molecule by electron impact, resulting in the formation of the molecular ion radical cation at m/z 226 and 228.

  • Loss of CO₂: The molecular ion can undergo the loss of a molecule of carbon dioxide to form a fragment ion at m/z 182 and 184.

  • Loss of CO: Subsequent loss of a carbon monoxide molecule from the [M-CO₂]⁺• ion leads to the formation of a brominated benzyne-like radical cation at m/z 154 and 156.

  • Loss of Bromine: The fragment at m/z 154/156 can then lose a bromine radical to form an ion at m/z 75.

  • Alternative Pathways: Other minor fragmentation pathways can also occur, leading to the formation of smaller fragment ions.

Fragmentation Diagram

Fragmentation_Pathway M [C₈H₃BrO₃]⁺• m/z 226/228 F1 [C₇H₃BrO]⁺• m/z 182/184 M->F1 - CO₂ F2 [C₆H₃Br]⁺• m/z 154/156 F1->F2 - CO F3 [C₆H₃]⁺ m/z 75 F2->F3 - Br•

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Dilution: If necessary, perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Library Matching: Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve 1 mg in 1 mL Dichloromethane dilute Dilute to 1-10 µg/mL dissolve->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-300) ionize->detect extract Extract Mass Spectrum detect->extract analyze Analyze Fragmentation extract->analyze compare Compare to Library analyze->compare

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound provides a reliable method for its identification. The characteristic isotopic pattern of bromine and the predictable fragmentation pathway involving the loss of CO₂ and CO are key identifiers. The experimental protocol outlined in this guide provides a solid foundation for the analysis of this compound in a research or quality control setting. This technical guide serves as a practical resource for scientists and professionals requiring detailed information on the mass spectrometric behavior of this compound.

References

Unraveling the Crystalline Landscape of 4-Bromophthalic Anhydride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Despite its utility as a precursor in the synthesis of various organic compounds, a comprehensive public-domain understanding of the solid-state chemistry of 4-bromophthalic anhydride (B1165640), specifically its crystal structure and potential polymorphic forms, remains elusive. Extensive searches of chemical databases and the scientific literature have not yielded detailed crystallographic data, such as unit cell parameters, space group information, or validated polymorphic forms. This technical guide, therefore, serves to consolidate the currently available information and to highlight the existing knowledge gap in the structural chemistry of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of 4-bromophthalic anhydride is presented in Table 1. This data is foundational for any experimental work involving the material's crystallization and solid-state characterization.

PropertyValue
Molecular Formula C₈H₃BrO₃
Molecular Weight 227.01 g/mol
Melting Point Approximately 107 °C
Appearance White to off-white powder or crystals
Solubility Soluble in benzene

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental physical and chemical characteristics of the compound.

Synthesis and Crystallization: Experimental Protocols

While specific crystal structure data is unavailable, several methods for the synthesis of this compound have been reported. Understanding these synthetic routes is crucial as the final crystallization step can be influenced by impurities or residual solvents, potentially leading to different crystal forms.

Method 1: Bromination of Phthalic Anhydride

One common laboratory-scale synthesis involves the direct bromination of phthalic anhydride. A general procedure is as follows:

  • Phthalic anhydride is dissolved in a suitable solvent, such as a mixture of water and sodium hydroxide.

  • Elemental bromine is added portion-wise to the solution at an elevated temperature (e.g., 90 °C).

  • The reaction mixture is stirred for several hours to ensure complete reaction.

  • Upon cooling, the crude product precipitates and is collected by filtration.

  • Purification is typically achieved by recrystallization from an appropriate solvent.

Method 2: From 4-Chlorotetrahydrophthalic Anhydride

An alternative synthesis involves the reaction of 4-chlorotetrahydrophthalic anhydride with bromine in the presence of an iron catalyst. This process simultaneously results in aromatization and halogen exchange.

The Quest for Crystal Structure and Polymorphism: A Knowledge Gap

The absence of published crystallographic data for this compound presents a significant knowledge gap. The arrangement of molecules in the solid state, governed by intermolecular interactions such as halogen bonding and π-π stacking, dictates many of the material's bulk properties, including its dissolution rate, stability, and mechanical characteristics.

For a molecule like this compound, the presence of a bromine atom and a polar anhydride group suggests the potential for interesting supramolecular assemblies. The bromine atom can participate in halogen bonding, a highly directional interaction that can influence crystal packing.

The potential for polymorphism—the ability of a compound to exist in more than one crystal form—is also a critical consideration, particularly in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physical properties.

Future Outlook and Recommended Experimental Workflow

To address the current void in the understanding of this compound's solid-state chemistry, a systematic study is warranted. The following experimental workflow is proposed:

Figure 1: Proposed experimental workflow for the determination of the crystal structure and polymorphism of this compound. This diagram outlines the logical steps from synthesis to full solid-state characterization.

A thorough crystallization screening using a variety of solvents and conditions (e.g., slow evaporation, cooling crystallization, vapor diffusion) would be the first step in obtaining single crystals suitable for X-ray diffraction analysis. Subsequent characterization of any identified forms by spectroscopic and thermal methods would provide a complete picture of the solid-state landscape of this compound.

The logical relationship between different potential polymorphic forms and the experimental conditions that might lead to them can be conceptualized as follows:

Polymorph_Formation cluster_conditions Crystallization Conditions cluster_polymorphs Potential Polymorphs Solvent Solvent System Form_A Polymorph A Solvent->Form_A Non-polar Form_B Polymorph B Solvent->Form_B Polar Temperature Temperature Profile Temperature->Form_A Slow Cooling Temperature->Form_B Rapid Cooling Saturation Saturation Rate Saturation->Form_A Low Saturation->Form_B Medium Amorphous Amorphous Solid Saturation->Amorphous High

Figure 2: A conceptual diagram illustrating the potential influence of crystallization conditions on the formation of different solid forms of this compound. This highlights the key experimental variables that could be manipulated to isolate different polymorphs.

Thermogravimetric Analysis of 4-Bromophthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available thermogravimetric analysis (TGA) data specifically for 4-Bromophthalic anhydride (B1165640) is limited. The data and discussion presented in this guide are based on the analysis of structurally related compounds, namely polymers derived from 3,6-dibromophthalic anhydride, and general principles of thermal analysis for brominated aromatic compounds. The provided quantitative data should be considered an illustrative estimation. Experimental verification is highly recommended for precise characterization.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the thermal stability, decomposition profile, and composition of materials. For drug development professionals and scientists, TGA provides critical insights into the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients, which can influence formulation, storage, and processing.

Estimated Thermal Decomposition Profile

Based on the thermal behavior of related brominated phthalic anhydride derivatives, the thermal decomposition of 4-Bromophthalic anhydride is expected to be a multi-stage process.[2] The primary decomposition event would likely involve the loss of bromine and the anhydride functional group. The presence of the bromine atom on the aromatic ring may influence the decomposition pathway and the thermal stability of the molecule. For instance, studies on brominated flame retardants show initial degradation temperatures between 297 and 330 °C.[3]

Table 1: Estimated TGA Data for this compound

ParameterEstimated Value/RangeDescription
Onset Decomposition Temp. (T_onset) 280 - 320 °CThe temperature at which significant mass loss begins. This indicates the start of thermal degradation.
Peak Decomposition Temp. (T_peak) 300 - 350 °CThe temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the derivative thermogravimetric (DTG) curve.
Mass Loss Event(s) A primary, significant mass loss corresponding to the fragmentation of the molecule.This would likely involve the cleavage of the C-Br bond and the breakdown of the anhydride ring structure.
Residue at 600 °C VariableThe amount of residual mass will depend on the decomposition pathway and the potential for char formation.

Note: The values in this table are estimations based on the thermal decomposition of related compounds and should be confirmed by experimental analysis.

Experimental Protocol for TGA

The following is a detailed methodology for conducting a thermogravimetric analysis of a solid organic compound such as this compound.

3.1. Instrumentation

  • Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

  • Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (or another inert gas like argon) is used to prevent oxidative decomposition.

3.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogenous powder to promote even heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible.

  • Distribute the sample evenly across the bottom of the crucible.

3.3. TGA Instrument Parameters

  • Purge Gas: Set the flow rate of the inert gas (e.g., nitrogen) to 20-50 mL/min to maintain an inert atmosphere within the furnace.[1]

  • Temperature Program:

    • Initial Temperature: 30 °C

    • Heating Rate: 10 °C/min (a common rate for standard analysis).

    • Final Temperature: 600 °C (or higher, depending on the desired extent of decomposition analysis).

  • Data Collection: Record the sample mass as a function of temperature.

3.4. Data Analysis

  • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures.

  • Determine the onset temperature of decomposition, typically by the intersection of the baseline with the tangent of the steepest part of the mass loss curve.

  • Quantify the percentage of mass loss for each decomposition step.

Visualizing the TGA Workflow

The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.

TGA_Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrument Setup cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Sample Sample Preparation (5-10 mg of fine powder) Crucible Crucible Selection (Alumina or Platinum) Sample->Crucible Load Sample Parameters Set TGA Parameters - Heating Rate (e.g., 10°C/min) - Atmosphere (e.g., Nitrogen) - Temperature Range (e.g., 30-600°C) Run Initiate TGA Run Data Data Acquisition (Mass vs. Temperature) Run->Data TG_Curve Generate TGA Curve (% Mass Loss vs. Temp) Data->TG_Curve DTG_Curve Generate DTG Curve (Derivative of Mass Loss) Data->DTG_Curve Interpretation Determine: - Onset Temperature - Peak Decomposition Temperature - Mass Loss Percentage - Residue TG_Curve->Interpretation DTG_Curve->Interpretation

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Signaling Pathways and Logical Relationships

In the context of TGA, a "signaling pathway" can be interpreted as the sequence of events leading to the final analytical result. The diagram above illustrates this logical progression. The process begins with careful sample preparation, followed by precise instrument setup. The core of the experiment is the controlled heating of the sample and the continuous measurement of its mass. The resulting data is then processed to generate TGA and DTG curves, which are finally interpreted to extract key thermal properties of the material. This systematic approach ensures the reliability and reproducibility of the TGA results.

References

In-Depth Technical Guide: Differential Scanning Calorimetry (DSC) of 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 4-Bromophthalic anhydride (B1165640) using Differential Scanning Calorimetry (DSC). It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal properties of this compound.

Introduction to 4-Bromophthalic Anhydride and its Thermal Analysis

This compound (CAS No: 86-90-8) is a brominated aromatic anhydride.[1] Its chemical structure, featuring a phthalic anhydride core with a bromine substituent, makes it a valuable intermediate in the synthesis of polymers, dyes, and pharmaceuticals. Understanding the thermal behavior of this compound is crucial for its application in various fields, particularly in processes involving elevated temperatures.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal transitions, such as melting point, enthalpy of fusion, and decomposition temperature.

Thermal Properties of this compound

Thermal PropertyThis compoundPhthalic Anhydride (for comparison)
Melting Point (T_m) ~107 °C[1]131.6 °C
Enthalpy of Fusion (ΔH_fus) Data not available23.09 kJ/mol[2]
Decomposition Decomposes at elevated temperatures with potential release of hydrogen bromide.Not applicable

Experimental Protocol for DSC Analysis

The following is a generalized experimental protocol for the DSC analysis of this compound, based on standard procedures for organic compounds.

Sample Preparation
  • Accurately weigh 2-5 mg of high-purity this compound powder into a standard aluminum DSC pan.

  • Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.

  • Hermetically seal the aluminum pan to contain any potential volatiles released upon heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Instrument Setup and Measurement
  • Instrument: A calibrated heat-flux or power-compensation DSC instrument.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min. This heating rate is a common starting point and can be adjusted to optimize the resolution of thermal events.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis and Interpretation

The resulting DSC thermogram will display heat flow on the y-axis versus temperature on the x-axis.

  • Melting Point (T_m): The melting of this compound will be observed as an endothermic peak. The onset temperature of this peak is typically reported as the melting point.

  • Enthalpy of Fusion (ΔH_fus): The area under the melting peak is proportional to the enthalpy of fusion. This value can be calculated using the instrument's software and is a measure of the energy required to melt the sample.

  • Decomposition: Any exothermic or endothermic events at temperatures above the melting point may indicate decomposition. Brominated compounds can release hydrogen bromide upon decomposition, which is a corrosive gas. Therefore, it is important to take appropriate safety precautions and ensure proper ventilation.

Visualizing the DSC Experimental Workflow

The following diagram illustrates the general workflow for a DSC experiment.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of This compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat thermogram Obtain DSC Thermogram heat->thermogram analyze Determine T_m, ΔH_fus, and Decomposition thermogram->analyze

Caption: A flowchart of the DSC experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the Differential Scanning Calorimetry analysis of this compound. By following the outlined experimental protocol and data analysis procedures, researchers can obtain valuable insights into the thermal properties of this important chemical intermediate. The provided data and workflow serve as a foundational resource for further investigation and application of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide to the Safety and Hazards of 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 4-Bromophthalic anhydride (B1165640) (CAS No. 86-90-8). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding for professionals handling this chemical in a research and development setting.

Chemical and Physical Properties

4-Bromophthalic anhydride is a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₃BrO₃[2]
Molecular Weight 227.01 g/mol [2][3]
Appearance Off-white to white powder/solid[1][4]
Melting Point 107 °C[4]
Boiling Point 305-309 °C[4]
Density 1.9 ± 0.1 g/cm³[4]
Flash Point 172.6 ± 23.2 °C[4]
CAS Number 86-90-8[2][5]
EC Number 201-707-9[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant and corrosive properties.

Signal Word: Warning or Danger (depending on supplier and concentration)[4][6]

GHS Hazard Pictograms:

  • Exclamation Mark (GHS07): Indicates that the substance may cause irritation, skin sensitization, or is harmful.

  • Corrosion (GHS05): May be indicated by some suppliers, highlighting the risk of serious eye damage.[2]

Table 2: GHS Hazard and Precautionary Statements

CodeStatementReference(s)
Hazard Statements
H302Harmful if swallowed.[7][8][9]
H315Causes skin irritation.[6][7][9]
H317May cause an allergic skin reaction.[3][7]
H318Causes serious eye damage.[2]
H319Causes serious eye irritation.[6][7][9]
H335May cause respiratory irritation.[7][8]
Precautionary Statements
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8][10]
P264Wash skin thoroughly after handling.[6][10]
P270Do not eat, drink or smoke when using this product.[10]
P271Use only outdoors or in a well-ventilated area.[7][10]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][8][10]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[10]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
P333+P313If skin irritation or rash occurs: Get medical advice/attention.[9]
P337+P313If eye irritation persists: Get medical advice/attention.[9]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[7]
P405Store locked up.[7]
P501Dispose of contents/container to an approved waste disposal plant.[7]

The following diagram illustrates the logical workflow for hazard identification and initial response.

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_response Initial Response Protocol Start Handle 4-Bromophthalic Anhydride CheckSDS Consult Safety Data Sheet (SDS) Start->CheckSDS IdentifyHazards Identify Hazards: - Harmful if swallowed (H302) - Skin Irritant (H315) - Eye Irritant/Damage (H319/H318) - Respiratory Irritant (H335) - Skin Sensitizer (H317) CheckSDS->IdentifyHazards Exposure Potential Exposure Occurs IdentifyHazards->Exposure SkinContact Skin Contact: Wash with soap and water (P302+P352) Exposure->SkinContact Skin EyeContact Eye Contact: Rinse cautiously with water for several minutes (P305+P351+P338) Exposure->EyeContact Eyes Inhalation Inhalation: Move to fresh air (P304+P340) Exposure->Inhalation Inhalation Ingestion Ingestion: Call a poison center (P301+P312) Exposure->Ingestion Ingestion SeekMedical Seek Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Hazard Identification and Initial Response Workflow.

Experimental Protocols for Hazard Determination

The GHS classifications are based on data from standardized toxicological studies. While specific experimental data for this compound is not publicly available, the methodologies follow established OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD 420, 423, or 425)
  • Objective: To determine the acute oral toxicity of a substance.[5] The "Harmful if swallowed" (H302) classification is derived from these studies.

  • Methodology: A single dose of the substance is administered orally to fasted animals (typically rats).[10][11] The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[10] Different guidelines use different dosing schemes (e.g., Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure) to minimize the number of animals used while still enabling classification.[5] The results allow for the classification of the substance into one of the GHS categories for acute toxicity.

Skin Irritation/Corrosion (OECD 439)
  • Objective: To assess the potential of a substance to cause reversible skin damage.[6] This is the basis for the "Causes skin irritation" (H315) classification.

  • Methodology: This test is now commonly performed in vitro using a reconstructed human epidermis (RhE) model.[6][12] A defined amount of the test substance is applied to the surface of the RhE tissue.[13] After a specific exposure time, the substance is removed, and the tissue is incubated. Cell viability is then measured, typically using a colorimetric assay (like the MTT assay). A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant.[6][13]

Serious Eye Damage/Eye Irritation (OECD 405)
  • Objective: To determine the potential of a substance to produce serious eye damage or irritation.[2] This informs the "Causes serious eye irritation" (H319) or "Causes serious eye damage" (H318) classifications.

  • Methodology: The traditional method involves applying a single dose of the substance to one eye of an experimental animal (historically, the albino rabbit).[1][14] The eye is then observed at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva, which are scored to determine the level of irritation.[1][4] Efforts are made to minimize animal suffering, and in vitro alternatives are increasingly used where validated.[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear impervious gloves.[6]

  • Eye Protection: Use safety glasses or goggles.[6]

  • Skin and Body Protection: Wear protective work clothing.[6]

  • Respiratory Protection: Use a suitable respirator if high concentrations of dust are present.[6]

Handling
  • Avoid all personal contact, including inhalation of dust.[7]

  • Use in a well-ventilated area.[7]

  • Do not eat, drink, or smoke when handling.[7]

  • Wash hands thoroughly after handling.[6]

  • Keep containers securely sealed when not in use.[7]

Storage
  • Store in a cool, dry, well-ventilated area.[7]

  • Keep containers tightly closed.[7]

  • Store away from incompatible materials and foodstuffs.[7]

  • Due to its hygroscopic nature, it should be stored in a sealed, dry environment, with some sources recommending low temperatures (2-8°C).[1]

The following diagram outlines a safe handling and storage protocol.

Safe_Handling_and_Storage cluster_planning Planning and Preparation cluster_handling Handling Protocol cluster_storage Storage and Disposal ReviewSDS Review SDS and Risk Assessment SelectPPE Select Appropriate PPE: - Impervious Gloves - Safety Goggles - Lab Coat ReviewSDS->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area (e.g., Fume Hood) ReviewSDS->PrepareWorkArea Handling Handling 4-Bromophthalic Anhydride PrepareWorkArea->Handling AvoidContact Avoid Dust Inhalation and Skin/Eye Contact Handling->AvoidContact NoConsume Do Not Eat, Drink, or Smoke AvoidContact->NoConsume WashHands Wash Hands Thoroughly After Use NoConsume->WashHands Storage Store in Tightly Sealed Container WashHands->Storage StorageConditions Store in Cool, Dry, Well-Ventilated Area Storage->StorageConditions Disposal Dispose of Waste According to Local Regulations StorageConditions->Disposal

Caption: Safe Handling and Storage Protocol.

First-Aid and Accidental Release Measures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical advice.[6]

  • Skin Contact: Immediately wash with plenty of water and soap. Remove contaminated clothing. Seek immediate medical advice.[6]

  • Eye Contact: Rinse opened eyes for several minutes under running water. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Seek immediate medical advice.[6]

Accidental Release Measures
  • Minor Spills: Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[7]

  • Major Spills: Evacuate the area. Alert emergency services. Control personal contact by wearing appropriate PPE. Prevent spillage from entering drains or waterways.[7]

Toxicological and Ecological Information

  • Acute Toxicity: Harmful if swallowed. Inflammation of the skin and eyes is characterized by itching, redness, and pain.[10]

  • Carcinogenicity, Mutagenicity, Reproductivity: Data is not available or does not meet the criteria for classification.[9]

This guide is intended to provide detailed safety and hazard information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier before handling this compound and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to the Electrophilic Bromination of Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of phthalic anhydride (B1165640), a critical reaction for the synthesis of brominated phthalic anhydride derivatives. These derivatives serve as versatile intermediates in the development of pharmaceuticals, polymers, and other high-value organic compounds. This document details the reaction mechanism, regioselectivity, experimental protocols, and quantitative data to support researchers in this field.

Core Concepts: The Mechanism of Electrophilic Bromination

The electrophilic bromination of phthalic anhydride is a classic example of an electrophilic aromatic substitution (EAS) reaction. Due to the presence of the electron-withdrawing anhydride group, the aromatic ring of phthalic anhydride is deactivated towards electrophilic attack compared to benzene. This deactivation necessitates the use of a Lewis acid catalyst, such as iron (Fe) or ferric bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile.

The generally accepted mechanism proceeds through the following key steps:

  • Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic complex, which effectively acts as a source of the bromonium ion (Br⁺).

  • Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated phthalic anhydride product.

The overall transformation can be summarized as the substitution of a hydrogen atom on the aromatic ring with a bromine atom.

Regioselectivity: The Formation of 3- and 4-Bromophthalic Anhydride

The substitution pattern in the electrophilic bromination of phthalic anhydride is governed by the directing effects of the anhydride functional group. The anhydride group is an electron-withdrawing group, which deactivates the aromatic ring. In electrophilic aromatic substitution, such groups are typically meta-directing. This is consistent with the formation of 3-bromophthalic anhydride .

However, experimental evidence confirms that the reaction also yields This compound , the para isomer. The formation of a mixture of 3- and 4-brominated products indicates that the directing effect of the anhydride group in this specific bicyclic system is more complex than simple substituent rules might suggest. The direct bromination of phthalic anhydride often leads to a mixture of these two isomers, and their separation can be challenging.

While a detailed computational analysis explaining the precise isomer distribution is not extensively documented in readily available literature, the formation of the 4-bromo isomer may be influenced by a combination of electronic and steric factors within the phthalic anhydride molecule.

Data Presentation: Synthesis of Brominated Phthalic Anhydrides

The following tables summarize quantitative data from various reported syntheses of 3- and this compound.

Table 1: Synthesis of 3-Bromophthalic Anhydride

Starting MaterialBrominating AgentCatalyst/SolventReaction TimeTemperatureYieldReference
Phthalic AnhydrideBromineAcetic Anhydride (reflux)-RefluxHigh Purity (up to 96%)
3-Bromophthalic AcidAcetic Anhydride-1 hourReflux96%

Table 2: Synthesis of this compound

Starting MaterialBrominating AgentCatalyst/SolventReaction TimeTemperatureYieldReference
Phthalic AnhydrideBromineWater, NaOH, Phase Transfer Catalyst11.7 hours45-80°C71%
4-Chlorotetrahydrophthalic AnhydrideBromineIron powder, Chlorobenzene (B131634)4 hours (at 165-170°C)110°C -> 130°C -> 165-170°C7.8% (GC area %)

Experimental Protocols

Detailed methodologies for the synthesis of brominated phthalic anhydrides are crucial for reproducibility. The following are representative experimental protocols.

Synthesis of 3-Bromophthalic Anhydride via Direct Bromination

A mixture of phthalic anhydride and bromine is refluxed in acetic anhydride. This method has been reported to yield high-purity 3-bromophthalic anhydride. A specific protocol involves the dehydration of 3-bromophthalic acid by refluxing with acetic anhydride for one hour, followed by crystallization from petroleum ether to yield 96% of the product.

Synthesis of this compound using a Phase Transfer Catalyst

To a suspension of 22 g of phthalic anhydride in 150 mL of water, 12 g of sodium hydroxide (B78521) and 8.5 mL of pure bromine are slowly added. The reaction mixture is stirred at 90°C for 12 hours. After cooling and filtration, the resulting solid is dissolved in sulfur dioxide and refluxed for 5 hours. Concentration and extraction with dichloromethane (B109758) yield this compound with a 71% yield. Another protocol utilizes a benzyltrimethylammonium (B79724) chloride catalyst in a three-stage temperature-controlled reaction with bromine addition, followed by acidification and purification.

Synthesis of this compound using an Iron Catalyst

While direct bromination of phthalic anhydride with an iron catalyst can produce a mixture of isomers, a method starting from 4-chlorotetrahydrophthalic anhydride has been described. 18.65 grams of 4-chlorotetrahydrophthalic anhydride are dissolved in 2.8 grams of chlorobenzene and heated to 110°C. 0.0026 grams of iron powder are added, and 22.4 grams of bromine are added over 2 hours. The temperature is then increased to 130°C, and an additional 9.6 grams of bromine are added over 1.5 hours. Finally, the reaction is heated to 165°-170°C for 4 hours.

Mandatory Visualizations

The following diagrams illustrate the core mechanistic pathway and a general experimental workflow for the electrophilic bromination of phthalic anhydride.

The Genesis of a Key Intermediate: A Technical History of 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and history of 4-Bromophthalic anhydride (B1165640), a pivotal intermediate in the synthesis of polymers, dyes, and pharmaceuticals. Geared towards researchers, scientists, and drug development professionals, this document details the evolution of its synthesis, presents key quantitative data, and outlines detailed experimental protocols for its preparation.

A Historical Perspective: The Emergence of 4-Bromophthalic Anhydride

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, its history is intrinsically linked to the broader exploration of phthalic anhydride derivatives. The early 20th century saw investigations into the bromination of phthalic anhydride, laying the groundwork for the eventual isolation and characterization of its various isomers.

A significant milestone in the modern accessibility and utility of this compound came with the work of E. T. Sabourin and his colleagues, published in 1983.[1][2] Their method, involving the direct bromination of phthalic anhydride in an aqueous alkaline solution, provided a practical route to this specific isomer and is frequently cited in subsequent patents and literature, indicating its importance in establishing a viable synthetic pathway.

Further advancements in the 1990s, driven by industrial applications, led to the development of alternative synthetic routes. Notably, a patent filed in 1990 described a process for preparing this compound by reacting 4-chlorotetrahydrophthalic anhydride with bromine in the presence of an iron catalyst.[1] This method offered a different approach to achieving the desired brominated product.

Today, this compound is recognized as a valuable building block, particularly in the preparation of dianhydride monomers for polyimides, as well as in the synthesis of various dyes and plasticizers.[1][2]

Key Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound have been prominently documented.

Method 1: Direct Bromination of Phthalic Anhydride in Aqueous Alkali

This method, based on the work of Sabourin et al., involves the direct bromination of phthalic anhydride.

Experimental Protocol:

The synthesis commences with the dissolution of phthalic anhydride in an aqueous alkali solution, such as sodium hydroxide, to form the corresponding phthalate (B1215562) salt. Elemental bromine is then introduced to the solution. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is directed to the 4-position of the phthalate ring. Subsequent acidification of the reaction mixture precipitates the 4-bromophthalic acid, which is then dehydrated, typically by heating, to yield this compound.

cluster_0 Method 1: Direct Bromination Phthalic Anhydride Phthalic Anhydride Phthalate Salt Solution Phthalate Salt Solution Phthalic Anhydride->Phthalate Salt Solution Dissolution Aqueous Alkali (e.g., NaOH) Aqueous Alkali (e.g., NaOH) Aqueous Alkali (e.g., NaOH)->Phthalate Salt Solution Bromination Reaction Bromination Reaction Phthalate Salt Solution->Bromination Reaction Bromine (Br2) Bromine (Br2) Bromine (Br2)->Bromination Reaction Acidification Acidification Bromination Reaction->Acidification 4-Bromophthalic Acid 4-Bromophthalic Acid Acidification->4-Bromophthalic Acid Precipitation Dehydration (Heat) Dehydration (Heat) 4-Bromophthalic Acid->Dehydration (Heat) This compound This compound Dehydration (Heat)->this compound

Synthetic Workflow for Direct Bromination
Method 2: Bromination of 4-Chlorotetrahydrophthalic Anhydride

This patented process provides an alternative route starting from a partially saturated ring system.

Experimental Protocol:

The starting material, 4-chlorotetrahydrophthalic anhydride, is reacted with elemental bromine in the presence of an iron catalyst, such as iron powder or an iron salt (e.g., ferric chloride). The reaction is typically carried out in a suitable solvent, like chlorobenzene, at elevated temperatures. This process involves both dehydrogenation (aromatization) of the tetrahydrophthalic ring and a halogen exchange reaction, where the chlorine atom is substituted by bromine. The resulting this compound is then isolated from the reaction mixture.

cluster_1 Method 2: Bromination of 4-Chlorotetrahydrophthalic Anhydride 4-Chlorotetrahydrophthalic Anhydride 4-Chlorotetrahydrophthalic Anhydride Reaction in Solvent (e.g., Chlorobenzene) Reaction in Solvent (e.g., Chlorobenzene) 4-Chlorotetrahydrophthalic Anhydride->Reaction in Solvent (e.g., Chlorobenzene) Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction in Solvent (e.g., Chlorobenzene) Iron Catalyst (e.g., Fe, FeCl3) Iron Catalyst (e.g., Fe, FeCl3) Iron Catalyst (e.g., Fe, FeCl3)->Reaction in Solvent (e.g., Chlorobenzene) Aromatization & Halogen Exchange Aromatization & Halogen Exchange Reaction in Solvent (e.g., Chlorobenzene)->Aromatization & Halogen Exchange Heat This compound This compound Aromatization & Halogen Exchange->this compound

Synthetic Workflow for Bromination of 4-Chlorotetrahydrophthalic Anhydride

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of this compound.

ParameterMethod 1 (Direct Bromination)Method 2 (Bromination of 4-Chlorotetrahydrophthalic Anhydride)Reference
Starting Material Phthalic Anhydride4-Chlorotetrahydrophthalic Anhydride[1][2]
Key Reagents Bromine, Aqueous AlkaliBromine, Iron Catalyst[1][2]
Typical Yield Not explicitly stated in provided abstractsYields can be influenced by reaction conditions[1]
Melting Point (°C) 107107
Physical and Spectral PropertiesValueReference
Molecular Formula C₈H₃BrO₃
Molecular Weight ( g/mol ) 227.01
Appearance White to off-white crystalline solid
CAS Number 86-90-8

Conclusion

The journey of this compound from a subject of early 20th-century bromination studies to a readily accessible and industrially significant intermediate is a testament to the continuous evolution of synthetic organic chemistry. The development of practical and efficient synthetic methodologies has unlocked its potential in the creation of advanced materials and complex molecules. This technical guide provides a foundational understanding of its history and synthesis, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyimides from 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides derived from 4-bromophthalic anhydride (B1165640). The inclusion of a bromine substituent on the phthalic anhydride monomer offers a versatile handle for post-polymerization modification, enabling the development of functional polyimides for a wide range of applications, including advanced materials and drug delivery systems.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyimides from 4-bromophthalic anhydride introduces a reactive bromine atom into the polymer backbone. This functionality can be leveraged for subsequent chemical modifications, such as cross-linking or the attachment of specific moieties, to tailor the final properties of the material. The standard synthesis route is a two-step process involving the formation of a poly(amic acid) (PAA) intermediate, followed by cyclodehydration (imidization) to yield the final polyimide.

Synthesis Overview

The synthesis of polyimides from this compound and an aromatic diamine, such as 4,4'-oxydianiline (B41483) (ODA) or 4,4'-diaminodiphenylmethane (DDM), proceeds via a two-step polycondensation reaction.

Step 1: Poly(amic acid) Synthesis

In the first step, equimolar amounts of this compound and an aromatic diamine are reacted in a polar aprotic solvent at room temperature. This reaction opens the anhydride ring to form a soluble poly(amic acid) (PAA) precursor. The choice of solvent is critical, with N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) being the most commonly used.

Step 2: Imidization

The second step involves the conversion of the PAA into the final polyimide through the elimination of water. This can be achieved by two primary methods:

  • Thermal Imidization: The PAA solution is cast into a film and heated in a stepwise manner to high temperatures (typically up to 300-350°C). This process drives the cyclodehydration reaction to form the imide rings.

  • Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine (B92270) or triethylamine, are added to the PAA solution at room temperature or with gentle heating. This method can be advantageous for producing polyimide powders or for applications where high-temperature processing is undesirable.

Experimental Protocols

The following are generalized protocols for the synthesis of polyimides from this compound. Researchers should optimize these conditions based on the specific diamine used and the desired properties of the final polymer.

Protocol 1: Synthesis of Poly(amic acid) (PAA) from this compound and 4,4'-Oxydianiline (ODA)

Materials:

  • This compound (1.00 eq)

  • 4,4'-Oxydianiline (ODA) (1.00 eq)

  • N,N-dimethylacetamide (DMAc), anhydrous

Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline in anhydrous DMAc to achieve a solids concentration of 15-20% (w/w).

  • Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved.

  • Gradually add an equimolar amount of this compound to the solution in small portions over 30-60 minutes to control the initial exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.

  • The resulting viscous PAA solution can be stored under refrigeration before use in the imidization step.

Protocol 2: Thermal Imidization of PAA Film

Procedure:

  • Cast the PAA solution from Protocol 1 onto a clean, dry glass substrate using a doctor blade to achieve the desired film thickness.

  • Place the cast film in a vacuum oven or a forced-air oven with a controlled temperature program.

  • Heat the film according to the following representative temperature ramp:

    • 80°C for 2 hours to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour.[1]

  • After the thermal treatment, allow the oven to cool down slowly to room temperature.

  • Carefully peel the resulting polyimide film from the glass substrate.

Protocol 3: Chemical Imidization of PAA

Procedure:

  • To the PAA solution from Protocol 1, add a chemical imidization agent. A common combination is acetic anhydride (2-4 molar excess based on the repeating unit) and pyridine (in equimolar amount to acetic anhydride).

  • Stir the mixture at room temperature for 12-24 hours or gently heat to 50-80°C for a few hours to accelerate the reaction.

  • Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol (B129727) or water.

  • Filter the precipitated polyimide, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at an elevated temperature (e.g., 100-150°C) to remove residual solvent and by-products.[1]

Data Presentation

While specific quantitative data for polyimides derived directly from this compound is not extensively available in the reviewed literature, the following tables provide representative properties of aromatic polyimides synthesized from similar dianhydrides and diamines. These values can serve as a general guide for the expected performance of bromo-substituted polyimides.

Table 1: Thermal Properties of Aromatic Polyimides

DianhydrideDiamineGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
BPADA¹BZ²250> 450
BPADA¹FDN³245> 450
ODPA⁴DDM⁵Not Reported> 500[2]
PMDA⁶ODA⁷302> 500[3]

¹ 4,4′-(4,4′-isopropylidene-diphenoxy) diphthalic anhydride ² Diamine with a linear benzene (B151609) structure ³ Diamine containing a trifluoropropylene group ⁴ 4,4′-oxydiphthalic anhydride ⁵ 4,4′-diaminodiphenylmethane ⁶ Pyromellitic dianhydride ⁷ 4,4'-oxydianiline

Table 2: Mechanical Properties of Aromatic Polyimide Films

| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | |---|---|---|---| | BPADA¹ | BZ² | 110-120 | 2.5-3.0 | 5-10 | | BPADA¹ | FDN³ | 100-110 | 2.0-2.5 | 10-15 | | BTDA⁸ | ODA⁷ | 114.19 | 3.23 | 3.58[3] | | PMDA⁶ | ODA⁷ | Not Reported | 3.42 | 2.82[3] |

¹ 4,4′-(4,4′-isopropylidene-diphenoxy) diphthalic anhydride ² Diamine with a linear benzene structure ³ Diamine containing a trifluoropropylene group ⁸ 3,3′,4,4′-benzophenonetetracarboxylic dianhydride ⁷ 4,4'-oxydianiline

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polyimides from this compound.

G cluster_synthesis Polyimide Synthesis cluster_imidization Imidization cluster_product Final Product cluster_characterization Characterization Monomers This compound + Aromatic Diamine PAA_synthesis Poly(amic acid) Synthesis (DMAc or NMP, RT, 24h) Monomers->PAA_synthesis PAA_solution Poly(amic acid) Solution PAA_synthesis->PAA_solution Thermal_imidization Thermal Imidization (Film Casting, Stepwise Heating) PAA_solution->Thermal_imidization Chemical_imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA_solution->Chemical_imidization PI_film Polyimide Film Thermal_imidization->PI_film PI_powder Polyimide Powder Chemical_imidization->PI_powder Characterization Structural Analysis (FTIR, NMR) Thermal Analysis (TGA, DSC) Mechanical Testing PI_film->Characterization PI_powder->Characterization

Caption: General workflow for the synthesis and characterization of polyimides.

Logical Relationship of Synthesis Steps

This diagram illustrates the logical progression from monomers to the final polyimide product.

G start Start monomers Monomer Dissolution (Diamine in Solvent) start->monomers addition Anhydride Addition monomers->addition polymerization Polymerization (Formation of Poly(amic acid)) addition->polymerization imidization Imidization (Thermal or Chemical) polymerization->imidization product Polyimide Product imidization->product end End product->end

Caption: Logical flow of the two-step polyimide synthesis process.

Applications

Polyimides synthesized from this compound are expected to find applications in areas where post-polymerization modification is beneficial. The bromine atom can serve as a reactive site for:

  • Cross-linking: To enhance thermal stability and mechanical properties.

  • Grafting: To introduce specific functionalities, such as biocompatible polymers for medical applications or flame-retardant moieties.

  • Metal-catalyzed coupling reactions: To attach chromophores for optical applications or other functional groups.

Potential application areas include:

  • High-performance composites

  • Membranes for gas separation

  • Advanced coatings

  • Substrates for flexible electronics

  • Drug delivery systems where the polymer can be functionalized with targeting ligands or therapeutic agents.

References

Application Notes and Protocols: 4-Bromophthalic Anhydride as a Monomer in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalic anhydride (B1165640) is a versatile monomer utilized in the synthesis of a variety of polymers, including polyimides and polyesters. Its chemical structure, featuring both a reactive anhydride group and a bromine atom, allows for its incorporation into polymer backbones and subsequent post-polymerization modification. This dual functionality makes it a valuable building block for creating materials with tailored properties for a range of applications, from high-performance plastics to advanced drug delivery systems.

The presence of the bromine atom can impart flame-retardant properties to the resulting polymers. Furthermore, the bromine atom serves as a reactive handle for post-polymerization modifications, such as cross-coupling reactions, enabling the introduction of various functional groups to tune the polymer's characteristics for specific applications.[1][2]

This document provides detailed application notes and experimental protocols for the use of 4-bromophthalic anhydride in polymerization, with a focus on the synthesis of polyimides and polyesters.

Data Presentation

The properties of polymers derived from this compound are highly dependent on the comonomers and the polymerization conditions used. Below is a summary of typical properties for polyesters synthesized using a brominated anhydride monomer.

PropertyValuePolymer SystemReference
Thermal Properties
Glass Transition Temperature (Tg)81 - 224 °CBoronic ester-functionalized polyesters from a brominated anhydride[3]
Decomposition Temperature (Td)285 - 322 °CBoronic ester-functionalized polyesters from a brominated anhydride[3]
Molecular Weight
Number Average Molecular Weight (Mn)9.4 - 40 kg/mol Boronic ester-functionalized polyesters from a brominated anhydride[3]

Applications

High-Performance Polymers and Flame Retardants

The incorporation of this compound into polymer backbones, particularly in polyimides, can enhance their thermal stability and impart flame-retardant characteristics. The bromine atoms are released as radicals at high temperatures, which interfere with the combustion process in the gas phase.[4] This makes polymers derived from this compound suitable for applications requiring high performance and fire safety, such as in electronics and aerospace materials.

Functional Polymers for Drug Delivery

The bromine atom on the phthalic anhydride ring serves as a versatile handle for post-polymerization modification.[5] This allows for the attachment of targeting ligands, imaging agents, or therapeutic molecules to the polymer backbone. This functionalization is of particular interest in the field of drug development for creating targeted drug delivery systems. While this compound is a known intermediate in pharmaceutical synthesis, its direct use as a monomer in drug delivery polymers is an emerging area of research.[2] The biocompatibility of brominated polymers is a critical consideration for such applications, and in vitro and in vivo studies are necessary to assess their safety.[6][7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) from this compound and an Aromatic Diamine (e.g., 4,4'-Oxydianiline (B41483) - ODA)

This protocol describes the first step in the synthesis of a polyimide, which is the formation of the poly(amic acid) precursor.

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Ice bath

Procedure:

  • In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, dissolve a specific molar equivalent of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) under an inert atmosphere. Stir until the diamine is completely dissolved.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of this compound powder to the stirred diamine solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

  • The resulting viscous poly(amic acid) solution can be used directly for the next step (imidization) or stored at low temperature.

Characterization: The formation of the poly(amic acid) can be confirmed by techniques such as Fourier-transform infrared (FTIR) spectroscopy, observing the appearance of amide and carboxylic acid peaks, and by measuring the inherent viscosity of the polymer solution.

Protocol 2: Thermal Imidization of Poly(amic acid) to Polyimide

This protocol describes the conversion of the poly(amic acid) solution into a solid polyimide film via thermal treatment.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrate

  • Doctor blade or spin coater

  • Programmable oven or furnace with an inert atmosphere

Procedure:

  • Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness. Alternatively, a spin coater can be used.

  • Place the coated substrate in a programmable oven or furnace.

  • Heat the film under a controlled temperature program in an inert atmosphere (e.g., nitrogen). A typical heating program is as follows:

    • 80-100 °C for 1-2 hours to slowly remove the solvent.

    • Increase the temperature to 150 °C and hold for 1 hour.

    • Increase the temperature to 200 °C and hold for 1 hour.

    • Increase the temperature to 250-300 °C and hold for 1-2 hours to complete the imidization.

  • After the thermal treatment, allow the film to cool down slowly to room temperature.

  • The resulting polyimide film can be carefully peeled off from the glass substrate.

Characterization: The successful conversion to polyimide can be confirmed by FTIR spectroscopy, observing the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks. The thermal properties (Tg, Td) can be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively. Mechanical properties can be evaluated using a universal testing machine.

Protocol 3: Synthesis of a Polyester (B1180765) from this compound and a Diol

This protocol outlines the synthesis of a polyester through the reaction of this compound with a diol.

Materials:

  • This compound

  • A suitable diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)

  • Esterification catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst)

  • High-boiling point solvent (e.g., xylene)

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add equimolar amounts of this compound and the chosen diol.

  • Add a suitable high-boiling point solvent (e.g., xylene) to the flask to facilitate the removal of water.

  • Add a catalytic amount of an esterification catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux using a heating mantle. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the polymerization.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polyester by pouring the solution into a non-solvent, such as methanol.

  • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and catalyst.

  • Dry the polyester product under vacuum.

Characterization: The polyester can be characterized by FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure. The molecular weight can be determined by gel permeation chromatography (GPC). Thermal properties can be analyzed using DSC and TGA.

Visualizations

Experimental Workflow: Polyimide Synthesis

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization cluster_step3 Characterization Monomers This compound + Aromatic Diamine (e.g., ODA) Reaction1 Stirring at Room Temperature (12-24h) under N2 Monomers->Reaction1 Solvent Anhydrous DMAc Solvent->Reaction1 PAA_Solution Viscous Poly(amic acid) Solution Reaction1->PAA_Solution Casting Film Casting on Glass Substrate PAA_Solution->Casting Heating Programmed Heating (up to 300°C) under N2 Casting->Heating PI_Film Solid Polyimide Film Heating->PI_Film Characterization FTIR, TGA, DSC, Mechanical Testing PI_Film->Characterization

Workflow for the synthesis and characterization of polyimides.
Logical Relationship: Functionalization of Polymers from this compound

Functionalization_Logic cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification cluster_applications Potential Applications Start This compound Monomer Polymerization Polymerization with Comonomer (Diamine/Diol) Start->Polymerization Brominated_Polymer Bromine-Containing Polymer Backbone Polymerization->Brominated_Polymer Modification Chemical Reaction at Bromine Site (e.g., Cross-Coupling) Brominated_Polymer->Modification Functional_Polymer Functionalized Polymer Modification->Functional_Polymer App1 Targeted Drug Delivery Functional_Polymer->App1 App2 Bio-imaging Functional_Polymer->App2 App3 Advanced Materials Functional_Polymer->App3

Pathway from monomer to functionalized polymers and applications.
Illustrative Signaling Pathway for a Polymer-Drug Conjugate in Cancer Therapy

Disclaimer: This is a generalized and illustrative pathway, as a specific drug-polymer conjugate system based on this compound for a particular cancer therapy with a well-defined signaling pathway is not available in the provided search results.

This diagram illustrates a potential mechanism of action for a polymer-drug conjugate targeting cancer cells.

Cancer_Therapy_Pathway cluster_cell Tumor Microenvironment cluster_uptake Cellular Uptake and Drug Release cluster_signaling STING Pathway Activation cluster_response Anti-Tumor Immune Response PDC Polymer-Drug Conjugate (e.g., with STING agonist) Endocytosis Endocytosis PDC->Endocytosis IV Administration & Tumor Accumulation Tumor_Cell Tumor Cell Myeloid_Cell Tumor-Associated Myeloid Cell Lysosome Lysosome Endocytosis->Lysosome Internalization into Myeloid Cell Drug_Release Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Drug_Release Released_Drug Released STING Agonist Drug_Release->Released_Drug STING STING Activation Released_Drug->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon (IFN) Production IRF3->IFN DC_Activation Dendritic Cell (DC) Activation IFN->DC_Activation T_Cell_Priming CD8+ T Cell Priming and Infiltration DC_Activation->T_Cell_Priming Tumor_Attack T Cell-Mediated Tumor Cell Killing T_Cell_Priming->Tumor_Attack Tumor_Attack->Tumor_Cell

Illustrative STING pathway activation by a polymer-drug conjugate.

References

Application Notes and Protocols: Ring-Opening Copolymerization of 4-Bromophthalic Anhydride and Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional polyesters through the ring-opening copolymerization (ROCOP) of 4-Bromophthalic anhydride (B1165640) with various epoxides. The resulting brominated polyesters serve as versatile platforms for post-polymerization modification, enabling the introduction of a wide array of functional groups. This capability is of significant interest for applications in drug delivery, biomaterials, and advanced materials science.

Introduction

The ring-opening copolymerization of cyclic anhydrides and epoxides is a powerful and atom-economical method for synthesizing well-defined polyesters.[1] The incorporation of functional monomers, such as 4-Bromophthalic anhydride, allows for the creation of polymers with pendant reactive sites. The bromine moiety on the polyester (B1180765) backbone can be readily transformed into various other functional groups via established chemical reactions, providing a strategic advantage for developing materials with tailored properties.[1] This approach is particularly relevant in drug development, where polymers are engineered as carriers for targeted delivery, controlled release, and imaging applications.[2][3][4][5][6]

This document outlines the synthesis and characterization of copolymers of this compound with representative epoxides, such as cyclohexene (B86901) oxide (CHO) and propylene (B89431) oxide (PO). It also details a general protocol for the post-polymerization modification of the resulting brominated polyesters.

Experimental Overview & Key Data

The synthesis of polyesters from this compound and epoxides is typically achieved using metal-based catalysts or metal-free Lewis pair systems.[2][7][8][9][10] The choice of catalyst and reaction conditions significantly influences the molecular weight, polydispersity, and microstructure of the resulting polymer.

Experimental Workflow

The general experimental workflow for the synthesis and functionalization of these polyesters is depicted below.

G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification monomers Monomers (this compound + Epoxide) polymerization Ring-Opening Copolymerization monomers->polymerization catalyst Catalyst System (e.g., Cr(salen)Cl / PPNCl) catalyst->polymerization solvent Anhydrous Solvent (e.g., Toluene) solvent->polymerization purification Purification (Precipitation in Methanol) polymerization->purification polyester Brominated Polyester purification->polyester mod_reaction Modification Reaction (e.g., Thiol-ene, Suzuki coupling) polyester->mod_reaction Polymer Backbone reagent Functional Reagent (e.g., Thiol, Amine, etc.) reagent->mod_reaction mod_catalyst Catalyst/Initiator mod_catalyst->mod_reaction mod_purification Purification mod_reaction->mod_purification func_polyester Functionalized Polyester mod_purification->func_polyester

Figure 1: General workflow for the synthesis of brominated polyesters and their subsequent functionalization.

Quantitative Data Summary

The following table summarizes representative data for the copolymerization of phthalic anhydride (a close analog of this compound) with different epoxides, showcasing the achievable polymer characteristics. These values can be used as a benchmark when synthesizing polymers with this compound.

AnhydrideEpoxideCatalyst SystemMolar Mass (Mₙ, kg/mol )Polydispersity (Đ)Glass Transition Temp. (T₉, °C)Reference
Phthalic AnhydrideCyclohexene Oxide(salophen)CrCl / PPNCl~15-20~1.1-1.3141.8[7]
Phthalic AnhydridePropylene OxideCr(III) complex / DMAP~10-15~1.2-1.447.7[11]
Phthalic AnhydrideCyclohexene OxideB(C₂H₅)₃ / PPNClup to 57.5as low as 1.07N/A[12]
Phthalic AnhydrideLimonene Oxide(salen)Cr complex / PPNClup to 14.0Narrowup to 136[4][13]

Detailed Experimental Protocols

Note: All procedures involving catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Monomers and solvents should be purified and dried before use.

Protocol 3.1: Ring-Opening Copolymerization of this compound and Cyclohexene Oxide

This protocol is adapted from procedures for the copolymerization of phthalic anhydride with cyclohexene oxide using a chromium-salen type catalyst.[7][13]

Materials:

  • This compound (purified by sublimation)

  • Cyclohexene oxide (CHO) (distilled over CaH₂)

  • (salophen)Cr(III)Cl (catalyst)

  • Bis(triphenylphosphine)iminium chloride (PPNCl) (co-catalyst)

  • Anhydrous toluene (B28343)

Procedure:

  • In a glovebox, add the (salophen)Cr(III)Cl catalyst and PPNCl co-catalyst to an oven-dried reaction vial equipped with a magnetic stir bar. A typical catalyst to co-catalyst to monomer ratio is 1:1:250.

  • Add anhydrous toluene to the vial to dissolve the catalyst and co-catalyst. Allow the mixture to stir for at least 1 hour (pre-contact step).[4]

  • In a separate vial, prepare a stock solution of this compound and cyclohexene oxide in anhydrous toluene (e.g., 1:1 molar ratio of anhydride to epoxide).

  • Add the monomer solution to the catalyst mixture to initiate the polymerization.

  • Seal the reaction vial and place it in a preheated oil bath or heating block at 80-110 °C.

  • Allow the reaction to proceed for the desired time (e.g., 4-24 hours). Monitor the conversion of the monomers by taking aliquots and analyzing them via ¹H NMR spectroscopy.

  • After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (B129727) with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (Mₙ and Đ): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy. The alternating structure is verified by the integration of characteristic peaks of the anhydride and epoxide units.

  • Thermal Properties (T₉): Determined by Differential Scanning Calorimetry (DSC).

Protocol 3.2: Post-Polymerization Modification (Illustrative Example: Thiol-ene Reaction)

The bromine group on the polyester backbone can be converted to other functionalities. One common strategy is to first introduce an alkene via a suitable reaction (e.g., Suzuki or Stille coupling) and then perform a thiol-ene "click" reaction. This protocol outlines the thiol-ene step.

Materials:

  • Alkene-functionalized polyester (synthesized from the brominated polyester)

  • A functional thiol (e.g., 1-thioglycerol for hydrophilicity)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous THF or another suitable solvent

Procedure:

  • Dissolve the alkene-functionalized polyester in anhydrous THF in a quartz reaction vessel.

  • Add an excess of the functional thiol (e.g., 3-5 equivalents per alkene group).

  • Add the photoinitiator (e.g., 1-5 mol% relative to the alkene groups).

  • Seal the vessel, and purge with an inert gas for 15-20 minutes to remove oxygen.

  • Irradiate the mixture with UV light (e.g., 365 nm) at room temperature for a specified duration (e.g., 30-60 minutes).

  • Monitor the reaction progress by ¹H NMR, observing the disappearance of the alkene peaks.

  • Once the reaction is complete, precipitate the modified polymer in a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the polymer by filtration and dry it under vacuum.

Mechanism and Signaling Pathways

Ring-Opening Copolymerization Mechanism

The ring-opening copolymerization of epoxides and anhydrides catalyzed by a metal complex/co-catalyst system generally proceeds through a coordination-insertion mechanism. The process involves the activation of the epoxide by the Lewis acidic metal center and subsequent nucleophilic attack by a carboxylate anion, which is generated from the anhydride.[14]

G cluster_mechanism ROCOP Catalytic Cycle init Initiation: Anhydride Ring-Opening prop1 Epoxide Coordination & Ring-Opening init->prop1 [Catalyst] chain Growing Polymer Chain (Metal Alkoxide) prop1->chain Forms Metal Alkoxide prop2 Anhydride Insertion chain2 Growing Polymer Chain (Metal Carboxylate) prop2->chain2 Forms Metal Carboxylate chain->prop2 Attacks Anhydride chain2->prop1 Attacks Coordinated Epoxide Anhydride Anhydride Anhydride->init Anhydride->prop2 Epoxide Epoxide Epoxide->prop1

Figure 2: Simplified catalytic cycle for the ring-opening copolymerization of an epoxide and a cyclic anhydride.

Applications in Drug Development

Polyesters are widely used in drug delivery due to their biocompatibility and biodegradability.[2][3][4] The ability to functionalize the polyesters derived from this compound opens up numerous possibilities:

  • Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, folic acid) to the polymer backbone to enhance drug accumulation at specific sites (e.g., tumors).

  • Stimuli-Responsive Systems: Introduction of moieties that respond to changes in the local environment (e.g., pH, redox potential, enzymes), triggering drug release.

  • Formation of Nanocarriers: The amphiphilicity of block copolymers synthesized from these functional polyesters can be tuned to self-assemble into various nanostructures like micelles, polymersomes, and nanoparticles for drug encapsulation.[1]

  • Imaging Agents: Attachment of fluorescent dyes or contrast agents for in vivo imaging and diagnostic applications.

The versatility of the brominated polyester platform provides a powerful tool for creating sophisticated and effective drug delivery systems.

References

Application Notes and Protocols: Synthesis of Xanthene Dyes Using 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalic anhydride (B1165640) is a versatile building block in the synthesis of a variety of organic molecules, including advanced dyes and pigments. Its bromine substituent provides a reactive handle for further functionalization, allowing for the fine-tuning of the spectral and chemical properties of the resulting chromophores. This document provides detailed application notes and experimental protocols for the synthesis of xanthene dyes, specifically 5-bromofluorescein, using 4-bromophthalic anhydride as a key starting material. Xanthene dyes are known for their brilliant colors and strong fluorescence, making them valuable in various applications, including as biological labels, tracers, and in materials science.

Application: Synthesis of 5-Bromofluorescein

The reaction of this compound with resorcinol (B1680541) in the presence of a strong acid catalyst leads to the formation of 5-bromofluorescein. This synthesis is a variation of the classic Friedel-Crafts acylation reaction used to produce fluorescein (B123965) from phthalic anhydride. The resulting 5-bromofluorescein can be further modified, for example, by acylation to form 5-bromofluorescein diacetate, a more stable and less polar intermediate that is often easier to purify and handle.

Chemical Reaction Pathway

The synthesis proceeds in two main steps: the initial condensation of this compound with resorcinol to form the crude 5-bromofluorescein, followed by an optional acylation to yield 5-bromofluorescein diacetate.

Synthesis_Pathway 4-Bromophthalic_Anhydride This compound Reaction_Condensation Condensation 4-Bromophthalic_Anhydride->Reaction_Condensation Resorcinol Resorcinol (2 eq.) Resorcinol->Reaction_Condensation 5-Bromofluorescein 5-Bromofluorescein Reaction_Condensation->5-Bromofluorescein  H₂SO₄ (cat.)  Heat Reaction_Acylation Acylation 5-Bromofluorescein->Reaction_Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Acylation 5-Bromofluorescein_Diacetate 5-Bromofluorescein Diacetate Reaction_Acylation->5-Bromofluorescein_Diacetate  Pyridine

Caption: Synthesis pathway of 5-Bromofluorescein and its diacetate derivative.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromofluorescein

This protocol outlines the synthesis of 5-bromofluorescein from this compound and resorcinol.

Materials:

  • This compound

  • Resorcinol

  • Concentrated sulfuric acid

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and resorcinol (2.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture with stirring in a heating mantle to 180-200 °C for 4 hours. The mixture will become a dark, viscous liquid.

  • After the reaction is complete, allow the mixture to cool to approximately 80-90 °C.

  • Carefully and slowly add hot deionized water to the reaction mixture with vigorous stirring to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with deionized water to remove any unreacted starting materials and acid.

  • The crude 5-bromofluorescein can be purified by recrystallization from ethanol-water.

Protocol 2: Synthesis of 5-Bromofluorescein Diacetate

This protocol describes the acylation of 5-bromofluorescein to form 5-bromofluorescein diacetate, a more stable intermediate for purification and further reactions.[1]

Materials:

  • Crude 5-bromofluorescein

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend the crude 5-bromofluorescein in a mixture of acetic anhydride and a catalytic amount of pyridine.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water and stir to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Dissolve the crude product in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-bromofluorescein diacetate.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Experimental_Workflow cluster_protocol1 Protocol 1: Synthesis of 5-Bromofluorescein cluster_protocol2 Protocol 2: Synthesis of 5-Bromofluorescein Diacetate P1_Start Mix this compound, Resorcinol, and H₂SO₄ P1_React Heat at 180-200°C for 4h P1_Start->P1_React P1_Cool Cool to 80-90°C P1_React->P1_Cool P1_Precipitate Add hot water and stir P1_Cool->P1_Precipitate P1_Filter Vacuum filter and wash P1_Precipitate->P1_Filter P1_Purify Recrystallize from Ethanol/Water P1_Filter->P1_Purify P1_End 5-Bromofluorescein P1_Purify->P1_End P2_Start Suspend 5-Bromofluorescein in Acetic Anhydride and Pyridine P2_React Stir at room temperature P2_Start->P2_React P2_Precipitate Pour into ice-water P2_React->P2_Precipitate P2_Filter Vacuum filter and wash P2_Precipitate->P2_Filter P2_Extract Dissolve in DCM, wash with NaHCO₃ and brine P2_Filter->P2_Extract P2_Dry Dry over MgSO₄ and concentrate P2_Extract->P2_Dry P2_Purify Column Chromatography P2_Dry->P2_Purify P2_End 5-Bromofluorescein Diacetate P2_Purify->P2_End

Caption: Experimental workflows for the synthesis of 5-Bromofluorescein and its diacetate.

Data Presentation

The following table summarizes the key properties of the starting material and the synthesized dye intermediate. Quantitative data for 5-bromofluorescein is limited in the literature; however, its properties are expected to be similar to fluorescein with potential shifts in spectral data due to the bromo-substituent.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound C₈H₃BrO₃227.01White to off-white powder104-107
5-Bromofluorescein Diacetate C₂₄H₁₅BrO₇495.28--

Further Applications and Derivatization

The bromine atom on the 5-bromofluorescein core serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for the introduction of diverse functional groups, enabling the development of novel fluorescent probes and materials with tailored properties for specific applications in drug development, diagnostics, and materials science. The synthesis of derivatives like 5-bromo-4',5'-dinitrofluorescein (BDNF) and 5-bromo-4',5'-diaminofluorescein (BDAF) from 5-bromofluorescein diacetate further expands the chemical space for creating advanced functional dyes.[1]

References

4-Bromophthalic Anhydride: A Key Intermediate in the Synthesis of Pomalidomide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromophthalic anhydride (B1165640) is a versatile chemical intermediate of significant interest in the pharmaceutical industry. Its unique structure, featuring both a reactive anhydride group and a bromine atom, makes it a valuable starting material for the synthesis of complex molecules with therapeutic potential. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the anhydride moiety provides a convenient handle for the introduction of various functionalities. This application note details the role of 4-bromophthalic anhydride as a key precursor in the synthesis of Pomalidomide (B1683931), a potent immunomodulatory and anti-angiogenic agent used in the treatment of multiple myeloma.

Pomalidomide: A Pharmaceutical Derived from this compound

Pomalidomide (marketed as Pomalyst®) is a third-generation immunomodulatory imide drug (IMiD) that exhibits enhanced anti-myeloma activity compared to its predecessors, thalidomide (B1683933) and lenalidomide.[1][2] It is approved for the treatment of patients with relapsed and refractory multiple myeloma.[3] The synthesis of Pomalidomide can be efficiently achieved through a multi-step process starting from this compound.

Chemical Synthesis Workflow:

The overall synthetic route from this compound to Pomalidomide involves the initial conversion of the anhydride to a more functionalized phthalic acid or phthalimide (B116566) derivative, followed by condensation with 3-aminopiperidine-2,6-dione (B110489) and subsequent chemical modifications. A common strategy involves the conversion of this compound to 4-nitrophthalic anhydride, which is then used to build the final Pomalidomide molecule.

G A This compound B 4-Nitrophthalic Anhydride A->B Nitration C 4-Nitro-N-(2,6-dioxopiperidin-3-yl)phthalimide B->C Condensation with 3-aminopiperidine-2,6-dione D Pomalidomide (4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) C->D Reduction

A simplified workflow for the synthesis of Pomalidomide.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophthalic Anhydride from 4-Nitrophthalimide (B147348)

While a direct nitration of this compound is possible, a common laboratory-scale synthesis involves the hydrolysis of 4-nitrophthalimide followed by dehydration.[4]

  • Materials: 4-nitrophthalimide, sodium hydroxide (B78521), concentrated nitric acid, acetic anhydride.

  • Procedure:

    • To a solution of sodium hydroxide (0.66 mole) in 240 mL of water, add 4-nitrophthalimide (0.416 mole).[5]

    • Heat the mixture to boiling and maintain for 10 minutes.[5]

    • Acidify the solution to a neutral pH with concentrated nitric acid, then add an additional 70 mL of concentrated nitric acid.[5]

    • Boil the solution for another 3 minutes, then cool.[5]

    • The resulting 4-nitrophthalic acid can be isolated and then dehydrated to 4-nitrophthalic anhydride by refluxing with acetic anhydride. A 93% yield can be achieved after recrystallization from chloroform.[4]

Protocol 2: Synthesis of Pomalidomide from 4-Nitrophthalic Anhydride

This protocol outlines the condensation of 4-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[1]

  • Materials: 4-nitrophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, palladium on carbon (Pd/C) catalyst, acetone.

  • Procedure:

    • Condensation: React 4-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent to form the nitro-intermediate.

    • Reduction: The nitro group of the intermediate is then reduced to an amino group using a hydrogenation reaction catalyzed by palladium on carbon (Pd/C) in acetone, yielding Pomalidomide with a reported yield of 98%.[2]

Quantitative Data Summary

Intermediate/ProductStarting MaterialReagentsYield (%)Purity (%)Reference
4-Nitrophthalic Anhydride4-Nitrophthalic acidAcetic anhydride93-[4]
Pomalidomide4-Nitroisobenzofuran-1,3-dione3-aminopiperidine-2,6-dione hydrochloride, Pd/C, H₂65 (overall)99.56 (HPLC)[1]
4-Aminophthalimide4-NitrophthalimideIron powder, acid, ammonium (B1175870) saltHighHigh[6]

Mechanism of Action of Pomalidomide

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by targeting the E3 ubiquitin ligase Cereblon (CRBN).[3] This interaction leads to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in both direct anti-proliferative effects on multiple myeloma cells and immunomodulatory effects by enhancing the activity of T cells and Natural Killer (NK) cells.[3] Additionally, Pomalidomide exhibits anti-angiogenic properties.[3]

cluster_cell Multiple Myeloma Cell cluster_immune Immune System Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Pomalidomide->CRBN Binds to IKZF1_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_Aiolos Recruits Proteasome Proteasome IKZF1_Aiolos->Proteasome Ubiquitination & Degradation Proliferation Cell Proliferation IKZF1_Aiolos->Proliferation Promotes Apoptosis Apoptosis Proteasome->Apoptosis Induces T_NK_cells T-cells & NK-cells Immune_response Anti-myeloma Immune Response T_NK_cells->Immune_response Enhances Pomalidomide_immune Pomalidomide Pomalidomide_immune->T_NK_cells Stimulates

Signaling pathway of Pomalidomide in multiple myeloma.

This compound serves as a crucial and versatile starting material for the synthesis of the important anti-cancer drug, Pomalidomide. The synthetic routes, while multi-step, are well-established and offer high yields and purity. The detailed protocols and understanding of the mechanism of action provided in this note are intended to support researchers and drug development professionals in the efficient synthesis and further investigation of Pomalidomide and related compounds.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and high yields, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3][4]

4-Bromophthalic anhydride (B1165640) is a versatile building block, and its derivatization via Suzuki coupling opens avenues to a wide array of substituted phthalic anhydrides. These products are key intermediates in the synthesis of various compounds, including dyes, polymers, and biologically active molecules.[5][6] For instance, substituted phthalimides derived from these anhydrides are found in numerous therapeutic agents. This document provides detailed protocols and application notes for the Suzuki cross-coupling of 4-bromophthalic anhydride with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a catalytic cycle that involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium complex, a step that is often facilitated by a base.[7] The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[4]

Recommended Materials and Reagents

  • Substrates: this compound, various arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid).

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].

  • Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄).[8]

  • Solvents: 1,4-Dioxane (B91453), toluene, N,N-dimethylformamide (DMF), ethanol, water.[1][9]

  • General Reagents: Anhydrous magnesium sulfate (B86663) or sodium sulfate, ethyl acetate (B1210297), brine, deionized water, inert gas (argon or nitrogen).

Experimental Protocols

Below are two representative protocols for the Suzuki cross-coupling of this compound with arylboronic acids, utilizing different catalyst and solvent systems.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method suitable for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene/Ethanol/Water (4:1:1, 12 mL)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.

  • Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-arylphthalic anhydride.

Protocol 2: Microwave-Assisted Synthesis using Pd(dppf)Cl₂

This protocol offers a more rapid synthesis, which can be advantageous for high-throughput screening or library synthesis.

Materials:

  • This compound (0.5 mmol, 113.5 mg)

  • Arylboronic acid (0.6 mmol)

  • Pd(dppf)Cl₂ (0.015 mmol, 11 mg)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 326 mg)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate (15 mL).

  • Wash the organic layer with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the pure 4-arylphthalic anhydride derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on the protocols described above.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids (Protocol 1)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)901688
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)901892
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)901685
43-Pyridinylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)902075

Table 2: Microwave-Assisted Suzuki Coupling of this compound (Protocol 2)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1203091
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1203094
34-Acetylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1204582
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1204080

Yields are hypothetical and based on typical outcomes for similar Suzuki coupling reactions. Actual yields may vary and require optimization.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product Experimental_Workflow start Start reagents Combine this compound, Arylboronic acid, Base, and Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 4-Arylphthalic anhydride purification->product end End product->end

References

Application Notes and Protocols: Heck Coupling of 4-Bromophthalic Anhydride with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[2] 4-Bromophthalic anhydride (B1165640) is a versatile building block in medicinal chemistry and materials science.[3] Its anhydride functional group allows for a variety of transformations, while the bromo-substituent provides a handle for cross-coupling reactions, such as the Heck coupling, to introduce diverse functionalities. This document provides detailed protocols and application notes for the Heck coupling of 4-bromophthalic anhydride with representative alkenes, namely styrene (B11656) and ethyl acrylate (B77674).

Reaction Schematics

The general scheme for the Heck coupling of this compound with an alkene is depicted below:

Scheme 1: Heck Coupling of this compound with a Generic Alkene

Where R can be a phenyl group (styrene) or an ester group (e.g., -COOEt for ethyl acrylate).

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the Heck coupling of this compound with styrene and ethyl acrylate, based on established protocols for similar aryl bromides.

Table 1: Heck Coupling of this compound with Styrene

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Expected Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10012-2475-85
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMA1201270-80
3Pd/C (5)-NaOAc (2)NMP1302465-75

Table 2: Heck Coupling of this compound with Ethyl Acrylate

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Expected Yield (%)
1Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)Acetonitrile (B52724)8012-2480-90
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMF1001275-85
3Herrmann's Catalyst (1)-NaOAc (2)DMA11010>90

Experimental Protocols

Protocol 1: Heck Coupling of this compound with Styrene

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (2.0 mmol).

  • Add styrene (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-styrylphthalic anhydride.

Protocol 2: Heck Coupling of this compound with Ethyl Acrylate

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile, anhydrous

  • Dichloromethane (B109758)

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Condenser

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add ethyl acrylate (1.5 mmol), triethylamine (2.0 mmol), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Dilute the residue with dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica gel to yield ethyl (E)-3-(1,3-dioxo-1,3-dihydroisobenzofuran-5-yl)acrylate.

Visualizations

Heck Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[1]

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_ar_x Ar-Pd(II)-X      L₂ oxidative_addition->pd_ar_x alkene_coordination Alkene Coordination pd_ar_x->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)(alkene)-X]           L₂ alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl_complex R-CH₂-CH(Ar)-Pd(II)-X              L₂ migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination Product pd_hydride_complex H-Pd(II)-X      L₂ beta_hydride_elimination->pd_hydride_complex reductive_elimination Reductive Elimination (Base) pd_hydride_complex->reductive_elimination Base reductive_elimination->pd0 -HB, -Base·HX

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing a Heck coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reagents Weigh Reactants: This compound Alkene Catalyst & Ligand Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heat Heat and Stir (Monitor by TLC) Inert->Heat Quench Cool and Quench Reaction Heat->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization: NMR, MS, IR Purify->Characterize

Caption: General workflow for a Heck coupling experiment.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromophthalic Anhydride with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3] The introduction of an alkynyl moiety onto a phthalic anhydride (B1165640) scaffold, specifically through the Sonogashira coupling of 4-bromophthalic anhydride, provides a valuable synthetic route to a variety of functionalized building blocks. These products are of significant interest in medicinal chemistry and materials science, serving as precursors to complex heterocyclic systems, functional polymers, and molecular probes.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with a range of terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.[4] The anhydride functional group is generally stable under the typically mild and basic conditions of the Sonogashira reaction.

Applications in Research and Development

The products of the Sonogashira coupling of this compound, 4-alkynylphthalic anhydrides, are versatile intermediates with numerous applications:

  • Polymer Chemistry: 4-Phenylethynylphthalic anhydride is a well-known end-capping agent for high-performance polyimides, enhancing their thermal stability and processability.[5]

  • Medicinal Chemistry: The phthalimide (B116566) moiety is a privileged structure in drug discovery. Alkynylated phthalic anhydrides can be converted to a variety of substituted phthalimides, which are scaffolds for novel therapeutic agents. For instance, thalidomide (B1683933) analogues with linkers attached via Sonogashira coupling are explored in the development of Proteolysis Targeting Chimeras (PROTACs).[6]

  • Materials Science: The rigid, linear nature of the alkyne linker allows for the construction of conjugated organic materials with interesting photophysical and electronic properties.

Data Summary

The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound or its corresponding acid with various terminal alkynes.

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetylene (B144264)Pd(OAc)₂/TPPTS, CuIK₂CO₃Water801295[3]
PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFRT1285[2]
1-HexynePd(PPh₃)₄, CuIEt₃NDMF606Approx. 80-90 (Estimated)General Protocol
TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuIi-Pr₂NHToluene504Approx. 85-95 (Estimated)General Protocol
Propargyl alcoholPd(dppf)Cl₂, CuIDIPAAcetonitrile708Approx. 75-85 (Estimated)General Protocol

Note: Yields for 1-hexyne, trimethylsilylacetylene, and propargyl alcohol are estimated based on typical Sonogashira couplings of aryl bromides and may require optimization for this specific substrate.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Bromophthalic Acid with Phenylacetylene in an Aqueous Medium

This protocol is adapted from the synthesis of 4-phenylethynylphthalic acid, which is the direct precursor to the corresponding anhydride.[3]

Materials:

  • Monosodium salt of 4-bromophthalic acid

  • Phenylacetylene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tris(3-sulfonatophenyl)phosphine sodium salt (TPPTS)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Acetic anhydride

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the monosodium salt of 4-bromophthalic acid (1.0 eq) in deionized water.

  • Catalyst and Base Addition: To the solution, add K₂CO₃ (2.0 eq), Pd(OAc)₂ (1 mol%), TPPTS (2 mol%), and CuI (2 mol%).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Workup: After cooling to room temperature, acidify the reaction mixture with concentrated HCl to precipitate the 4-phenylethynylphthalic acid.

  • Purification: Filter the precipitate, wash with water, and dry. The crude 4-phenylethynylphthalic acid can be recrystallized from a suitable solvent system.

  • Dehydration to Anhydride: Reflux the purified 4-phenylethynylphthalic acid in acetic anhydride for 2-4 hours. After cooling, the 4-phenylethynylphthalic anhydride will crystallize. Filter the product, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Protocol 2: General Procedure for Sonogashira Coupling of this compound with Various Alkynes

This general protocol can be adapted for a range of terminal alkynes. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-hexyne, trimethylsilylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), diisopropylamine (B44863) (i-Pr₂NH)) (2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, toluene, acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base to the flask.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X L₂ (Ar = Phthalic Anhydride) oxidative_addition->pd_complex Ar-X transmetalation Transmetalation di_pd_complex Ar-Pd(II)-C≡CR L₂ transmetalation->di_pd_complex Cu-C≡CR reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-C≡CR (Product) reductive_elimination->product cu_cycle Copper Cycle alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuX, Base cu_acetylide->transmetalation base Base cu_x CuX aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst, CuI - Anhydrous Solvent, Base start->setup alkyne_add Add Terminal Alkyne setup->alkyne_add reaction Heat and Stir (Monitor by TLC/GC) alkyne_add->reaction workup Workup: - Quench with NH₄Cl(aq) - Extract with Organic Solvent reaction->workup purification Purification: - Dry, Concentrate - Column Chromatography workup->purification product Final Product: 4-Alkynylphthalic Anhydride purification->product end End product->end

Caption: General experimental workflow for Sonogashira coupling.

References

experimental protocol for the synthesis of 4-Bromophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

4-Bromophthalic anhydride (B1165640) is a valuable intermediate in organic synthesis, utilized in the preparation of a variety of commercial products including polymers, dyes, and plasticizers. It is particularly significant in the development of high-performance polymers such as polyimides, where it serves as a key monomer. The introduction of a bromine atom into the phthalic anhydride structure allows for further functionalization, making it a versatile building block for complex molecules in materials science and drug discovery. This document provides a detailed protocol for the synthesis of 4-bromophthalic anhydride from phthalic anhydride.

Experimental Protocol

This protocol details the synthesis of this compound via the bromination of phthalic anhydride in an aqueous solution using a phase transfer catalyst.

Materials:

  • Phthalic anhydride

  • Sodium hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Benzyltrimethylammonium (B79724) chloride (or another suitable phase transfer catalyst)

  • 20% Fuming sulfuric acid (oleum)

  • 10% aqueous solution of sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Water (H₂O)

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and dropping funnel

  • Heating and cooling system

  • Separatory funnel

  • Distillation apparatus

  • Vacuum distillation apparatus

Procedure:

1. Preparation of the Reaction Mixture:

  • Dissolve sodium hydroxide in water in the reaction vessel.

  • Add phthalic anhydride to the sodium hydroxide solution and stir thoroughly.

  • Add the phase transfer catalyst (e.g., benzyltrimethylammonium chloride) and continue to stir until a uniform mixture is obtained.[1][2]

2. Three-Stage Bromination Reaction: This reaction is performed with programmed temperature control in three stages with the addition of bromine at each stage.[1]

  • Stage 1: Heat the mixture to 40-50°C. Slowly add a portion of the total bromine required. Maintain the temperature and stir for the specified duration.[1]

  • Stage 2: Increase the temperature to 60-70°C. Add the second portion of bromine and continue the reaction with stirring.[1]

  • Stage 3: Raise the temperature to 75-80°C. Add a small amount of additional sodium hydroxide, followed by the final portion of bromine. Continue the reaction to completion.[1][2]

3. Acidification and Quenching:

  • After the reaction is complete, add 20% fuming sulfuric acid to the mixture and heat to approximately 95°C for acidification.[1][2]

  • Cool the mixture to room temperature (around 25°C).[2]

  • Add a 10% aqueous solution of sodium bisulfite to quench any excess bromine.[1][2]

4. Extraction and Isolation of the Crude Product:

  • Add an organic solvent, such as ethyl acetate, to the reaction mixture for extraction.[1]

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer.

  • Distill the organic layer to remove the solvent. The initial distillation temperature is typically around 100-120°C.[1]

  • After the solvent is removed, increase the temperature to 150-200°C to obtain the crude this compound.[1]

5. Purification:

  • Purify the crude product by vacuum distillation.

  • Collect the fraction at a temperature of approximately 210-218°C under a vacuum of about 0.092-0.095 MPa to obtain the final, purified this compound.[1]

Data Presentation

Table 1: Reactant Quantities and Reaction Conditions for a Representative Synthesis [1][2]

ParameterValue
Reactants
Phthalic Anhydride20 g
Sodium Hydroxide (initial)11.3 g
Water50 g
Benzyltrimethylammonium Chloride0.5 g
Bromine (Stage 1)11.5 g
Bromine (Stage 2)10.8 g
Sodium Hydroxide (Stage 3)3 g
Bromine (Stage 3)10 g
Reaction Conditions
Temperature (Stage 1)45°C
Reaction Time (Stage 1)1.7 hours
Temperature (Stage 2)70°C
Reaction Time (Stage 2)5 hours
Temperature (Stage 3)80°C
Reaction Time (Stage 3)5 hours
Purification
Vacuum Distillation Pressure0.095 MPa
Collection Temperature~215°C

Table 2: Physical and Chemical Properties of this compound [3]

PropertyValue
Molecular Formula C₈H₃BrO₃
Molecular Weight 227.01 g/mol
Appearance Off-white to white powder
Melting Point 107 °C
Boiling Point 361.8 °C at 760 mmHg
CAS Number 86-90-8

Experimental Workflow

Synthesis_Workflow A 1. Reaction Mixture Preparation B 2. Three-Stage Bromination A->B Heat to 40-50°C C 3. Acidification & Quenching B->C Reaction Complete D 4. Extraction & Isolation C->D Add Organic Solvent E 5. Purification (Vacuum Distillation) D->E Crude Product F Final Product: 4-Bromophthalic Anhydride E->F Purified Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 4-Bromophthalic Acid from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromophthalic acid is a valuable intermediate in the synthesis of various commercial products, including polymers, dyes, and plasticizers.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of 4-bromophthalic acid, commencing from phthalic anhydride (B1165640). The described methodology is based on the bromination of phthalic anhydride in an aqueous alkaline solution.

Reaction Principle

The synthesis proceeds in two primary stages. Initially, phthalic anhydride is hydrolyzed in an aqueous solution of sodium hydroxide (B78521) to form the disodium (B8443419) salt of phthalic acid. Subsequently, this activated aromatic ring undergoes electrophilic substitution with bromine. The reaction mixture is then acidified to precipitate the 4-bromophthalic acid.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-bromophthalic anhydride, with the final step being the isolation of the acid.[3][4]

Materials and Equipment:

  • Phthalic anhydride

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Formation of Disodium Phthalate: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve sodium hydroxide (12.0 g, 300.0 mmol) in distilled water (150 mL). To this solution, slowly add phthalic anhydride (22.0 g, 148.5 mmol). Stir the mixture until the phthalic anhydride is completely dissolved.

  • Bromination: Gently heat the solution to 40-50°C. From the dropping funnel, add bromine (8.5 mL, 165.9 mmol) dropwise to the reaction mixture.[4] After the addition is complete, raise the temperature to 90°C and maintain it for 12 hours with continuous stirring.[4] A phase transfer catalyst, such as benzyltrimethylammonium (B79724) chloride (0.5 g), can be added to facilitate the reaction.[5]

  • Work-up and Acidification: After 12 hours, cool the reaction mixture to room temperature and then further cool in an ice bath to 0°C.[4] If any unreacted bromine remains, it can be quenched by the careful addition of a 10% aqueous solution of sodium bisulfite until the color disappears.[3] Slowly add concentrated hydrochloric acid to the cold mixture to acidify it to a pH of approximately 2, which will precipitate the 4-bromophthalic acid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water (50 mL) to remove any inorganic salts.[4] The crude product can be further purified by recrystallization from hot water to yield 4-bromophthalic acid.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to obtain the final 4-bromophthalic acid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4-bromophthalic acid and its subsequent conversion to the anhydride, as reported in the literature.

ParameterValueReference
Yield >80% (for the acid)[6]
Purity (HPLC) >98.5% (for the acid)[6][7]
Yield 71% (for the anhydride)[3][4]
¹H NMR (Anhydride, 400 MHz, CDCl₃) δ 8.16-8.17 (m, 1H), 8.06-8.07 (m, 1H), 7.89-7.90 (m, 1H)[3][4]

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of 4-bromophthalic acid from phthalic anhydride.

SynthesisWorkflow Start Phthalic Anhydride Step1 Dissolution in aq. NaOH Start->Step1 Intermediate1 Disodium Phthalate Solution Step1->Intermediate1 Step2 Bromination (Br₂) Intermediate1->Step2 Intermediate2 Reaction Mixture with Disodium 4-Bromophthalate Step2->Intermediate2 Step3 Acidification (HCl) Intermediate2->Step3 Intermediate3 Precipitated 4-Bromophthalic Acid Step3->Intermediate3 Step4 Filtration and Washing Intermediate3->Step4 Step5 Recrystallization and Drying Step4->Step5 End Pure 4-Bromophthalic Acid Step5->End

Caption: Workflow for the synthesis of 4-bromophthalic acid.

References

Application Notes: 4-Bromophthalic Anhydride in the Synthesis of Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4-bromophthalic anhydride (B1165640) as a key intermediate in the synthesis of novel plant growth regulators. The focus is on the synthesis of N-substituted 4-bromophthalimides, which have shown potential in modulating plant development, particularly in the context of seed germination.

Introduction

4-Bromophthalic anhydride is a versatile chemical intermediate.[1][2][3] Its reactivity makes it an excellent starting material for the synthesis of a variety of compounds, including derivatives with significant biological activity. In the field of agriculture, phthalimide (B116566) derivatives are being explored for their potential as plant growth regulators. These synthetic compounds can mimic the action of natural plant hormones, influencing processes such as seed germination, root development, and shoot growth. The introduction of a bromine atom on the phthalic anhydride ring can significantly influence the biological activity and selectivity of the final compounds.

Application: Synthesis of Strigolactone Mimics for Germination Control

One of the promising applications of this compound is in the synthesis of strigolactone mimics. Strigolactones are a class of plant hormones that regulate various aspects of plant development, including seed germination, shoot branching, and root architecture. They are also key signaling molecules in the interaction of plants with symbiotic fungi and parasitic weeds.

Certain parasitic weeds, such as those from the genera Orobanche and Phelipanche, have seeds that will only germinate in the presence of strigolactones exuded from the roots of a suitable host plant. This dependency can be exploited for weed control by using synthetic strigolactone mimics to induce "suicidal germination" in the absence of a host. N-substituted phthalimides have been identified as effective strigolactone mimics. By synthesizing derivatives of this compound, it is possible to develop potent and selective germination stimulants for parasitic weeds.

Quantitative Data Summary

The following table summarizes the germination-inducing activity of a series of synthesized N-substituted phthalimide derivatives on the seeds of the parasitic weed Orobanche minor. While these specific examples are not explicitly derived from this compound in the cited study, they represent the type of data expected from screening such compounds. The structure-activity relationship data suggests that substitution on the phthalimide ring can significantly impact efficacy.

Compound IDN-SubstituentEC50 (µM) for Orobanche minor Seed Germination
1 Phenyl10.5
2 4-Methylphenyl8.2
3 4-Methoxyphenyl5.1
4 4-Chlorophenyl6.8
5 4-Nitrophenyl12.3
GR24 (Control) -0.01

Data is hypothetical and for illustrative purposes, based on the concept of screening phthalimide derivatives as germination stimulants.

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)-4-bromophthalimide

This protocol describes a general method for the synthesis of an N-substituted 4-bromophthalimide (B1267563) from this compound and a substituted aniline.

Materials:

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and 4-chloroaniline (1.0 eq).

  • Add glacial acetic acid (20 mL) as the solvent.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-(4-chlorophenyl)-4-bromophthalimide.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Seed Germination Bioassay

This protocol outlines a method for evaluating the germination-inducing activity of synthesized compounds on parasitic weed seeds.

Materials:

  • Seeds of the target parasitic weed (e.g., Orobanche minor)

  • Synthesized test compounds

  • GR24 (positive control)

  • Sterile distilled water (negative control)

  • Glass fiber filter paper discs

  • Petri dishes (9 cm)

  • Growth chamber or incubator

Procedure:

  • Sterilize the parasitic weed seeds by soaking them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by several rinses with sterile distilled water.

  • Precondition the seeds by placing them on moist glass fiber filter paper in petri dishes and incubating them in the dark at 25°C for 7-10 days.

  • Prepare stock solutions of the test compounds and GR24 in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then prepare a series of dilutions in sterile distilled water to achieve the desired final concentrations. Ensure the final solvent concentration is not phytotoxic.

  • Place preconditioned seeds onto new sterile glass fiber filter paper discs in petri dishes.

  • Apply 50 µL of each test solution (or control) to the corresponding discs.

  • Seal the petri dishes with parafilm and incubate them in the dark at 25°C.

  • After 7-10 days, count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

  • Calculate the germination percentage for each treatment.

  • Determine the EC50 value (the concentration that induces 50% of the maximum germination response) for each active compound.

Visualizations

Synthetic Pathway of N-substituted 4-Bromophthalimides

G A This compound C N-Substituted 4-Bromophthalamic Acid (Intermediate) A->C + R-NH2 (Ring Opening) B Primary Amine (R-NH2) B->C D N-Substituted 4-Bromophthalimide C->D - H2O (Dehydration/Cyclization)

Caption: General synthesis of N-substituted 4-bromophthalimides.

Experimental Workflow for Synthesis and Bioassay

G cluster_synthesis Synthesis cluster_bioassay Bioassay A React 4-Bromophthalic Anhydride with Amine B Purify Product (Filtration, Recrystallization) A->B C Characterize Compound (NMR, MS) B->C E Treat Seeds with Synthesized Compounds C->E Test Compounds D Precondition Parasitic Weed Seeds D->E F Incubate in Dark E->F G Count Germinated Seeds F->G H Analyze Data (EC50) G->H

Caption: Workflow for synthesis and germination bioassay.

Strigolactone Signaling Pathway

G SL Strigolactone (SL) or Mimic D14 D14 (Receptor) SL->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change & Interaction D53 D53/SMXL (Repressor) MAX2->D53 Recruitment Ub Ubiquitin D53->Ub Ubiquitination Gene Target Gene Expression (e.g., Germination Genes) D53->Gene Repression Proteasome 26S Proteasome Ub->Proteasome Degradation Proteasome->Gene Repression Lifted

Caption: Simplified strigolactone signaling pathway.

References

Application Notes and Protocols: 4-Bromophthalic Anhydride in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-bromophthalic anhydride (B1165640) as a versatile monomer in the synthesis of functional polymers. While its direct application as a primary dianhydride monomer in polyimide synthesis is not extensively documented, its utility as a precursor for functionalized polyesters offers a robust platform for creating advanced materials with tunable properties. The bromine functionality serves as a versatile handle for a variety of post-polymerization modifications, making it a valuable tool for researchers in materials science and drug development.

Introduction: A Versatile Building Block for Functional Polymers

4-Bromophthalic anhydride is a derivative of phthalic anhydride containing a reactive bromine atom. This feature makes it an attractive monomer for introducing functionality into polymer chains. The primary application of this compound in polymer chemistry is in the synthesis of brominated polyesters through ring-opening copolymerization (ROCOP) with epoxides.[1] These polyesters can be subsequently modified through various chemical reactions, allowing for the covalent attachment of a wide range of functional groups.[1] This post-polymerization functionalization is a powerful strategy for tailoring the properties of materials for specific applications, such as drug delivery, bio-imaging, and advanced electronics.[1]

Additionally, this compound serves as a key starting material for the synthesis of 4-phenylethynylphthalic anhydride (4-PEPA), a widely used end-capping agent that enhances the thermal stability and processability of polyimides.[2]

Application: Synthesis of Functional Polyesters via Ring-Opening Copolymerization (ROCOP)

A primary application of this compound is its use as a comonomer with various epoxides to produce functionalizable polyesters. The presence of the bromo-functional group allows for a variety of post-polymerization modifications.[1]

The copolymerization of this compound and an epoxide is typically initiated to form a polyester (B1180765) with pendant bromo groups. These groups can then be subjected to various chemical transformations.

ROCOP_Functionalization cluster_synthesis Polyester Synthesis cluster_functionalization Post-Polymerization Modification 4-BPA 4-Bromophthalic Anhydride ROCOP Ring-Opening Copolymerization 4-BPA->ROCOP Epoxide Epoxide Epoxide->ROCOP Brominated_Polyester Brominated Polyester ROCOP->Brominated_Polyester Cross_Coupling Cross-Coupling Reaction (e.g., Stille, Suzuki) Brominated_Polyester->Cross_Coupling Modification Handle Functional_Molecule Functional Molecule (e.g., Stannane, Boronic Ester) Functional_Molecule->Cross_Coupling Functional_Polyester Functionalized Polyester Cross_Coupling->Functional_Polyester

Caption: Workflow for the synthesis and functionalization of polyesters using this compound.

The properties of polyesters synthesized from brominated anhydrides can be tailored by the choice of epoxide and subsequent functionalization. The following table summarizes key properties of boronic ester-functionalized polyesters derived from a brominated phthalic anhydride platform.

PropertyValue RangeReference
Molar Mass (Mn)9.4 - 40 kg/mol [1]
Glass Transition Temperature (Tg)81 - 224 °C[1]
Thermal Stability (Td)285 - 322 °C[1]

Experimental Protocols

This protocol describes a general procedure for the ring-opening copolymerization of a brominated anhydride and an epoxide.

Materials:

  • Brominated anhydride monomer (e.g., this compound)

  • Epoxide (e.g., cyclohexene (B86901) oxide, propylene (B89431) oxide)

  • Catalyst (e.g., organometallic complexes like [Zn(II)Mg(II)] or an organobase like phosphazene)

  • Initiator (if required by the catalyst system)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox, add the brominated anhydride, epoxide, and solvent to a dried reaction vessel equipped with a magnetic stir bar.

  • If required, add the initiator to the reaction mixture.

  • Add the catalyst to the reaction mixture to initiate polymerization.

  • Stir the reaction mixture at the desired temperature (e.g., 60-180 °C) for the specified time.

  • Monitor the reaction progress by techniques such as ¹H NMR spectroscopy to determine monomer conversion.

  • Upon completion, quench the reaction (e.g., by adding a small amount of acid or base, depending on the catalyst).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the resulting brominated polyester using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, Differential Scanning Calorimetry (DSC) for thermal transitions, and Thermogravimetric Analysis (TGA) for thermal stability.[1]

This protocol outlines a general procedure for the functionalization of the brominated polyester via a cross-coupling reaction.

Materials:

  • Brominated polyester

  • Functional molecule with a reactive group for cross-coupling (e.g., tributyl(4-hexylthiophen-2-yl)stannane (B1592774) for Stille coupling, or a boronic ester for Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Ligand (if required)

  • Base (if required)

  • Anhydrous solvent (e.g., toluene, DMF)

Procedure:

  • Dissolve the brominated polyester in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Add the functional molecule, palladium catalyst, and any necessary ligand or base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.

  • Monitor the progress of the functionalization by techniques such as ¹H NMR spectroscopy, looking for the disappearance of signals corresponding to the brominated precursor and the appearance of signals from the functionalized product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the functionalized polymer by precipitation in a suitable non-solvent, followed by filtration and washing.

  • Dry the final functionalized polyester under vacuum.

  • Characterize the product to confirm the successful functionalization and to determine its final properties.

Alternative Application: Precursor for Polyimide End-Capping Agent

This compound is a crucial starting material for the synthesis of 4-phenylethynylphthalic anhydride (4-PEPA), an end-capping agent used to improve the thermal stability, solvent resistance, and processability of polyimides.[2]

PEPA_Synthesis 4-BPA 4-Bromophthalic Anhydride Sonogashira_Coupling Sonogashira Coupling 4-BPA->Sonogashira_Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira_Coupling 4-PEPA_Acid 4-Phenylethynylphthalic Acid Sonogashira_Coupling->4-PEPA_Acid Dehydration Dehydration 4-PEPA_Acid->Dehydration 4-PEPA 4-Phenylethynylphthalic Anhydride (4-PEPA) Dehydration->4-PEPA

Caption: Synthesis of 4-PEPA from this compound.[2]

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of functional polymers. Its primary application lies in the creation of brominated polyesters that can be readily modified post-polymerization, offering a powerful platform for developing materials with tailored properties for a wide range of applications in research, materials science, and drug development. While its use as a direct dianhydride monomer in polyimide synthesis is less common, its role as a precursor to the polyimide end-capping agent 4-PEPA further underscores its importance in high-performance polymer chemistry. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own work.

References

Application Notes and Protocols: Synthesis of 4,4'-Oxydiphthalic Dianhydride from 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,4'-oxydiphthalic dianhydride (ODPA), a critical monomer in the production of high-performance polyimides. The synthesis is achieved via an Ullmann condensation reaction starting from 4-bromophthalic anhydride (B1165640). This method offers a robust pathway to obtaining high-purity ODPA for applications in materials science and drug development, where thermal stability and specific dielectric properties are paramount. The protocol includes reaction conditions, purification methods, and expected yields, supported by a clear reaction workflow and a summary of key quantitative data.

Introduction

4,4'-Oxydiphthalic dianhydride (ODPA) is a widely utilized dianhydride monomer in the synthesis of polyimides. These polymers are known for their exceptional thermal and oxidative stability, excellent mechanical properties, and low dielectric constants, making them indispensable in the aerospace, electronics, and medical industries. The ether linkage in the ODPA monomer imparts a degree of flexibility to the polyimide backbone, enhancing its processability.

The synthesis of ODPA from 4-halophthalic anhydrides via a nucleophilic aromatic substitution, specifically an Ullmann condensation, is a common and effective method. This application note details the synthesis of ODPA from 4-bromophthalic anhydride, a commercially available starting material. The reaction typically involves the coupling of two molecules of this compound in the presence of a base and a phase-transfer catalyst at elevated temperatures.

Reaction Pathway

The synthesis of 4,4'-oxydiphthalic dianhydride from this compound proceeds via a copper-catalyzed Ullmann condensation, although phase-transfer catalysts can also be employed in the absence of copper. The overall reaction is a nucleophilic aromatic substitution where an in-situ generated phenoxide from one molecule of the hydrolyzed starting material attacks another molecule of the aryl halide. The reaction is facilitated by a base, such as potassium carbonate, which promotes the formation of the reactive phenoxide species.

Synthesis_Pathway 4-Bromophthalic_Anhydride This compound Intermediate_Phenoxide Intermediate Phenoxide (in situ) 4-Bromophthalic_Anhydride->Intermediate_Phenoxide K2CO3, Catalyst High Temperature ODPA_Product 4,4'-Oxydiphthalic Dianhydride (ODPA) Intermediate_Phenoxide->ODPA_Product Reaction with another This compound

Caption: Synthesis pathway of ODPA from this compound.

Experimental Protocol

This protocol is based on the methodology described in European Patent EP 0330220 B1 for the synthesis of 4,4'-oxydiphthalic dianhydride from this compound.

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a thermometer.

  • Heating mantle

  • Condenser

Procedure:

  • Preparation: A 100.0 g (0.411 mole) sample of 93.2% pure this compound is placed into the reaction flask.

  • Inerting and Heating: The flask is heated with stirring to 212 °C and purged with nitrogen for 25 minutes to expel any residual water vapor. The temperature is then raised to 230-233 °C.

  • Catalyst Addition: To the hot, stirred this compound, 0.60 g (1.43 x 10⁻³ mole) of tetraphenylphosphonium bromide is added.

  • Base Addition: Potassium carbonate (14.2 g, 0.103 mole) is added to the hot mixture over a period of 65 minutes, maintaining the temperature between 230 °C and 233 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC). A sample taken immediately after the addition of potassium carbonate showed a mixture of 76% this compound and 19.9% 4,4'-oxydiphthalic dianhydride.

  • Reaction Completion: The reaction mixture is held at 230 °C for an additional hour. After this period, the content of this compound is expected to decrease to approximately 49.5%, while the 4,4'-oxydiphthalic dianhydride content increases to around 46.7%.

  • Work-up and Purification: (Note: The provided source does not detail the purification procedure for this specific example. A general procedure for similar reactions is provided here for completeness.) The reaction mixture is cooled and dissolved in a suitable solvent like 1,2,4-trichlorobenzene. The inorganic salts are removed by filtration. The product is then crystallized from the solvent, collected by filtration, washed with a non-polar solvent like hexane, and dried in an oven.

Data Presentation

The following table summarizes the quantitative data from the synthesis of 4,4'-oxydiphthalic dianhydride from this compound as described in the protocol.

ParameterValue
Starting MaterialThis compound (93.2% pure)
Starting Material Mass100.0 g
Starting Material Moles0.411 mole
CatalystTetraphenylphosphonium bromide
Catalyst Mass0.60 g
Catalyst Moles1.43 x 10⁻³ mole
BasePotassium Carbonate (K₂CO₃)
Base Mass14.2 g
Base Moles0.103 mole
Reaction Temperature230 - 233 °C
Reaction Time (after base addition)1 hour
Conversion (after 1 hour)~47% to 4,4'-ODPA
Product Composition (GC, after 1 hr)46.7% 4,4'-Oxydiphthalic Anhydride
Unreacted Starting Material (GC, after 1 hr)49.5% this compound

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and monitoring of 4,4'-oxydiphthalic dianhydride.

Experimental_Workflow A Charge this compound B Heat and Purge with Nitrogen A->B C Add Catalyst (Tetraphenylphosphonium Bromide) B->C D Add Base (K2CO3) over 65 min at 230-233 °C C->D E React for 1 hour at 230 °C D->E F Monitor by Gas Chromatography E->F G Cool and Dissolve E->G H Filter and Crystallize G->H I Wash and Dry Product H->I

Caption: Workflow for the synthesis of ODPA.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • High temperatures are involved; appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn.

  • This compound and its derivatives can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

The synthesis of 4,4'-oxydiphthalic dianhydride from this compound using potassium carbonate and a phase-transfer catalyst is a viable method for producing this important polyimide monomer. The provided protocol, based on established patent literature, offers a clear and reproducible procedure for researchers in materials science and organic synthesis. Further optimization of reaction times, temperature, and catalyst loading may lead to improved yields and conversion rates. The detailed workflow and data summary serve as a valuable resource for the successful implementation of this synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Bromophthalic anhydride (B1165640) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-bromophthalic anhydride.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete reaction; incorrect reaction temperature; catalyst inefficiency.Ensure the reaction is heated to the appropriate temperature (e.g., 110°C - 165°C when starting from 4-chlorotetrahydrophthalic anhydride).[1][2] Verify the correct catalyst (e.g., iron powder or ferric chloride) is used in the specified amount.[1][2] Consider a staged addition of bromine and gradual increase in temperature to control the reaction rate.
Formation of Significant Byproducts (e.g., 4-chlorophthalic anhydride) When using 4-chlorotetrahydrophthalic anhydride as a starting material, incomplete bromination and competing dehydrogenation can lead to the formation of 4-chlorophthalic anhydride.[2][3]Optimize the amount of bromine and reaction time to favor the formation of the desired product. The patent literature suggests that a mixture of 4-chlorophthalic anhydride and this compound is often produced.[2][3] Purification by fractional distillation may be necessary to separate the desired product.[3]
Reaction Stalls or Proceeds Slowly Insufficient catalyst; low reaction temperature; poor mixing.Ensure adequate stirring throughout the reaction. Confirm the catalyst has been added and is dispersed in the reaction mixture. Gradually increase the reaction temperature within the recommended range.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts with similar physical properties.For purification, vacuum distillation is an effective method to obtain pure this compound, collecting the fraction at approximately 215°C under a vacuum of 0.095 MPa.[4][5] Solvent extraction with a suitable organic solvent like ethyl acetate (B1210297) can be used to isolate the crude product before distillation.[4][5]
Discoloration of the Final Product Presence of residual bromine or other impurities.After the reaction, excess bromine can be removed by adding an aqueous solution of sodium bisulfite.[5] Ensure thorough purification by distillation to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include phthalic anhydride, 4-chlorophthalic anhydride, and 4-chlorotetrahydrophthalic anhydride.[2][3][4]

Q2: What catalysts are typically used for the bromination reaction?

A2: Iron powder or iron salts like ferric chloride are commonly used as catalysts for the bromination of aromatic compounds in this synthesis.[1][2][3] For the reaction starting from phthalic anhydride, a phase transfer catalyst such as benzyltrimethylammonium (B79724) chloride may be used in an aqueous sodium hydroxide (B78521) solution.[4][5]

Q3: What are the key reaction conditions to control for optimal yield?

A3: Key reaction conditions include temperature, reaction time, and the rate of bromine addition. A staged approach with gradual temperature increases and controlled bromine addition has been shown to be effective.[2][5] For example, a multi-stage reaction with temperature controls at 45°C, 70°C, and 80°C has been described.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of starting material, product, and any byproducts.[1][2]

Q5: What is a typical work-up and purification procedure?

A5: A typical work-up procedure involves cooling the reaction mixture, followed by steps to remove excess bromine (e.g., with sodium bisulfite).[5] The crude product can then be isolated by extraction with an organic solvent.[4][5] Final purification is often achieved by vacuum distillation.[4][5]

Experimental Protocols

Synthesis from 4-Chlorotetrahydrophthalic Anhydride

Materials:

  • 4-chlorotetrahydrophthalic anhydride

  • Chlorobenzene (B131634) (solvent)

  • Iron powder or Ferric chloride (catalyst)

  • Bromine

Procedure:

  • Dissolve 4-chlorotetrahydrophthalic anhydride in chlorobenzene in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

  • Heat the mixture to approximately 110-150°C.[2]

  • Add a catalytic amount of iron powder or ferric chloride.[2]

  • Slowly add bromine to the reaction mixture over several hours while maintaining the temperature.

  • After the initial addition, the temperature can be gradually increased to 165-170°C, and more bromine may be added.[2]

  • Monitor the reaction progress by GC analysis.[2]

  • Upon completion, cool the mixture and proceed with purification.

Synthesis from Phthalic Anhydride

Materials:

  • Phthalic anhydride

  • Sodium hydroxide

  • Water

  • Benzyltrimethylammonium chloride (phase transfer catalyst)

  • Bromine

  • Fuming sulfuric acid (for acidification)

  • Sodium bisulfite solution

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve sodium hydroxide in water, then add phthalic anhydride and the phase transfer catalyst, stirring to mix.[4][5]

  • Perform a three-stage reaction with controlled temperature and bromine addition.[4][5]

    • Stage 1: Heat to 45°C and add a portion of the bromine over a set period.[5]

    • Stage 2: Increase the temperature to 70°C and add another portion of bromine.[5]

    • Stage 3: Increase the temperature to 80°C, add a small amount of additional sodium hydroxide, and then the remaining bromine.[5]

  • After the reaction is complete, cool the mixture and acidify with fuming sulfuric acid, controlling the temperature.[5]

  • Add sodium bisulfite solution to remove excess bromine.[5]

  • Extract the product with ethyl acetate.[4][5]

  • Separate the organic layer and remove the solvent by distillation.[4][5]

  • Purify the crude product by vacuum distillation to obtain pure this compound.[4][5]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Starting MaterialCatalystSolventTemperature (°C)Key Reaction ParametersReported Product Composition
4-Chlorophthalic anhydrideIron powderChlorobenzene110 - 165Staged bromine addition and temperature increase.The reaction did not yield this compound under the described conditions.[1]
4-Chlorotetrahydrophthalic anhydrideIron powderChlorobenzene110 - 170Staged bromine addition and temperature increase.76.7% 4-chlorophthalic anhydride and 7.8% this compound (GC area %).[2]
4-Chlorotetrahydrophthalic anhydrideFerric chlorideChlorobenzene150 - 165Prolonged bromine addition (9 hours) followed by heating for 4 hours.58.5% 4-chlorophthalic anhydride and 31.8% this compound (GC area %).[2]
Phthalic anhydrideBenzyltrimethylammonium chlorideWater45 - 80Three-stage temperature control and bromine addition.71% yield of 5-bromoisobenzofuran-1,3-dione (an isomer of the target).[4] Note: The desired 4-bromo isomer synthesis is also described.[4][5]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reactant Preparation (e.g., Dissolving starting material) B 2. Catalyst Addition A->B C 3. Controlled Bromine Addition & Temperature Ramping B->C D 4. Reaction Monitoring (GC) C->D E 5. Quenching & Neutralization (e.g., Sodium Bisulfite) D->E Reaction Complete F 6. Solvent Extraction E->F G 7. Solvent Removal F->G H 8. Vacuum Distillation G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis and purification of this compound.

logical_relationships Starting Materials and Product Relationships SM1 Phthalic Anhydride Product This compound SM1->Product Bromination (aqueous base, PTC) Isomer Other Bromo-isomers SM1->Isomer Potential side reaction SM2 4-Chlorotetrahydrophthalic Anhydride SM2->Product Bromination & Dehydrogenation (Fe catalyst) Byproduct 4-Chlorophthalic Anhydride SM2->Byproduct Incomplete Bromination

Caption: Relationship between starting materials, the desired product, and potential byproducts.

References

Technical Support Center: Purification of 4-Bromophthalic Anhydride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing vacuum distillation for the purification of 4-Bromophthalic anhydride (B1165640). Below you will find troubleshooting guidance, frequently asked questions, a detailed experimental protocol, and relevant technical data.

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of 4-Bromophthalic anhydride.

ProblemPossible Cause(s)Suggested Solution(s)
No Distillate Collected - Vacuum level is insufficient.- Heating temperature is too low.- System has a leak.- Ensure the vacuum pump is functioning correctly and can achieve the required pressure.- Gradually increase the heating mantle temperature.- Check all glassware joints for proper sealing. Ensure all joints are adequately greased.[1]
Product Solidifies in the Condenser The melting point of this compound (107 °C) is relatively high, and the condenser temperature is too low.- Use a jacketed condenser and circulate warm water (around 110-120 °C) through it.- If a standard condenser is used, gently warm the outside of the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask.
Bumping or Uncontrolled Boiling - Lack of a proper boiling aid.- Heating is too rapid.- Use a magnetic stir bar for smooth boiling. Boiling stones are not effective under vacuum.[1]- Increase the heating mantle temperature gradually to achieve a steady distillation rate.
Distillate is Discolored (Yellow/Brown) The distillation temperature is too high, causing thermal decomposition of the product.- Improve the vacuum to allow for distillation at a lower temperature.- Ensure the heating mantle is not set significantly higher than the boiling point of the compound at the operating pressure.
Pressure Fluctuations - Unstable vacuum source.- Leaks in the system.- Use a vacuum regulator for precise and stable pressure control.[2]- Re-check all seals and connections for any leaks.
Vigorous Bubbling for an Extended Period Without Distillation Residual volatile solvents (e.g., from a previous extraction step) are boiling off at the reduced pressure.[3]- Continue to apply vacuum without excessive heating until all the residual solvent has been removed and the bubbling subsides. Then, gradually increase the temperature to distill the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point is dependent on the vacuum pressure. At atmospheric pressure (760 mmHg), the boiling point is approximately 361.8 °C.[4] Under vacuum conditions of 0.09-0.095 MPa (which is approximately 7.5-7.1 mmHg), the distillation temperature is in the range of 210-220 °C.[5][6]

Q2: Why can't I use boiling chips for vacuum distillation?

A2: The air trapped in the pores of boiling chips is rapidly removed under vacuum, rendering them ineffective for promoting smooth boiling. A magnetic stir bar is the recommended method to prevent bumping during vacuum distillation.[1]

Q3: Is it necessary to grease the joints of the glassware?

A3: Yes, all ground-glass joints must be properly greased to ensure an airtight seal.[1] Without a good seal, it will be impossible to achieve the low pressure required for vacuum distillation.

Q4: What should I do if the product starts to decompose during distillation?

A4: Decomposition, often indicated by darkening of the material, suggests the distillation temperature is too high. To mitigate this, you must achieve a lower (better) vacuum, which will reduce the boiling point of the this compound.

Q5: How should this compound be stored after purification?

A5: It should be stored under an inert gas (like nitrogen or argon) at 2-8°C.[4][7]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₈H₃BrO₃[4][8]
Molecular Weight 227.01 g/mol [4][8]
Appearance Off-white to white powder/crystal[4][9][10]
Melting Point 107 °C[4][7]
Boiling Point (at 760 mmHg) 361.8 °C[4][11]
Boiling Point (under vacuum) ~210-220 °C at ~7 mmHg (0.09-0.095 MPa)[5][6]
Density 1.911 g/cm³[4]

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • High-vacuum grease

  • Magnetic stir bar

  • Glass wool for insulation

Equipment:

  • Round-bottom flask (distilling flask)

  • Claisen adapter

  • Short path distillation head with condenser and vacuum connection

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump

  • Vacuum trap (cold trap)

  • Manometer (optional, but recommended)

  • Jacketed condenser (optional, recommended)

Procedure:

  • Glassware Preparation: Inspect all glassware for cracks or defects, as they can implode under vacuum.[1] Ensure all glassware is clean and dry.

  • Assembly:

    • Place a magnetic stir bar in the round-bottom flask.

    • Add the crude this compound to the flask (do not fill more than halfway).

    • Lightly grease all ground-glass joints.

    • Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping material from contaminating the distillate.[1]

    • Place the thermometer bulb so that the top is level with the side arm leading to the condenser.

    • Connect the vacuum hose from the distillation head to a cold trap, and then to the vacuum pump.

  • Distillation:

    • Turn on the stirrer.

    • Slowly and carefully apply the vacuum. The pressure should drop to approximately 7 mmHg.

    • Once a stable vacuum is achieved, begin to heat the distilling flask gently with the heating mantle.

    • If residual solvents are present, they will distill first at a lower temperature.

    • Gradually increase the temperature. The this compound should begin to distill at approximately 210-220 °C (at ~7 mmHg).[5][6]

    • Collect the fraction that distills over at a constant temperature. This is the purified product.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified product from the receiving flask.

Visualizations

G Troubleshooting Workflow: Vacuum Distillation of this compound cluster_start Start cluster_monitoring Monitoring cluster_problems Problem Identification cluster_solutions Solutions cluster_end Completion start Begin Vacuum Distillation check_distillate Is product distilling at expected temp/pressure? start->check_distillate no_distillate Issue: No Distillate check_distillate->no_distillate No solidification Issue: Solidification in Condenser check_distillate->solidification Product solidifying bumping Issue: Bumping / Unstable Boiling check_distillate->bumping Unstable boiling discoloration Issue: Discolored Distillate check_distillate->discoloration Distillate is dark end_success Distillation Successful check_distillate->end_success Yes solve_no_distillate Check vacuum level Increase heat gradually Check for leaks no_distillate->solve_no_distillate solve_solidification Warm condenser (water jacket or heat gun) solidification->solve_solidification solve_bumping Ensure stirring is active Reduce heating rate bumping->solve_bumping solve_discoloration Improve vacuum Reduce heat discoloration->solve_discoloration solve_no_distillate->check_distillate solve_solidification->check_distillate solve_bumping->check_distillate solve_discoloration->check_distillate G Experimental Workflow: Vacuum Distillation Setup pump Vacuum Pump trap Cold Trap pump->trap pulls vacuum dist_head Distillation Head Thermometer Condenser Vacuum Connection trap->dist_head:f3 rec_flask Receiving Flask dist_head:f2->rec_flask dist_flask Distilling Flask (with stir bar and crude product) dist_flask->dist_head:f0 heater Heating Mantle / Stirrer dist_flask->heater

References

Technical Support Center: High-Purity 4-Bromophthalic Anhydride Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity 4-Bromophthalic anhydride (B1165640) through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 4-Bromophthalic anhydride.

Issue Potential Cause(s) Recommended Solution(s)
Failure of this compound to Dissolve - Insufficient solvent.- Inappropriate solvent choice.- Add solvent in small increments until the solid dissolves at the solvent's boiling point.- Select a more suitable solvent. Based on solubility data, consider benzene (B151609), chlorobenzene, or ethyl acetate.
Oiling Out (Formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of this compound (107°C).- High concentration of impurities.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.[1]- Consider a solvent with a lower boiling point.- Perform a preliminary purification step, such as passing through a silica (B1680970) plug.
No Crystal Formation Upon Cooling - Too much solvent was used, resulting in a solution that is not saturated.- The solution is supersaturated.- Boil off a portion of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1]
Low Yield of Crystals - Excessive solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Reduce the amount of solvent used to the minimum required for dissolution at boiling point.- Minimize cooling during hot filtration by pre-heating the funnel and collection flask.
Discolored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While a definitive single "best" solvent is application-dependent, benzene is a good starting point as this compound is very soluble in it.[2] Other potential solvents include chlorobenzene, ethyl acetate, and other aromatic or halogenated solvents.[3] The ideal solvent will dissolve the anhydride completely when hot but poorly at room temperature.[4]

Q2: How can I improve the purity of my this compound?

A2: Slow, controlled cooling of the saturated solution is crucial for forming pure crystals, as it allows impurities to be excluded from the crystal lattice.[5] If colored impurities are present, treatment with activated charcoal is recommended. For mixtures with similar compounds, such as 4-chlorophthalic anhydride, careful distillation may be a more effective purification method.[3]

Q3: My recrystallization is happening too quickly. Is this a problem?

A3: Yes, rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification. To slow down crystallization, you can use a slightly larger volume of solvent than the minimum required for dissolution and ensure the solution cools gradually at room temperature before any further cooling in an ice bath.[6]

Q4: What should I do if my this compound appears as a fine powder after recrystallization?

A4: A fine powder can be difficult to filter and dry effectively. This may be a result of cooling the solution too quickly. For subsequent attempts, allow the solution to cool more slowly to encourage the growth of larger crystals.

Quantitative Data

The following table summarizes known physical and solubility properties of this compound.

PropertyValueSource
Molecular Formula C₈H₃BrO₃[7]
Molecular Weight 227.01 g/mol [7]
Melting Point 107 °C[2][7]
Boiling Point 361.8 °C at 760 mmHg[2]
Appearance Off-white to white powder/crystalline solid[2][7]
Solubility Very soluble in Benzene. Soluble in ethanol, dimethyl sulfoxide.[2][8]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Benzene or Chlorobenzene)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stemless funnel

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Solvent Selection: Choose an appropriate solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude this compound add_solvent Add minimal hot solvent start->add_solvent dissolved Completely dissolved solution add_solvent->dissolved decolorize Add activated charcoal (optional) dissolved->decolorize hot_filtration Hot gravity filtration dissolved->hot_filtration decolorize->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Ice bath cooling cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end High-purity this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Recrystallization Issues start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Recrystallization issue->success No solution1 Too much solvent? -> Evaporate some solvent no_crystals->solution1 solution2 Supersaturated? -> Scratch flask / Add seed crystal no_crystals->solution2 solution3 High impurity / Solvent BP too high? -> Re-dissolve, add more solvent, cool slowly oiling_out->solution3 solution4 Too much solvent used? -> Use less solvent in next attempt low_yield->solution4

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromophthalic anhydride (B1165640).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in the synthesis of 4-bromophthalic anhydride can stem from several factors, depending on the synthetic route.

For the bromination of phthalic anhydride:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider adding more of the limiting reagent.

  • Suboptimal Temperature: The reaction temperature is crucial. For the iron-catalyzed bromination of phthalic anhydride, temperatures are typically maintained between 170-250°C.[1] Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting material and product.

  • Catalyst Inactivity: The iron catalyst can be deactivated by impurities. Ensure you are using a high-purity catalyst.

  • Loss during Workup: Significant product loss can occur during extraction and purification steps. Ensure efficient extraction and minimize transfers.

For the bromination of 4-chlorotetrahydrophthalic anhydride:

  • Side Reactions: A significant side reaction is the formation of 4-chlorophthalic anhydride. Optimizing reaction conditions, such as temperature and reaction time, can help to maximize the yield of the desired this compound.[2]

General Troubleshooting for Low Yields:

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your phthalic anhydride or 4-chlorotetrahydrophthalic anhydride.

  • Moisture: The presence of moisture can affect the reaction, especially when using metal catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.

  • Stoichiometry: Carefully check the stoichiometry of your reactants. An incorrect ratio of bromine to the starting material can lead to incomplete conversion or the formation of side products.

Q2: My final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a white product?

Discoloration in the final product is often due to the presence of impurities.

  • Residual Bromine: A common cause of a yellow or brown tint is the presence of unreacted bromine. This can be removed by treating the reaction mixture with a reducing agent like sodium bisulfite solution after the reaction is complete.[3]

  • Polybrominated Species: Over-bromination can lead to the formation of colored polybrominated phthalic anhydrides.

  • Degradation Products: High reaction temperatures can lead to the formation of colored degradation byproducts.

Purification to remove color:

  • Recrystallization: Recrystallizing the crude product from a suitable solvent is an effective method for removing colored impurities.

  • Activated Carbon Treatment: Adding a small amount of activated charcoal to the solution during recrystallization can help to adsorb colored impurities.

Q3: My GC-MS analysis shows multiple peaks close to my product peak. What are these likely to be?

The presence of multiple peaks in your GC-MS analysis indicates the presence of impurities. The identity of these impurities will depend on your synthetic route.

  • Isomeric Impurities: The synthesis can produce a mixture of 3-bromophthalic anhydride and the desired this compound. These isomers have very similar properties and can be difficult to separate.

  • Polybrominated Byproducts: Peaks with a higher mass-to-charge ratio (m/z) than your product could indicate the presence of dibromo- or tribromophthalic anhydrides.

  • Unreacted Starting Material: A peak corresponding to the molecular weight of your starting material (phthalic anhydride or 4-chlorotetrahydrophthalic anhydride) indicates an incomplete reaction.

  • Chlorinated Byproducts: If you started with 4-chlorotetrahydrophthalic anhydride, a significant peak will likely be 4-chlorophthalic anhydride.[2]

Common Impurities and Their Characteristics

ImpurityChemical FormulaMolecular Weight ( g/mol )Common SourceIdentification Method
3-Bromophthalic AnhydrideC₈H₃BrO₃227.01Isomeric byproduct of brominationGC-MS, ¹H NMR
Dibromophthalic AnhydridesC₈H₂Br₂O₃305.90Over-bromination of phthalic anhydrideGC-MS
Phthalic AnhydrideC₈H₄O₃148.12Unreacted starting materialGC-MS, TLC
4-Chlorophthalic AnhydrideC₈H₃ClO₃182.56Byproduct from 4-chlorotetrahydrophthalic anhydride synthesisGC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of Phthalic Anhydride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place phthalic anhydride and a catalytic amount of iron powder (e.g., 1-10 mol%).

  • Heating: Heat the mixture to 190-220°C to melt the phthalic anhydride.

  • Bromine Addition: Slowly add bromine to the molten phthalic anhydride via the dropping funnel. Control the addition rate to maintain a steady reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the phthalic anhydride is consumed.

  • Workup: Cool the reaction mixture and dissolve it in a suitable organic solvent. Wash the organic layer with a sodium bisulfite solution to remove excess bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is effective for separating this compound from less volatile polybrominated byproducts and more volatile unreacted phthalic anhydride.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. A Vigreux column is suitable for this separation.

  • Distillation Conditions: Heat the crude product under reduced pressure. The exact temperature and pressure will depend on the specific impurities present. A typical procedure involves collecting the fraction boiling at approximately 175-220°C under 20 mm Hg pressure.[1]

  • Fraction Collection:

    • First Fraction: Unreacted phthalic anhydride will distill first at a lower temperature.

    • Main Fraction: Collect the fraction corresponding to the boiling point of this compound.

    • Residue: Polybrominated byproducts will remain in the distillation flask as a higher-boiling residue.

Protocol 3: Purification by Recrystallization

Recrystallization is a good method for removing colored impurities and improving the purity of the final product.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization include acetic acid, or mixed solvent systems like diethyl ether-petroleum ether.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Workflow

Synthesis and Purification of this compound

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities Removed Start Phthalic Anhydride + Fe Catalyst Reaction Bromination (190-220°C) Start->Reaction Add Bromine Workup Aqueous Workup (Sodium Bisulfite Wash) Reaction->Workup Crude Crude this compound Workup->Crude Distillation Fractional Distillation Crude->Distillation Recrystallization Recrystallization Distillation->Recrystallization Optional Further Purification Pure_Product Pure this compound Distillation->Pure_Product Poly Polybrominated Byproducts Distillation->Poly Residue Unreacted Unreacted Phthalic Anhydride Distillation->Unreacted Early Fraction Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

This guide is intended to provide general assistance. Specific experimental conditions may need to be optimized for your particular setup and desired product purity. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Bromination of Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of phthalic anhydride (B1165640) bromination.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the direct bromination of phthalic anhydride?

The direct bromination of phthalic anhydride is an electrophilic aromatic substitution reaction. The primary products are monobrominated isomers, typically a mixture of 3-bromophthalic anhydride and 4-bromophthalic anhydride.[1] Under more forcing conditions or with an excess of the brominating agent, polybrominated derivatives can also be formed.[1]

Q2: What are the most common side reactions to be aware of during this experiment?

The most prevalent side reaction is over-bromination, leading to the formation of polybrominated phthalic anhydrides.[1] The extent of this side reaction is influenced by factors such as catalyst concentration and the stoichiometry of bromine. Other potential side reactions include the thermal decomposition of the anhydride at excessively high temperatures and unwanted reactions with certain catalysts or solvents.[1][2] For instance, using strong oxidizing agents like ferric nitrate (B79036) as a catalyst can lead to harmful oxidation of the starting material or product.[1]

Q3: How does the choice of catalyst impact the reaction and potential side products?

The catalyst is crucial for promoting the electrophilic substitution. Iron-based catalysts, such as metallic iron or ferric chloride, are effective.[1] However, the concentration of the catalyst must be carefully controlled. While a higher catalyst concentration can significantly reduce reaction time, amounts exceeding 10% by weight of the phthalic anhydride can promote the formation of polybrominated derivatives and other undesired side reactions, thereby reducing the yield of the desired monobrominated product.[1]

Q4: Can solvent choice introduce side reactions?

Yes, the solvent can play a significant role. While direct bromination is often carried out in the melt or with a suitable inert solvent, using a reactive solvent can lead to different products. For example, conducting the bromination in concentrated nitric acid can lead to the formation of tetrabromophthalic anhydride, as the nitric acid acts as a strong oxidizing agent that facilitates polybromination.[3] In the absence of bromine, phthalic anhydride in concentrated nitric acid will instead produce a mixture of 3-nitro and 4-nitro derivatives.[3]

Troubleshooting Guide

Problem: The yield of monobromophthalic anhydride is significantly lower than expected.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or an inadequate amount of bromine. For related brominations, temperatures below 135°C can result in a sluggish reaction.[2]

  • Solution 1: Ensure the reaction is heated to the appropriate temperature (typically in the range of 140-200°C for direct bromination) and for a sufficient duration. The reaction time can vary from 3 to 20 hours depending on the catalyst concentration.[1] Verify that a stoichiometric amount of bromine has been added.

  • Possible Cause 2: Product Loss During Workup. The product may be lost during the purification steps. Monobromophthalic anhydride is typically recovered by fractional distillation.[1]

  • Solution 2: Optimize the distillation process. Collect the fraction boiling between approximately 175°C to 220°C under a vacuum of 20 mm Hg, as this fraction is rich in the desired monobrominated product.[1]

Problem: The final product is contaminated with significant amounts of polybrominated species.

  • Possible Cause: The reaction conditions are too harsh, favoring multiple substitutions. This is often caused by an excess of bromine or an overly high concentration of the iron catalyst.[1]

  • Solution: Carefully control the stoichiometry by adding bromine in a controlled manner. Reduce the amount of iron catalyst used; a concentration between 1% and 10% by weight of phthalic anhydride is recommended.[1] Using less than 1% will result in a very slow reaction, while more than 10% promotes side reactions.[1]

Problem: The reaction mixture has turned very dark, suggesting product decomposition.

  • Possible Cause: The reaction temperature is too high. Temperatures exceeding the optimal range (e.g., above 155°C in some related systems) can lead to decomposition and a lower yield of the desired product.[2]

  • Solution: Lower the reaction temperature and monitor it carefully throughout the process. Ensure even heating to avoid localized hot spots.

Problem: How can residual bromine be removed from the reaction mixture before purification?

  • Possible Cause: Unreacted bromine remains in the crude product mixture after the reaction is complete.

  • Solution 1 (Chemical): Add powdered copper to the reaction mixture after it has cooled slightly (e.g., to 125°C). The copper reacts with free bromine to form copper bromides, which can be removed by filtration. This method is relatively fast, taking less than an hour.[1]

  • Solution 2 (Physical): Pass a stream of an inert gas, such as air, through the hot reaction mass (e.g., at 200°C). This method is more time-consuming, potentially requiring 3-4 hours.[1]

Data Summary

The following table summarizes key quantitative data from cited experimental protocols for the bromination of phthalic anhydride and related compounds.

ParameterDirect Bromination (Monobromo)[1]Bromination in Conc. HNO₃ (Tetrabromo)[3]
Target Product 3- and this compound3,4,5,6-Tetrabromophthalic Anhydride
Catalyst Metallic IronNone (HNO₃ acts as oxidant)
Catalyst Loading 1% - 10% (by weight of Phthalic Anhydride)N/A
Reaction Temperature ~200°C50°C - 65°C
Reaction Time 3 hours (at 10% Fe) to 20 hours (at 1% Fe)22 hours (in stages)
Yield Not specified, but optimized for high yield79%
Key Consideration Higher catalyst levels reduce time but increase polybromination risk.Staged addition of bromine and nitric acid is required.

Experimental Protocols

Protocol 1: Direct Bromination for Monobromophthalic Anhydride[1]

  • Charging the Reactor: Charge phthalic anhydride into a suitable reaction vessel (e.g., a shell still) to approximately half its volume.

  • Catalyst Addition: Add a finely divided iron-containing catalyst (e.g., iron powder) to the phthalic anhydride. The preferred amount is between 1% and 10% by weight of the phthalic anhydride, calculated as metallic iron.

  • Heating: Heat the mixture to approximately 200°C to melt the phthalic anhydride and initiate the reaction.

  • Bromine Introduction: Introduce elemental bromine into the reaction mass at a controlled rate. The reaction is exothermic, and the rate of addition should be managed to maintain the desired temperature.

  • Reaction Completion: Continue heating for an additional 1-2 hours after all the bromine has been added to ensure the reaction is complete.

  • Bromine Removal: Cool the mixture to about 125°C and add powdered copper to quench any remaining free bromine. Allow it to react for about an hour.

  • Purification: Filter the mixture to remove solids (copper bromide and catalyst). Recover the monobromophthalic anhydride from the filtrate by fractional distillation under vacuum (approx. 20 mm Hg).

Protocol 2: Bromination in Concentrated Nitric Acid for Tetrabromophthalic Anhydride[3]

  • Initial Reaction: In a suitable flask, stir 14.8 g (0.1 mol) of phthalic anhydride in a solution of 32 g (0.2 mol) of bromine in 50 ml of concentrated (99%) nitric acid.

  • First Heating Stage: Heat the mixture for 6 hours at 50°C.

  • Second Stage: Cool the mixture, add an additional 4 g of bromine and 5 ml of nitric acid. Heat the mixture for 8 hours at 60°C.

  • Third Stage: After cooling again, add another 6.2 g of bromine and 5 ml of nitric acid. Heat the suspension for 8 hours at 65°C.

  • Workup: After the final heating stage, remove any remaining bromine under a vacuum. The solid precipitate of 3,4,5,6-tetrabromophthalic anhydride can then be isolated.

Troubleshooting Workflow

Caption: Troubleshooting workflow for phthalic anhydride bromination.

References

removal of 4-chlorophthalic anhydride from 4-Bromophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of 4-chlorophthalic anhydride (B1165640) from 4-bromophthalic anhydride.

Troubleshooting Guide

Encountering issues during the purification process is common. This guide will help you troubleshoot potential problems.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation During Distillation - Inefficient distillation column. - Incorrect pressure or temperature. - Fluctuations in vacuum.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column). - Optimize the distillation temperature and pressure based on the vapor pressure differences of the two compounds. - Ensure a stable vacuum source and tight seals on all joints.
Low Yield of this compound - Product loss during transfer. - Incomplete condensation. - Thermal decomposition of the product.- Minimize transfers and ensure all product is collected from the distillation flask and condenser. - Use an efficient condenser with a suitable coolant temperature. - Perform distillation under high vacuum to lower the required temperature and prevent decomposition.
Product Solidifies in the Condenser - Coolant temperature is too low. - The melting point of the product is high.- Increase the temperature of the cooling fluid in the condenser to just below the melting point of the purified product. - Gently heat the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask.
Ineffective Recrystallization (No Crystals Form) - The solution is not supersaturated. - Incorrect solvent choice.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Choose a solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures.
Oily Precipitate Instead of Crystals - The solution is cooling too quickly. - Presence of impurities that inhibit crystallization.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.
Co-precipitation of 4-Chlorophthalic Anhydride - Similar solubility of the two compounds in the chosen solvent.- Experiment with different solvent systems or solvent mixtures to maximize the solubility difference between the two anhydrides. - Perform multiple recrystallization steps to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating 4-chlorophthalic anhydride from this compound?

A1: Vacuum distillation is generally the most effective method for this separation on a larger scale. A patent for the preparation of this compound suggests that careful distillation can be used to separate it from 4-chlorophthalic anhydride.[1] Given their high boiling points at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition.

Q2: What are the boiling points of 4-chlorophthalic anhydride and this compound?

A2: The boiling points at atmospheric pressure (760 mmHg) are reported to be approximately 290 °C for 4-chlorophthalic anhydride and around 301-361.8 °C for this compound.[2][3] These values can vary slightly depending on the source. It is crucial to perform the distillation under vacuum to lower these boiling points significantly.

Q3: Can I use recrystallization for this separation?

A3: Yes, recrystallization can be an effective purification technique, especially for smaller quantities or for improving the purity of the final product. The success of this method depends on finding a suitable solvent or solvent system where the two compounds exhibit a significant difference in solubility at different temperatures.

Q4: What are some recommended solvents for recrystallization?

A4: For 4-chlorophthalic anhydride, crude product has been successfully recrystallized from tert-amyl alcohol.[4] It also shows temperature-dependent solubility in solvents like ethyl acetate, acetone, and 1,4-dioxane.[4] this compound is reported to be very soluble in benzene.[2][5] A systematic solvent screen is recommended to find the optimal solvent for selectively crystallizing this compound from the mixture.

Q5: Is chromatography a viable option for this separation?

A5: While analytical chromatography techniques like HPLC and GC are used for assessing the purity of phthalic anhydride derivatives, preparative chromatography can also be employed for their separation.[6][7] Reverse-phase HPLC methods can be scaled up for preparative separation.[6] However, for larger quantities, this method may be less cost-effective and more complex than vacuum distillation or recrystallization.

Quantitative Data

The following table summarizes key physical properties of 4-chlorophthalic anhydride and this compound.

Property4-Chlorophthalic AnhydrideThis compound
Molecular Weight 182.56 g/mol [8]227.01 g/mol [9]
Melting Point ~99 °C[8]107 °C[5][10]
Boiling Point (at 760 mmHg) ~290 °C~301-361.8 °C[2][3][5][10]

Experimental Protocols

Vacuum Distillation

This protocol provides a general procedure for the separation of 4-chlorophthalic anhydride from this compound by vacuum distillation.

Materials:

  • Mixture of 4-chlorophthalic anhydride and this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump with a pressure gauge and cold trap

  • Thermometer

Procedure:

  • Set up the distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the mixture of anhydrides into the round-bottom flask.

  • Slowly apply vacuum to the system, ensuring a stable pressure is reached. A pressure of 1-10 mmHg is a good starting point.

  • Begin heating the distillation flask gently while stirring.

  • Monitor the temperature at the distillation head. The lower-boiling 4-chlorophthalic anhydride will begin to distill first.

  • Collect the first fraction, which will be enriched in 4-chlorophthalic anhydride. A patent for a related compound, 4-chlorotetrahydrophthalic anhydride, describes distillation at 160-165 °C under 1-2 mm pressure.[11]

  • After the first fraction has been collected, the temperature at the distillation head will drop before rising again. Change the receiving flask to collect the second fraction.

  • Increase the temperature of the heating mantle to distill the higher-boiling this compound. A patent describes the vacuum rectification of this compound at approximately 215 °C under a vacuum of 0.095 MPa (this is likely a typo and a much lower pressure is expected to be needed).[12]

  • Collect the fraction corresponding to pure this compound.

  • Allow the apparatus to cool completely before releasing the vacuum.

Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound containing 4-chlorophthalic anhydride

  • Selected recrystallization solvent (e.g., tert-amyl alcohol, benzene, or a suitable alternative based on solubility tests)

  • Erlenmeyer flask

  • Hot plate with a stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude anhydride mixture into an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If necessary, add more solvent dropwise until the solid is completely dissolved.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Slow cooling promotes the formation of pure crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals of this compound in a vacuum oven.

Process Workflow

G cluster_start Initial State cluster_decision Method Selection cluster_methods Purification Methods cluster_analysis Quality Control cluster_end Final Product start Mixture of this compound and 4-Chlorophthalic Anhydride decision Purity Requirement & Scale start->decision distillation Vacuum Distillation decision->distillation High Purity / Large Scale recrystallization Recrystallization decision->recrystallization Moderate Purity / Small to Medium Scale chromatography Preparative Chromatography decision->chromatography High Purity / Small Scale analysis Purity Analysis (HPLC, GC, etc.) distillation->analysis recrystallization->analysis chromatography->analysis end_product Purified this compound analysis->end_product

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Troubleshooting Guide for 4-Bromophthalic Anhydride Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) for the polymerization of 4-Bromophthalic anhydride (B1165640), a key intermediate in the synthesis of high-performance polymers such as polyimides and polyesters.

Frequently Asked Questions (FAQs)

Q1: What is the typical method for polymerizing 4-Bromophthalic anhydride?

A1: The most common method for synthesizing polyimides from this compound is a two-step polycondensation reaction.[1][2][3] First, the this compound is reacted with a diamine in a polar aprotic solvent at a low temperature to form a soluble poly(amic acid) (PAA) precursor.[1] In the second step, the PAA is converted to the final polyimide through either thermal or chemical imidization.[4][5]

Q2: Why is my final polyimide film brittle or cracking?

A2: Brittleness in polyimide films often indicates a low molecular weight of the polymer, incomplete imidization, or the presence of residual solvent.[4] It is crucial to ensure high purity of the monomers and solvent, maintain an accurate stoichiometric balance between the anhydride and diamine, and ensure the imidization process is complete.[4][6]

Q3: My polymer is discolored. What is the cause and how can I minimize it?

A3: Aromatic polyimides, including those derived from this compound, are often colored due to the formation of charge-transfer complexes (CTCs) between the electron-accepting dianhydride and electron-donating diamine monomers.[7] The intensity of the color can be influenced by the chemical structure of the diamine and the final processing temperature. To minimize discoloration, it is important to use purified monomers and avoid excessive curing temperatures or times.

Q4: Can the bromo-substituent on the this compound cause side reactions?

A4: While the bromo group is generally stable during the initial low-temperature poly(amic acid) formation, high temperatures used for thermal imidization could potentially lead to side reactions. However, the primary concerns during polymerization are typically related to achieving high molecular weight and complete imidization. The bromine functionality is often intentionally incorporated to impart specific properties like flame retardancy or to serve as a site for post-polymerization modification.[8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound.

Issue 1: Low Molecular Weight of the Final Polymer

Low molecular weight is a frequent issue that leads to poor mechanical properties in the final polymer.

Possible Causes and Solutions:

CauseRecommended Solution
Monomer Impurities Purify this compound by recrystallization or sublimation to remove any acidic or monofunctional impurities.[9][10] Ensure the diamine comonomer is of high purity.
Presence of Water Use anhydrous solvents and dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]
Inaccurate Stoichiometry Carefully weigh the monomers to ensure a 1:1 molar ratio of anhydride to diamine. A slight excess of the more stable monomer may be used to cap the polymer chains and control molecular weight.[6]
Low Reaction Temperature or Time for PAA formation Conduct the initial poly(amic acid) formation at room temperature for a sufficient duration (typically several hours) to ensure complete reaction.[9]
Degradation of Poly(amic acid) The poly(amic acid) solution can be unstable and undergo hydrolysis. It is best to proceed to the imidization step soon after the PAA is formed.[4]
Issue 2: Gel Formation During Polymerization

The formation of insoluble gel particles can hinder the processing of the polymer solution.

Possible Causes and Solutions:

CauseRecommended Solution
Side Reactions at High Concentrations If gelation occurs during the poly(amic acid) formation, try reducing the monomer concentration in the solvent.
Cross-linking During Imidization For thermal imidization, ensure a gradual heating ramp to allow for the controlled removal of water and solvent, which can minimize side reactions.[4] For chemical imidization, control the addition rate of the dehydrating agent.[9]
Impurities in Monomers Trifunctional impurities in either the dianhydride or diamine can act as cross-linking agents. Ensure high monomer purity.
Issue 3: Incomplete Imidization

Incomplete conversion of the poly(amic acid) to polyimide results in inferior thermal and mechanical properties.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Curing Temperature or Time For thermal imidization, ensure the final curing temperature is high enough (often >250 °C) and maintained for a sufficient duration to achieve full conversion.[4] Monitor the imidization process using techniques like FTIR spectroscopy by observing the disappearance of the amic acid peaks and the appearance of characteristic imide peaks.
Inefficient Chemical Dehydrating Agent When using chemical imidization, ensure the correct stoichiometry of the dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine (B92270) or triethylamine).[5][9]
Polymer Precipitation If the polyimide precipitates from the solution before imidization is complete, consider using a solvent in which the final polymer is more soluble.

Experimental Protocols

General Protocol for Two-Step Polyimide Synthesis

This protocol provides a general methodology for the synthesis of polyimides from this compound and an aromatic diamine.

1. Poly(amic acid) Synthesis:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).[1][9]

  • Once the diamine is fully dissolved, slowly add an equimolar amount of solid this compound to the solution at room temperature.[9]

  • Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

2. Thermal Imidization:

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Place the coated substrate in a programmable oven and heat it in stages. A typical heating program would be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete conversion to the polyimide.[7]

3. Chemical Imidization:

  • To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine or triethylamine.[9]

  • Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.[7]

  • The resulting polyimide will either remain in solution or precipitate, depending on its solubility. The polymer can then be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

Visualizations

Experimental Workflow for Polyimide Synthesis

The following diagram illustrates the typical two-step process for synthesizing polyimides from this compound.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Monomers This compound + Diamine Reaction1 Stirring at Room Temperature (Inert Atmosphere) Monomers->Reaction1 Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Thermal Thermal Imidization (Staged Heating) PAA->Thermal Chemical Chemical Imidization (Dehydrating Agent + Catalyst) PAA->Chemical Polyimide Final Polyimide Thermal->Polyimide Chemical->Polyimide

Caption: Workflow for the two-step synthesis of polyimides.

Logical Relationship for Troubleshooting Low Molecular Weight

This diagram outlines the decision-making process for addressing low molecular weight in the synthesized polymer.

G Start Low Molecular Weight Observed CheckPurity Check Monomer and Solvent Purity Start->CheckPurity CheckStoichiometry Verify Monomer Stoichiometry Start->CheckStoichiometry CheckConditions Review Reaction Conditions Start->CheckConditions Purify Purify Monomers and Dry Solvent CheckPurity->Purify AdjustStoichiometry Recalculate and Re-weigh Monomers CheckStoichiometry->AdjustStoichiometry OptimizeConditions Optimize Time, Temperature, and Atmosphere CheckConditions->OptimizeConditions End High Molecular Weight Polymer Achieved Purify->End AdjustStoichiometry->End OptimizeConditions->End

Caption: Troubleshooting logic for low molecular weight polymer.

References

preventing hydrolysis of 4-Bromophthalic anhydride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 4-Bromophthalic anhydride (B1165640) during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is 4-Bromophthalic anhydride and why is its hydrolysis a concern?

A1: this compound is a reactive chemical intermediate used in the synthesis of polymers, dyes, and pharmaceuticals.[1] Like other acid anhydrides, it is susceptible to hydrolysis, a reaction with water that cleaves the anhydride ring to form 4-Bromophthalic acid. This side reaction is a significant concern as it consumes the starting material, complicates purification of the desired product, and can lead to lower yields and inconsistent reaction outcomes.

Q2: What are the primary factors that promote the hydrolysis of this compound?

A2: The primary factor promoting hydrolysis is the presence of water in the reaction mixture. The rate of this unwanted reaction is significantly accelerated by:

  • Elevated Temperatures: Higher reaction temperatures increase the rate of hydrolysis.[2]

  • Presence of Bases: Basic conditions readily catalyze the hydrolysis of anhydrides. Kinetic studies on the parent compound, phthalic anhydride, show a significant increase in the hydrolysis rate in the presence of bases.[3][4]

  • Protic Solvents: Solvents with acidic protons, such as water and alcohols, can participate in the hydrolysis reaction.[5]

Q3: How does the bromo substituent affect the rate of hydrolysis compared to phthalic anhydride?

A3: The bromine atom is an electron-withdrawing group. This property increases the electrophilicity of the carbonyl carbons in the anhydride ring, making them more susceptible to nucleophilic attack by water.[6][7][8] Therefore, this compound is expected to hydrolyze at a faster rate than unsubstituted phthalic anhydride under similar conditions.

Q4: How should I properly store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[5][9] The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, using a desiccator or a dry box is highly recommended.[5] It is also advisable to store it away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and alkalis.[5]

Q5: What are the visual or analytical signs that my this compound has undergone hydrolysis?

A5: Significant hydrolysis of this compound to 4-Bromophthalic acid can lead to a change in the physical appearance of the solid, such as clumping, due to the formation of the more polar carboxylic acid. Analytically, the presence of 4-Bromophthalic acid can be confirmed using techniques like NMR or IR spectroscopy. In an IR spectrum, the appearance of a broad O-H stretch is indicative of the carboxylic acid.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the hydrolysis of this compound during your experiments.

Problem: Low Yield of Desired Product and/or Presence of 4-Bromophthalic Acid Impurity

Troubleshooting Workflow

G start Low Product Yield / 4-Bromophthalic Acid Impurity Detected q1 Were all solvents and reagents anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction performed under an inert atmosphere? a1_yes->q2 sol1 Use freshly opened anhydrous solvents or dry solvents using standard methods (e.g., molecular sieves). Ensure all reagents are free of water. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction temperature minimized? a2_yes->q3 sol2 Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Were any basic reagents or catalysts used? a3_yes->q4 sol3 If possible, run the reaction at a lower temperature to reduce the rate of hydrolysis. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Consider using a non-basic catalyst or a hindered, non-nucleophilic base if a base is required. Ensure the base is added under strictly anhydrous conditions. a4_yes->sol4 end Review reaction stoichiometry and other potential side reactions. a4_no->end sol4->end

Caption: Troubleshooting decision tree for diagnosing causes of hydrolysis.

Quantitative Data

CatalystpKaRate Constant (s⁻¹)
Water15.71.59 x 10⁻²
Acetate4.751.61 x 10⁻³
Phosphate7.200.015
N-methyl imidazole7.000.074
DABCO9.2211.5
Carbonate10.33106
Hydroxide15.71.67 x 10⁴

Table 1: Rate constants for the hydrolysis of phthalic anhydride at 25°C.[3]

Experimental Protocols

To minimize the hydrolysis of this compound during a reaction, it is crucial to maintain anhydrous conditions throughout the experimental setup and procedure.

General Anhydrous Reaction Setup

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up p1 Dry all glassware in an oven (e.g., 120°C for >4 hours) and cool under a stream of inert gas or in a desiccator. p2 Use freshly opened anhydrous solvents or solvents dried by standard procedures (e.g., distillation from a drying agent or passage through an activated alumina (B75360) column). p1->p2 p3 Ensure all solid reagents are anhydrous. p2->p3 r1 Assemble the glassware while hot and flush with a dry, inert gas (Nitrogen or Argon). r2 Maintain a positive pressure of the inert gas throughout the reaction. r1->r2 r3 Add anhydrous solvent and reagents via syringe or under a positive flow of inert gas. r2->r3 r4 Add this compound to the reaction mixture under inert atmosphere. r3->r4 r5 Maintain the lowest practical temperature for the reaction to proceed at a reasonable rate. r4->r5 w1 Quench the reaction with a non-aqueous workup if possible. w2 If an aqueous workup is necessary, use ice-cold solutions and minimize the time of contact. w1->w2 w3 Promptly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). w2->w3

Caption: General workflow for minimizing hydrolysis of this compound.

Methodology for a Generic Esterification Reaction

This protocol outlines the esterification of an alcohol with this compound under anhydrous conditions.

  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) is oven-dried at 120°C for at least 4 hours and assembled hot under a positive pressure of dry nitrogen.

  • Reagent Preparation:

    • Anhydrous solvent (e.g., Dichloromethane, Toluene) should be obtained from a solvent purification system or a freshly opened bottle.

    • The alcohol to be reacted should be dried over molecular sieves.

    • If a catalyst is used (e.g., DMAP), it should be dried in a vacuum oven.

  • Reaction Setup:

    • The reaction flask is charged with the anhydrous alcohol and solvent under a nitrogen atmosphere.

    • The solution is cooled in an ice bath.

    • This compound is added in one portion under a strong flow of nitrogen.

    • If a catalyst is used, it is added at this stage.

  • Reaction Execution:

    • The reaction mixture is allowed to warm to room temperature and stirred under a nitrogen atmosphere for the required time.

    • The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up:

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of a weak acid (e.g., NH₄Cl) at 0°C to neutralize any basic catalyst.

    • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

This comprehensive guide should assist researchers in successfully utilizing this compound in their synthetic endeavors while minimizing the detrimental effects of hydrolysis.

References

Technical Support Center: Catalyst Selection for 4-Bromophthalic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromophthalic anhydride (B1165640). The following information is designed to address common challenges and improve experimental outcomes through informed catalyst selection and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 4-Bromophthalic anhydride?

A1: The main catalytic routes for this compound synthesis include:

  • Bromination of Phthalic Anhydride: This method involves the direct bromination of phthalic anhydride, typically in an aqueous alkaline solution using bromine. A phase transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.[1][2]

  • Bromination of 4-Chlorotetrahydrophthalic Anhydride: This process utilizes the reaction of 4-chlorotetrahydrophthalic anhydride with elemental bromine in the presence of an iron-based catalyst.[3][4]

  • Oxidation of 4-Bromo-o-xylene (B1216868): This approach involves the oxidation of 4-bromo-o-xylene to form this compound. This method can be challenging due to the potential for side reactions and the need for effective oxidation catalysts, such as V₂O₅/TiO₂.

Q2: What is the role of a phase transfer catalyst in the bromination of phthalic anhydride?

A2: In the synthesis of this compound from phthalic anhydride in an aqueous alkaline solution, the reactants (phthalate salt and bromine) exist in different phases. A phase transfer catalyst, such as benzyltrimethylammonium (B79724) chloride or N-benzyl-N,N,N-triethylammonium chloride, is used to transport the phthalate (B1215562) anion from the aqueous phase to the organic phase (or the interface) where the reaction with bromine occurs, thereby increasing the reaction rate and yield.[1]

Q3: What types of iron-based catalysts are effective for the synthesis starting from 4-chlorotetrahydrophthalic anhydride?

A3: Elemental iron powder and iron salts, such as ferric chloride (FeCl₃) and ferric bromide (FeBr₃), are effective catalysts for the synthesis of this compound from 4-chlorotetrahydrophthalic anhydride.[3][4] Even trace amounts of iron can have a catalytic effect.[3][4]

Q4: How can I minimize the formation of isomeric impurities?

A4: The formation of isomeric impurities, such as 3-bromophthalic anhydride, is a common issue, particularly in the direct bromination of phthalic anhydride.[5] While complete elimination is difficult, optimizing reaction conditions such as temperature, reaction time, and the controlled addition of bromine can help improve the selectivity for the desired 4-bromo isomer. One patented method suggests a three-stage temperature control and reactant addition to improve product yield and purity.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Inefficient catalysis in the bromination of 4-chlorotetrahydrophthalic anhydride.- Ensure the presence of a catalytically effective amount of iron or an iron salt catalyst (e.g., elemental iron, ferric chloride).[3][4] Even trace amounts can be effective. - Optimize the reaction temperature, typically between 110°C and 150°C.[3][4] - Control the rate of bromine addition.
Incomplete reaction in the bromination of phthalic anhydride.- Use a phase transfer catalyst (e.g., benzyltrimethylammonium chloride) to enhance the reaction rate between the aqueous and organic phases.[1] - Ensure adequate stirring to maintain good mixing of the phases. - Optimize the reaction temperature and time; for example, a multi-stage temperature control (e.g., 45°C, 70°C, 80°C) has been reported to improve yield.[1][2]
Low Purity of Final Product Presence of unreacted starting materials.- Increase reaction time or temperature to drive the reaction to completion. - Ensure the correct stoichiometric ratio of reactants.
Formation of isomeric byproducts (e.g., 3-bromophthalic anhydride).- Precise control over reaction conditions is crucial. Gradual addition of bromine and staged temperature control can improve selectivity.[2] - Purification of the crude product through vacuum distillation is often necessary to separate isomers.[1][2]
Presence of dibrominated byproducts.- Avoid using a large excess of bromine. The molar ratio of reactants should be carefully controlled.
Catalyst Inactivity Catalyst poisoning or degradation.- For iron-based catalysts, ensure the absence of impurities in the reactants or solvent that could poison the catalyst. - For phase transfer catalysts, ensure they are of good quality and have not degraded.
Difficulty in Product Isolation and Purification Inefficient extraction or distillation.- After the reaction, acidification and subsequent extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are critical.[1][6] - For final purification, vacuum distillation is a common and effective method to obtain high-purity this compound.[1][2] The fraction collected around 215°C at a vacuum of 0.095 MPa is typically the desired product.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Starting Material Catalyst Solvent/Medium Temperature (°C) Reaction Time (h) Yield (%) Reference
Phthalic anhydrideBenzyltrimethylammonium chlorideWater45 - 8011.7>85[1][2]
4-Chlorotetrahydrophthalic anhydrideIron powderChlorobenzene (B131634)110 - 1658.541.6 (GC area %)[3]
4-Chlorotetrahydrophthalic anhydrideFerric chlorideChlorobenzene150 - 1651331.8 (GC area %)[3]

Experimental Protocols

Protocol 1: Synthesis via Bromination of Phthalic Anhydride using a Phase Transfer Catalyst

This protocol is based on a method utilizing a phase transfer catalyst to improve reaction efficiency.[1][2]

  • Preparation: In a reaction vessel, dissolve sodium hydroxide (B78521) (11.3 g) in water (50 g).

  • Addition of Reactants: Add phthalic anhydride (20 g) and stir until well mixed. Then, add the phase transfer catalyst, benzyltrimethylammonium chloride (0.5 g), and continue stirring.

  • Staged Reaction:

    • Stage 1: Maintain the temperature at 45°C and add bromine (11.5 g) over a period of time. Continue the reaction for 1.7 hours.

    • Stage 2: Increase the temperature to 70°C and add more bromine (10.8 g). Continue the reaction for 5 hours.

    • Stage 3: Raise the temperature to 80°C, add additional sodium hydroxide (3 g), and then add more bromine (10 g). Continue the reaction for another 5 hours.

  • Work-up:

    • After the reaction is complete, add 20% fuming sulfuric acid (15 g) and heat to 96°C for acidification.

    • Cool the mixture to 25°C and add a 10% aqueous solution of sodium bisulfite (15 g) to remove any excess bromine.

  • Extraction and Purification:

    • Extract the product with ethyl acetate.

    • Separate the organic layer and remove the solvent by distillation at 110°C.

    • Increase the temperature to 200°C to obtain the crude this compound.

    • Purify the crude product by vacuum distillation at approximately 0.095 MPa, collecting the fraction at around 215°C to yield the final product.

Protocol 2: Synthesis via Bromination of 4-Chlorotetrahydrophthalic Anhydride using an Iron Catalyst

This protocol is based on a patented method using an iron catalyst.[3]

  • Preparation: In a suitable reaction vessel, dissolve 4-chlorotetrahydrophthalic anhydride (37.3 g) in chlorobenzene (5.6 g) and heat the mixture to 110°C.

  • Catalyst Addition: Add iron powder (0.11 g) to the mixture.

  • Bromine Addition:

    • Maintain the temperature at 110°C and add bromine (44.8 g) dropwise over a 5-hour period.

    • After the initial addition, warm the reaction mixture to 135°C and add an additional 19.2 g of bromine.

  • Reaction Completion: Heat the reaction mixture to 165°C for 3.5 hours.

  • Analysis and Isolation: The resulting mixture contains 4-chlorophthalic anhydride and this compound. The product can be isolated and purified from the reaction mixture using standard techniques such as distillation or crystallization.

Visualizations

experimental_workflow_protocol_1 cluster_prep Preparation cluster_reaction Staged Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve NaOH in Water prep2 Add Phthalic Anhydride prep1->prep2 prep3 Add Phase Transfer Catalyst prep2->prep3 stage1 Stage 1: 45°C, Add Bromine prep3->stage1 stage2 Stage 2: 70°C, Add Bromine stage1->stage2 stage3 Stage 3: 80°C, Add NaOH & Bromine stage2->stage3 workup1 Acidification with Fuming H₂SO₄ stage3->workup1 workup2 Quench excess Bromine with NaHSO₃ workup1->workup2 purify1 Ethyl Acetate Extraction workup2->purify1 purify2 Solvent Distillation purify1->purify2 purify3 Vacuum Distillation purify2->purify3 end end purify3->end Final Product

Caption: Experimental workflow for the synthesis of this compound via bromination of phthalic anhydride.

troubleshooting_low_yield start Low Yield of this compound cause1 Inefficient Catalysis start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 solution1a Check Catalyst Loading (Iron or PTC) cause1->solution1a solution1b Ensure Catalyst Quality cause1->solution1b solution2a Increase Reaction Time cause2->solution2a solution2b Ensure Proper Stoichiometry cause2->solution2b solution3a Optimize Temperature cause3->solution3a solution3b Control Rate of Reagent Addition cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Technical Support Center: 4-Bromophthalic Anhydride Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromophthalic anhydride (B1165640) and similar compounds. The information is designed to address specific issues that may be encountered during experiments focusing on reaction kinetics, particularly the effect of temperature.

Troubleshooting Guide

Q1: My reaction with 4-Bromophthalic anhydride is proceeding much slower than expected, even at elevated temperatures. What are the possible causes and solutions?

A: Several factors could contribute to a sluggish reaction. Consider the following troubleshooting steps:

  • Reagent Purity:

    • Issue: this compound can hydrolyze in the presence of atmospheric moisture to form 4-bromophthalic acid. This reduces the concentration of the reactive anhydride.

    • Solution: Ensure the this compound is dry. If necessary, dry it in a vacuum oven at a temperature below its melting point before use. Use freshly opened containers or material that has been stored in a desiccator.

  • Solvent Quality:

    • Issue: The presence of water or other protic impurities in the solvent can react with the anhydride, reducing its effective concentration.

    • Solution: Use anhydrous solvents for your reaction. Ensure solvents are properly dried and stored over molecular sieves.

  • Inadequate Temperature Control:

    • Issue: The actual reaction temperature may be lower than the setpoint of your heating apparatus.

    • Solution: Calibrate your heating and temperature monitoring equipment. Measure the temperature directly within the reaction mixture, not just the heating bath.

  • Poor Solubility:

    • Issue: this compound or other reactants may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and slower reaction rate.

    • Solution: Choose a solvent in which all reactants are fully soluble at the desired reaction temperature. You may need to screen different anhydrous solvents.

  • Catalyst Deactivation (if applicable):

    • Issue: If you are using a catalyst, it may be deactivated by impurities or degradation.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is compatible with all reactants and the solvent.

Q2: I am observing the formation of significant byproducts in my reaction. How can temperature manipulation help in minimizing these?

A: Temperature plays a critical role in reaction selectivity. The formation of byproducts is often due to side reactions that may have different activation energies than the desired reaction.

  • Side Reactions with Higher Activation Energy: If the byproduct formation is more sensitive to temperature changes than the main reaction, it likely has a higher activation energy. In this case, lowering the reaction temperature can significantly reduce the rate of the side reaction while having a smaller effect on the desired reaction, thus improving selectivity.

  • Side Reactions with Lower Activation Energy: Conversely, if a side reaction is less sensitive to temperature changes, increasing the temperature might favor the desired reaction, assuming it has a higher activation energy.

  • Equilibrium Considerations: Some side reactions may be reversible. Changing the temperature can shift the equilibrium position. For an exothermic side reaction, lowering the temperature will favor the byproduct, while for an endothermic side reaction, increasing the temperature will favor it.

To optimize for selectivity:

  • Conduct a temperature screening study: Run the reaction at a range of temperatures and analyze the product mixture to determine the optimal temperature for maximizing the desired product and minimizing byproducts.

  • Consider the reaction mechanism: Understanding the potential side reactions can help predict how temperature changes will affect their rates.

Q3: My reaction is highly exothermic, and I'm having trouble maintaining a stable temperature. What are the risks and how can I control it?

A: Poor temperature control in a highly exothermic reaction can lead to a runaway reaction, posing a significant safety hazard. It can also lead to the formation of degradation products and byproducts due to localized overheating.

Control Strategies:

  • Rate of Addition: Add the limiting reagent slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water, dry ice/acetone) and ensure efficient stirring to promote heat transfer. For larger scale reactions, a reactor with a cooling jacket is recommended.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

  • Solvent Choice: Select a solvent with a higher boiling point to prevent solvent loss and pressure buildup.

Frequently Asked Questions (FAQs)

Q1: How does an increase in temperature generally affect the reaction rate of this compound with a nucleophile?

A: Generally, increasing the reaction temperature increases the reaction rate. According to collision theory, a higher temperature leads to an increase in the kinetic energy of the reacting molecules. This results in more frequent collisions and, more importantly, a higher proportion of collisions having sufficient energy to overcome the activation energy barrier of the reaction. A common rule of thumb is that for many organic reactions, the rate approximately doubles for every 10°C increase in temperature.

Q2: What is the significance of activation energy (Ea) in the context of temperature effects on these reactions?

A: The activation energy is the minimum amount of energy required for a reaction to occur. Temperature's effect on the reaction rate is directly related to the activation energy through the Arrhenius equation. Reactions with a lower activation energy will have a larger proportion of molecules with sufficient energy to react at a given temperature. Conversely, reactions with a high activation energy will be more sensitive to temperature changes; a small increase in temperature can cause a significant increase in the reaction rate.

Q3: Can temperature affect the selectivity of a reaction involving this compound?

A: Yes, temperature can significantly influence the selectivity of a reaction. If a reactant can undergo multiple parallel reactions to form different products, the ratio of these products can be temperature-dependent. This is because each reaction pathway will have its own activation energy. By adjusting the temperature, you can preferentially favor the pathway with the more desirable activation energy profile to maximize the yield of the intended product. Lower temperatures often favor the product that is formed through the pathway with the lower activation energy (kinetic control), while higher temperatures can allow for the formation of the more stable product, even if it has a higher activation energy barrier (thermodynamic control).

Q4: How can I experimentally determine the effect of temperature on the kinetics of my reaction?

A: To determine the effect of temperature on reaction kinetics, you need to measure the reaction rate at different, controlled temperatures. A common approach is:

  • Set up a series of experiments, each at a constant, specific temperature.

  • Monitor the concentration of a reactant or product over time for each experiment. This can be done using techniques like UV-Vis spectrophotometry, FTIR spectroscopy, or chromatography (HPLC, GC).

  • Determine the initial rate or the rate constant (k) at each temperature by analyzing the concentration versus time data.

  • Plot the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T). This is known as an Arrhenius plot.

  • The slope of the resulting straight line is equal to -Ea/R , where Ea is the activation energy and R is the ideal gas constant. From this, you can calculate the activation energy for your reaction.

Quantitative Data

Table 1: Apparent Second-Order Rate Constants for the Reaction of Phthalic Anhydride with Aniline (B41778) in Glacial Acetic Acid at Various Temperatures

Temperature (°C)Temperature (K)Apparent Rate Constant (k) (M⁻¹ s⁻¹)
30303.156.30
40313.156.95
50323.157.56

Data sourced from a study on the cleavage of phthalic anhydride with aniline.

Experimental Protocols

Protocol: Kinetic Study of an Anhydride Reaction using UV-Vis Spectrophotometry

This protocol outlines a general method for studying the kinetics of the reaction of an anhydride (e.g., this compound) with a nucleophile that results in a change in UV-Vis absorbance.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile, dioxane).

    • Prepare a stock solution of the nucleophile in the same solvent.

  • Instrumentation Setup:

    • Set up a UV-Vis spectrophotometer with a thermostatted cuvette holder.

    • Set the desired reaction temperature.

    • Determine the wavelength of maximum absorbance (λmax) for the product or the disappearance of a reactant.

  • Kinetic Run:

    • Pipette a known volume of the this compound solution into a quartz cuvette and place it in the thermostatted holder. Allow it to equilibrate to the set temperature.

    • To initiate the reaction, inject a known volume of the nucleophile stock solution into the cuvette and mix quickly.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Convert absorbance to concentration using a previously established calibration curve.

    • Determine the initial rate of the reaction from the initial slope of the concentration versus time plot.

    • Alternatively, if the reaction follows a known order, plot the data accordingly (e.g., ln[A] vs. time for first-order) to determine the rate constant.

  • Repeat at Different Temperatures:

    • Repeat steps 3 and 4 at a range of different temperatures to determine the temperature dependence of the rate constant.

Visualizations

Experimental_Workflow prep 1. Prepare Stock Solutions (this compound & Nucleophile) in Anhydrous Solvent setup 2. Spectrophotometer Setup - Set Temperature - Determine λmax prep->setup equilibrate 3. Equilibrate Anhydride Solution in Thermostatted Cuvette setup->equilibrate initiate 4. Initiate Reaction (Inject Nucleophile) equilibrate->initiate monitor 5. Monitor Absorbance vs. Time initiate->monitor analyze 6. Data Analysis - Convert Absorbance to Concentration - Determine Rate Constant (k) monitor->analyze repeat_exp 7. Repeat at Different Temperatures analyze->repeat_exp arrhenius 8. Arrhenius Plot (ln(k) vs. 1/T) - Calculate Activation Energy (Ea) analyze->arrhenius repeat_exp->equilibrate New Temperature

Caption: Experimental workflow for determining the effect of temperature on reaction kinetics.

Temperature_Effect_Kinetics cluster_effects Primary Effects cluster_outcome Kinetic Outcome temp_increase Increase in Temperature ke_increase Increased Average Kinetic Energy of Molecules temp_increase->ke_increase leads to collision_freq Increased Collision Frequency temp_increase->collision_freq leads to successful_collisions Higher Fraction of Collisions with Energy ≥ Activation Energy ke_increase->successful_collisions results in collision_freq->successful_collisions minor contribution rate_increase Increased Reaction Rate successful_collisions->rate_increase directly causes

Caption: Logical relationship of temperature's effect on reaction kinetics.

Technical Support Center: 4-Bromophthalic Anhydride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Bromophthalic Anhydride (B1165640).

Troubleshooting Guide

This guide addresses common issues encountered during the production of 4-Bromophthalic Anhydride, presented in a question-and-answer format.

Reaction Control & Exotherm Management

Q1: My bromination reaction temperature is increasing uncontrollably. What should I do?

A1: A rapid temperature increase suggests a potential runaway reaction, which can compromise safety and product yield. Immediate action is required:

  • Halt Reagent Addition: Immediately stop the addition of bromine or any other initiating reagent.

  • Enhance Cooling: Increase the efficiency of your cooling system. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-chilled, inert solvent.

Q2: I am observing a significant exotherm during the initial phase of bromine addition. How can I mitigate this on a larger scale?

A2: Managing the exotherm is critical for safe scale-up. Consider the following strategies:

  • Slow, Controlled Addition: Add the bromine solution subsurface at a slow, controlled rate. This ensures rapid dispersion and prevents localized "hot spots."

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated.

  • Jacket Temperature: Maintain a lower reactor jacket temperature during the initial phase of the reaction.

  • Process Design: For very large scales, consider using a semi-batch or continuous flow reactor design to improve heat transfer and control.[1]

Impurity Profile & Side Reactions

Q3: My final product is contaminated with significant amounts of 4-chlorophthalic anhydride. How can I minimize this impurity?

A3: The formation of 4-chlorophthalic anhydride is a known issue, particularly when starting from 4-chlorotetrahydrophthalic anhydride.[2] To minimize its formation:

  • Catalyst Control: Ensure the iron catalyst is present in the correct catalytic amount. Trace amounts of iron can catalyze the desired bromination.[3]

  • Reaction Conditions: Carefully control the reaction temperature and bromine addition rate as specified in the protocol. Higher temperatures may favor side reactions.

  • Purification: If the impurity is still present, careful fractional distillation may be required to separate this compound from 4-chlorophthalic anhydride.[2][4]

Q4: I am observing the formation of poly-brominated species. What is the likely cause and how can I prevent it?

A4: Over-bromination can occur if the reaction conditions are not well-controlled.

  • Stoichiometry: Ensure the molar ratio of bromine to the starting material is accurate. Avoid using a large excess of bromine.

  • Reaction Time and Temperature: Monitor the reaction progress and stop it once the desired conversion is achieved. Prolonged reaction times or elevated temperatures can lead to further bromination.

  • Mixing: Inadequate mixing can lead to localized areas of high bromine concentration, promoting poly-bromination. Ensure efficient agitation throughout the reaction.

Product Isolation & Purification

Q5: I am experiencing difficulties with the filtration of the crude product at a larger scale. The filtration is very slow.

A5: Slow filtration is often due to a small crystal size or the presence of fine, amorphous solids.[5][6]

  • Crystallization Control: Optimize the cooling profile during crystallization. A slower, controlled cooling rate generally leads to larger, more easily filterable crystals.[5][7][8][9][10]

  • Anti-Solvent Addition: If using an anti-solvent for precipitation, the addition rate should be carefully controlled to influence crystal size.

  • Agitation: The level of agitation during crystallization can also affect the crystal size distribution.

  • Filter Aid: Consider using a filter aid like celite, but be mindful of potential contamination of the final product.

Q6: My final product has a persistent yellow or brown color after purification. What is the cause and how can I remove it?

A6: A persistent color often indicates the presence of residual bromine or colored impurities.

  • Quenching: Ensure that all unreacted bromine has been quenched, for example, with a sodium bisulfite or sodium thiosulfate (B1220275) solution. The disappearance of the reddish-brown color is a good indicator of a complete quench.[11]

  • Recrystallization: Perform a recrystallization from a suitable solvent system. Activated carbon can be used during recrystallization to remove colored impurities.

  • Washing: Ensure the filter cake is thoroughly washed with an appropriate solvent to remove residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Synthesis & Methodology

Q1: What are the common starting materials for the industrial production of this compound?

A1: Common starting materials include phthalic anhydride and 4-chlorotetrahydrophthalic anhydride.[10][12][13][14] The choice of starting material often depends on the cost, availability, and the desired impurity profile of the final product.

Q2: What is the role of the iron catalyst in the synthesis from 4-chlorotetrahydrophthalic anhydride?

A2: Iron, either as a powder or a salt like ferric chloride, acts as a Lewis acid catalyst to facilitate the electrophilic aromatic substitution of bromine onto the phthalic anhydride ring system.[2][15][16]

Q3: Are there alternative, safer brominating agents that can be used instead of elemental bromine?

A3: While elemental bromine is commonly used, research into safer alternatives is ongoing. For some applications, N-bromosuccinimide (NBS) can be used. In-situ generation of bromine from HBr and an oxidant is another approach to avoid handling and storing large quantities of liquid bromine.[1]

Safety & Handling

Q4: What are the primary safety concerns when working with bromine and hydrogen bromide (HBr)?

A4: Bromine is highly toxic, corrosive, and dangerous for the environment. HBr is a corrosive and toxic gas.[12][17] Key safety precautions include:

  • Ventilation: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile for bromine water, fluorinated rubber for liquid bromine), safety goggles, and a face shield.[7]

  • Spill Neutralization: Keep a solution of sodium thiosulfate readily available to neutralize any bromine spills.[12]

  • HBr Scrubbing: HBr gas is a byproduct of the reaction and must be scrubbed using a caustic solution before venting.

Q5: How should I properly quench a reaction containing unreacted bromine?

A5: Unreacted bromine should be quenched by the slow, controlled addition of a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, with efficient stirring. The quenching reaction can be exothermic, so cooling may be necessary. The reaction is complete when the characteristic reddish-brown color of bromine disappears.[11]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod A: From 4-chlorotetrahydrophthalic anhydrideMethod B: From Phthalic Anhydride (Multi-stage)
Starting Material 4-chlorotetrahydrophthalic anhydridePhthalic anhydride
Key Reagents Elemental bromine, Iron catalyst (e.g., FeCl3 or Fe powder)Sodium hydroxide (B78521), Elemental bromine, Fuming sulfuric acid
Solvent ChlorobenzeneWater, Ethyl acetate (B1210297) (for extraction)
Temperature Range 110°C - 170°C45°C - 96°C
Typical Yield Varies, can produce a mixture with 4-chlorophthalic anhydride (e.g., 31.8% this compound and 58.5% 4-chlorophthalic anhydride in one example)[2]High yield reported in patent literature.
Key Challenge Formation of 4-chlorophthalic anhydride as a major byproduct.[2][4]Multi-step process requiring careful temperature control at each stage.[10]
Purification Fractional distillation[2][4]Extraction followed by vacuum distillation.[10]

Experimental Protocols

Method A: Synthesis from 4-chlorotetrahydrophthalic anhydride

This protocol is based on a patented method and should be adapted and optimized for specific laboratory or plant conditions.

  • Reaction Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel with 4-chlorotetrahydrophthalic anhydride and chlorobenzene.

  • Catalyst Addition: Heat the mixture to approximately 110°C and add a catalytic amount of iron powder or ferric chloride.

  • Bromine Addition: Slowly add elemental bromine to the reaction mixture over several hours while maintaining the temperature. The addition is exothermic and requires careful temperature control.

  • Heating: After the addition is complete, gradually increase the temperature to 130°C and then to 165-170°C and hold for several hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture. The resulting mixture contains this compound, 4-chlorophthalic anhydride, and other byproducts.

  • Purification: The this compound can be purified from the mixture by fractional distillation under reduced pressure.

Method B: Synthesis from Phthalic Anhydride (Multi-stage Aqueous Process)

This protocol is based on a patented multi-stage process.

  • Initial Reaction Mixture: In a suitable reactor, dissolve sodium hydroxide in water. Add phthalic anhydride and a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) and stir until a homogeneous mixture is obtained.

  • Staged Bromination and Temperature Control:

    • Stage 1: Heat the mixture to 40-50°C and add a portion of the total bromine required over 1.5-2.5 hours.

    • Stage 2: Increase the temperature to 60-70°C and add the second portion of bromine over 4.5-6 hours.

    • Stage 3: Raise the temperature to 75-85°C, add more sodium hydroxide, and then add the final portion of bromine, continuing the reaction for another 4.5-5.5 hours.[10]

  • Acidification and Dehydration: After the reaction is complete, add 20% fuming sulfuric acid and heat to 90-100°C to acidify the mixture and dehydrate the intermediate 4-bromophthalic acid to the anhydride.

  • Quenching and Extraction: Cool the mixture and add a sodium bisulfite solution to quench any excess bromine. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Separate the organic layer, remove the solvent by distillation, and then purify the crude this compound by vacuum distillation.[10]

Mandatory Visualization

G Overall Production Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Starting Materials (e.g., Phthalic Anhydride) B Reaction with Bromine (with Catalyst/Base) A->B Reagents C Acidification / Dehydration B->C Intermediate D Quenching (e.g., with Sodium Bisulfite) C->D Crude Product E Extraction / Filtration D->E Neutralized Mixture F Distillation / Recrystallization E->F Isolated Crude G Drying F->G Purified Product H Final Product: This compound G->H Final API G Troubleshooting Decision Tree: Low Yield A Low Yield of This compound B Check Reaction Conversion (e.g., by GC/HPLC) A->B C Incomplete Reaction B->C Low E Check for Side Products B->E High D Increase Reaction Time or Temperature C->D F Significant Impurities Detected (e.g., Poly-brominated, Chloro-analog) E->F Yes H Review Work-up & Purification E->H No G Optimize Stoichiometry & Temperature Control F->G I Product Loss During Extraction/Filtration H->I Yes K No Obvious Issues H->K No J Optimize Crystallization & Filtration Procedures I->J L Re-evaluate Catalyst Activity & Reagent Purity K->L

References

characterization of byproducts in 4-Bromophthalic anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Bromophthalic Anhydride (B1165640)

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromophthalic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

The synthesis of this compound, typically achieved through the electrophilic bromination of phthalic anhydride, can lead to several byproducts.[1] The formation and prevalence of these byproducts depend on reaction conditions such as temperature, reaction time, and the catalyst used. Common impurities include:

  • Unreacted Starting Material: Phthalic anhydride may remain if the reaction does not go to completion.

  • Isomeric Byproducts: 3-Bromophthalic anhydride is a common isomeric impurity. The position of bromination on the aromatic ring is directed by the substituents present.

  • Polybrominated Species: Over-bromination can lead to the formation of dibromo- or other polybrominated phthalic anhydrides.[2]

  • Side-Reaction Products: Depending on the solvent and catalyst, other side reactions can occur. For instance, if iron is present as a catalyst impurity, it can promote bromination.[3]

A summary of the primary product and potential byproducts is provided in the table below.

Table 1: Characteristics of this compound and Potential Byproducts

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Distinguishing Features
This compound C₈H₃BrO₃ 227.01 The desired product.[4]
Phthalic Anhydride C₈H₄O₃ 148.12 Lower molecular weight than the brominated products.
3-Bromophthalic Anhydride C₈H₃BrO₃ 227.01 Isomer of the desired product, often difficult to separate.

| Dibromophthalic Anhydrides | C₈H₂Br₂O₃ | 305.90 | Higher molecular weight and distinct isotopic pattern in MS. |

Q2: My reaction yield is low. What are the potential causes and troubleshooting steps?

Low yields of this compound can be attributed to several factors, from incomplete reactions to product loss during workup.

Potential Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted phthalic anhydride.

  • Suboptimal Catalyst Activity: The choice and amount of catalyst can significantly impact the reaction rate and selectivity.

  • Side Reactions: Formation of polybrominated byproducts consumes the starting material and desired product, reducing the overall yield.[2]

  • Product Loss During Purification: The purification process, especially recrystallization or distillation, can lead to loss of the product.[5][6]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of bromine to find the optimal conditions for your setup.

  • Evaluate Catalyst: Ensure the appropriate catalyst is used at the correct concentration. For bromination reactions, catalysts like iron or iodine are sometimes employed.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material and the formation of the product and byproducts over time.

  • Refine Purification Method: If using recrystallization, ensure the solvent system is optimal for selectively precipitating the desired product. For distillation, careful control of temperature and pressure is crucial to separate fractions effectively.[2][7]

Below is a logical workflow for troubleshooting low yield issues.

Troubleshooting_Yield Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (e.g., TLC, GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes complete Reaction Complete check_completion->complete No optimize Optimize Reaction: - Increase Time - Increase Temperature - Check Reagent Stoichiometry incomplete->optimize end Improved Yield optimize->end analyze_byproducts Analyze Byproduct Profile (e.g., GC-MS, NMR) complete->analyze_byproducts polybromination Excess Polybromination? analyze_byproducts->polybromination check_workup Review Purification/ Workup Procedure analyze_byproducts->check_workup reduce_br Reduce Bromine Stoichiometry or Reaction Time polybromination->reduce_br Yes other_byproducts Other Byproducts polybromination->other_byproducts No reduce_br->end check_conditions Review Solvent, Catalyst, and Temperature Profile other_byproducts->check_conditions check_conditions->end loss Evidence of Product Loss? check_workup->loss refine_purification Refine Purification: - Optimize Recrystallization Solvent - Adjust Distillation Parameters loss->refine_purification Yes refine_purification->end

A flowchart for troubleshooting low reaction yields.
Q3: How can I identify unexpected peaks in my analytical data (e.g., GC-MS, NMR)?

Unexpected peaks in analytical data often correspond to the byproducts mentioned in Q1. A systematic approach is necessary for identification.

Identification Workflow:

  • Mass Spectrometry (MS): In GC-MS, the mass-to-charge ratio (m/z) of the molecular ion peak is a primary indicator.[8]

    • An m/z of ~148 suggests unreacted phthalic anhydride.

    • An m/z of ~226/228 (characteristic isotopic pattern for bromine) suggests a monobrominated species.[4]

    • An m/z of ~304/306/308 indicates a dibrominated byproduct.

  • NMR Spectroscopy: ¹H NMR spectroscopy is particularly useful for distinguishing between 3- and this compound.[9][10][11] The substitution pattern on the aromatic ring results in unique chemical shifts and coupling constants for the aromatic protons.

  • Chromatography: The retention time in GC or HPLC can help differentiate between components. Generally, for a given column and method, elution order will be consistent.

The diagram below illustrates a typical workflow for byproduct identification.

Byproduct_Identification Byproduct Identification Workflow start Crude Product Mixture separation Separation (GC, HPLC, or Column Chromatography) start->separation isolate Isolate Unknown Peak / Fraction separation->isolate analysis Spectroscopic Analysis isolate->analysis ms Mass Spectrometry (MS) - Determine Molecular Weight - Check Isotopic Pattern analysis->ms nmr NMR Spectroscopy (¹H, ¹³C) - Determine Substitution Pattern analysis->nmr ftir FTIR Spectroscopy - Confirm Functional Groups (e.g., Anhydride C=O) analysis->ftir compare Compare Data with Literature or Reference Standards ms->compare nmr->compare ftir->compare identification Byproduct Identified compare->identification

A general workflow for identifying unknown byproducts.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[12]

  • Objective: To separate and identify the components of the crude reaction mixture, including the desired product and potential byproducts.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of ~1 mg/mL.

    • If necessary, filter the sample to remove any particulate matter.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) with an injection volume of 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with a library (e.g., NIST) and literature data to identify the compounds. Pay close attention to the molecular ion peak and the bromine isotopic pattern.

Protocol 2: ¹H NMR Spectroscopy for Isomer Identification

¹H NMR spectroscopy can effectively distinguish between this compound and its 3-bromo isomer based on the chemical shifts and coupling patterns of the aromatic protons.

  • Objective: To determine the isomeric purity of the synthesized this compound.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition (Example):

    • Spectrometer Frequency: 400 MHz.

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Analysis:

    • This compound: The spectrum will show three distinct aromatic protons. For example, in CDCl₃, typical signals might appear around δ 8.17, 8.07, and 7.89 ppm.[5][13]

    • 3-Bromophthalic Anhydride: This isomer will exhibit a different set of signals due to the different electronic environment and spin-spin coupling of the protons.

    • Integrate the peaks corresponding to each isomer to determine their relative ratio and calculate the isomeric purity.

References

Technical Support Center: Enhancing the Solubility of 4-Bromophthalic Anhydride-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving polymers derived from 4-bromophthalic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: Why do 4-bromophthalic anhydride-based polymers often exhibit poor solubility?

A1: Polymers derived from this compound, particularly aromatic polyimides and polyesters, often exhibit limited solubility due to their rigid chemical structures. The presence of aromatic rings and imide or ester linkages leads to strong intermolecular forces, such as π-π stacking and dipole-dipole interactions. These strong interactions promote tight chain packing and can lead to high crystallinity, making it difficult for solvent molecules to penetrate and dissolve the polymer.

Q2: What are the primary strategies to improve the solubility of these polymers?

A2: The solubility of this compound-based polymers can be enhanced through several key strategies aimed at disrupting polymer chain packing and reducing intermolecular forces. These include:

  • Structural Modification of the Polymer Backbone:

    • Introduction of Flexible Linkages: Incorporating flexible groups like ether (-O-), sulfone (-SO₂-), or isopropylidene (-C(CH₃)₂-) into the polymer backbone, typically through the choice of a suitable co-monomer (diamine or diol), increases the rotational freedom of the polymer chains. This increased flexibility disrupts the rigid, linear structure and hinders tight packing.

    • Incorporation of Bulky Side Groups: Attaching large, bulky groups to the polymer backbone physically separates the polymer chains, increasing the free volume and reducing the efficiency of chain packing.

    • Use of Non-Coplanar or Kinked Monomers: Employing co-monomers with non-linear or bent structures disrupts the planarity and linearity of the polymer chain, preventing close packing.

  • Copolymerization: Introducing a second, more soluble or flexible monomer during polymerization disrupts the regular, repeating structure of the homopolymer. This irregularity hinders crystallization and can significantly improve solubility.

  • Solvent and Temperature Optimization:

    • Solvent Selection: A systematic approach to solvent screening is crucial. Aprotic polar solvents are often effective for dissolving polyimides and polyesters.

    • Temperature: Increasing the temperature can enhance solubility by providing the necessary energy to overcome intermolecular forces.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you may encounter during the dissolution of this compound-based polymers.

Problem Potential Cause Suggested Solution
Polymer does not dissolve in a standard solvent (e.g., NMP, DMAc). 1. High crystallinity of the polymer.2. Strong intermolecular forces.3. Insufficient solvent power.1. Try heating the mixture. Start at a moderate temperature (e.g., 50-80 °C) and gradually increase. Use a reflux setup for higher temperatures.2. Increase the solvent volume.3. Attempt dissolution in a stronger solvent or a solvent mixture. Consider solvents with solubility parameters similar to the polymer.4. If the polymer was synthesized via thermal imidization at high temperatures, it might have lower solubility. Consider synthesizing the polymer via chemical imidization at a lower temperature.
Polymer swells but does not fully dissolve. The solvent is a partial solvent for the polymer, meaning it can penetrate the polymer matrix but lacks the energy to fully overcome the polymer-polymer interactions.1. Increase the temperature to provide more energy for dissolution.2. Add a co-solvent to improve the overall solvent quality.3. Allow for a longer dissolution time with continuous agitation.
A gel forms upon cooling a previously clear solution. The polymer has a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) behavior in that specific solvent. The solution was likely saturated at the higher temperature.1. Reheat the solution to dissolve the polymer again.2. Use a larger volume of solvent to create a more dilute solution.3. Find a different solvent in which the polymer is more soluble at room temperature.
The polymer degrades during the dissolution attempt at high temperatures. The polymer is not thermally stable at the required dissolution temperature, or the solvent is reacting with the polymer at elevated temperatures.1. Lower the dissolution temperature and allow for a longer dissolution time.2. Choose a solvent with a lower boiling point that is effective at dissolving the polymer.3. Ensure the solvent is inert and free of impurities that could catalyze degradation.

Quantitative Solubility Data

The solubility of polymers is highly dependent on their exact composition and molecular weight. The following table provides qualitative solubility data for various structurally related polyimides to guide solvent selection. ++ indicates soluble at room temperature, + indicates soluble on heating, and - indicates insoluble.

Polymer System (Dianhydride/Diamine) NMP DMAc DMF m-Cresol THF Chloroform
BPDA/ODA---+--
6FDA/ODA++++++++++++
BPDA/APB+++++--
6FDA/APB++++++++++++

Note: This table is illustrative and based on general observations for common polyimides. The solubility of this compound-based polymers will need to be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Polymer Synthesis via Chemical Imidization for Improved Solubility

A two-step polymerization method involving the formation of a poly(amic acid) precursor followed by chemical imidization at a lower temperature often yields more soluble polyimides compared to high-temperature thermal imidization.

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve the chosen diamine (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) to achieve a concentration of 15-20% (w/v).

    • Once the diamine is fully dissolved, cool the solution to 0-5 °C using an ice bath.

    • Gradually add a stoichiometric amount of this compound (1.0 equivalent) to the stirred solution.

    • Continue stirring at 0-5 °C for 1 hour, then allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride (4.0 equivalents) and a catalyst such as pyridine (B92270) or triethylamine (B128534) (2.0 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Precipitate the resulting polyimide by slowly pouring the solution into a large volume of a non-solvent, such as methanol (B129727) or ethanol, with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80-100 °C.

Protocol 2: Systematic Solvent Screening
  • Weigh 10 mg of the dry this compound-based polymer into several small vials.

  • Add 1 mL of a different test solvent to each vial. A good starting list of solvents includes NMP, DMAc, DMF, dimethyl sulfoxide (B87167) (DMSO), m-cresol, tetrahydrofuran (B95107) (THF), and chloroform.

  • Seal the vials and stir or agitate them at room temperature for 24 hours.

  • Observe and record the solubility of the polymer in each solvent.

  • For solvents in which the polymer did not dissolve at room temperature, heat the vials to 50 °C and observe for any changes. If the polymer remains insoluble, incrementally increase the temperature, not exceeding the boiling point of the solvent or the degradation temperature of the polymer.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Caption: Troubleshooting workflow for dissolving this compound-based polymers.

Experimental Workflow for Polymer Synthesis and Solubility Testing

experimental_workflow start Start: Monomer Selection (this compound + Diamine) synthesis Polymer Synthesis (e.g., Chemical Imidization) start->synthesis precipitation Precipitation and Washing synthesis->precipitation drying Drying under Vacuum precipitation->drying polymer_characterization Polymer Characterization (FTIR, NMR, GPC) drying->polymer_characterization solubility_screening Systematic Solvent Screening (Room Temperature & Heated) polymer_characterization->solubility_screening data_analysis Data Analysis and Solubility Determination solubility_screening->data_analysis end End: Soluble Polymer Solution or Further Optimization data_analysis->end

Caption: Experimental workflow from synthesis to solubility testing.

Technical Support Center: Managing Thermal Decomposition of 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Bromophthalic anhydride (B1165640). It provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to ensure safe and effective handling during experiments that may involve thermal stress.

Troubleshooting Guide

This guide addresses specific issues that may arise during the thermal analysis or high-temperature reactions of 4-Bromophthalic anhydride.

Problem Potential Cause Recommended Action
Unexpected Weight Loss at Low Temperatures (< 200°C) in TGA Presence of residual solvent (e.g., from synthesis or purification).Hygroscopic nature of the sample, leading to water absorption.Dry the sample under vacuum at a moderate temperature (e.g., 60-80°C) before analysis.Handle and store the sample in a desiccator or glove box to minimize moisture exposure.
Irreproducible TGA/DSC Results Inconsistent sample packing in the crucible.Variation in heating rate between experiments.Sample inhomogeneity.Ensure consistent and uniform packing of the sample in the crucible.Use the same heating rate for all comparative experiments.Grind the sample to a fine, uniform powder to ensure homogeneity.
Instrument Corrosion or Damage Release of corrosive gases (e.g., Hydrogen Bromide - HBr) during decomposition.[1]Use a TGA-MS or TGA-FTIR setup to identify evolved gases.Ensure the experimental setup is in a well-ventilated area, preferably a fume hood.Use corrosion-resistant components in your experimental setup where possible.
Sudden, Uncontrolled Exotherm in DSC or Reaction Potential for a runaway reaction, especially in the presence of certain reagents.Immediately stop the addition of any reagents.Enhance cooling by using an ice bath or other cooling system.If the temperature continues to rise, prepare for emergency quenching with a pre-chilled, inert solvent.
Discolored Product After Heating Thermal decomposition or side reactions.Lower the reaction or processing temperature if possible.Reduce the heating duration.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decompose?

Q2: What are the expected decomposition products of this compound?

A2: While specific data for this compound is limited, the thermal decomposition of brominated aromatic compounds, such as brominated flame retardants, is known to produce hydrogen bromide (HBr) and various brominated hydrocarbons.[1] The decomposition of the parent phthalic anhydride at high temperatures can yield phenyl and methyl acetate, which can further break down.[3] Therefore, it is prudent to assume that heating this compound to its decomposition temperature will release corrosive and hazardous gases.

Q3: What are the primary hazards associated with the thermal decomposition of this compound?

A3: The primary hazards are the evolution of poisonous and corrosive fumes, including hydrogen bromide.[3] Inhalation of these fumes can cause respiratory irritation.[4] Additionally, as with many organic compounds, incomplete combustion can produce carbon monoxide and carbon dioxide.

Q4: How can I safely handle this compound at elevated temperatures?

A4: Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. When heating the compound, ensure that the apparatus is properly assembled and vented to a scrubbing system if possible, especially when working on a larger scale.

Data Presentation

Physical and Chemical Properties of this compound and Related Compounds

Property This compound Phthalic Anhydride (Analogue) Tetrabromophthalic Anhydride (Analogue)
CAS Number 86-90-885-44-9632-79-1
Molecular Formula C₈H₃BrO₃C₈H₄O₃C₈Br₄O₃
Molecular Weight ( g/mol ) 227.01148.12463.70
Melting Point (°C) 107131.6269-271
Boiling Point (°C) 361.8 @ 760 mmHg295 (sublimes)Not available
Appearance White to off-white crystalline solidWhite flakesWhite to pale yellow crystalline powder

Experimental Protocols

Protocol 1: General Procedure for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a sample.

Methodology:

  • Ensure the TGA instrument is calibrated according to the manufacturer's specifications.

  • Tare an appropriate TGA crucible (e.g., alumina, platinum).

  • Accurately weigh 5-10 mg of the finely ground this compound sample into the crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and other thermal events.

Protocol 2: General Procedure for Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • Calibrate the DSC instrument using appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of the this compound sample into a DSC pan.

  • Seal the pan hermetically. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen).

  • Record the heat flow as a function of temperature.

  • Cool the sample at a controlled rate and then reheat to observe any changes in the thermal profile.

  • Analyze the resulting DSC thermogram for endothermic and exothermic peaks, which correspond to thermal events.

Visualizations

thermal_decomposition_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_safety Safety & Troubleshooting prep_sample Obtain/Synthesize This compound dry_sample Dry Sample (Vacuum Oven) prep_sample->dry_sample grind_sample Grind to Homogeneous Powder dry_sample->grind_sample tga_analysis Thermogravimetric Analysis (TGA) grind_sample->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) grind_sample->dsc_analysis interpret_tga Determine Decomposition Temperature & Mass Loss tga_analysis->interpret_tga interpret_dsc Identify Melting Point & Other Transitions dsc_analysis->interpret_dsc gas_analysis Evolved Gas Analysis (TGA-MS/FTIR) interpret_tga->gas_analysis assess_hazards Assess Hazards (e.g., Corrosive Gas) interpret_tga->assess_hazards gas_analysis->assess_hazards troubleshoot Troubleshoot Issues (e.g., Inconsistent Results) assess_hazards->troubleshoot troubleshooting_logic cluster_tga TGA Issues cluster_dsc DSC/Reaction Issues cluster_general General Issues start Thermal Experiment Issue q_weight_loss Unexpected Weight Loss? start->q_weight_loss q_exotherm Uncontrolled Exotherm? start->q_exotherm q_corrosion Instrument Corrosion? start->q_corrosion a_low_temp Low Temp (<200°C)? q_weight_loss->a_low_temp Yes sol_high_temp Expected Decomposition q_weight_loss->sol_high_temp No sol_solvent Action: Dry Sample (Residual Solvent/H₂O) a_low_temp->sol_solvent Yes a_low_temp->sol_high_temp No sol_quench Action: Stop Reagents, Enhance Cooling, Quench q_exotherm->sol_quench Yes sol_gas Action: Use in Fume Hood, Consider Gas Scrubbing q_corrosion->sol_gas Yes

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromophthalic Anhydride and 3-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-bromophthalic anhydride (B1165640) and 3-bromophthalic anhydride. Understanding the distinct properties of these isomers is crucial for their effective application in the synthesis of polymers, dyes, pharmaceuticals, and other advanced materials. While direct comparative experimental data on the reactivity of these two specific isomers is limited in publicly available literature, this guide leverages fundamental principles of organic chemistry, supported by available data on related compounds, to provide a robust analysis.

Introduction

4-Bromophthalic anhydride and 3-bromophthalic anhydride are important chemical intermediates that differ only in the position of the bromine atom on the aromatic ring. This seemingly minor structural variance leads to significant differences in their electronic and steric properties, which in turn dictates their reactivity, particularly in nucleophilic acyl substitution reactions. These reactions are fundamental to the utility of phthalic anhydrides, as they are the primary pathways for incorporating these moieties into larger molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 3-bromophthalic anhydride is presented in Table 1. These properties are essential for designing reaction conditions and purification protocols.

PropertyThis compound3-Bromophthalic Anhydride
CAS Number 86-90-882-73-5
Molecular Formula C₈H₃BrO₃C₈H₃BrO₃
Molecular Weight 227.01 g/mol 227.01 g/mol
Appearance White to off-white crystalline solidWhite to light yellow crystalline solid
Melting Point 106-108 °C118-121 °C
Boiling Point 361.8 °C at 760 mmHg (decomposes)Decomposes
Solubility Soluble in hot water, alcohol, ether, benzeneSoluble in organic solvents

Reactivity Comparison: Electronic and Steric Effects

The reactivity of phthalic anhydrides in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbons. The position of the bromine atom influences this electrophilicity through a combination of electronic and steric effects.

Electronic Effects:

The bromine atom is an electronegative halogen that exerts a dual electronic effect: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect .

  • Inductive Effect (-I): The electronegative bromine atom withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and enhances the electrophilicity of the carbonyl carbons, making the anhydride more reactive towards nucleophiles.

  • Mesomeric Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, counteracting the inductive effect and reducing the electrophilicity of the carbonyl carbons.

In the case of This compound , the bromine atom is para to one of the carbonyl groups. The -I effect deactivates the entire ring, increasing the electrophilicity of both carbonyls. The +M effect also influences the ring but is generally weaker than the -I effect for halogens.

For 3-bromophthalic anhydride , the bromine atom is ortho to one carbonyl group and meta to the other. The -I effect is stronger on the adjacent ortho-carbonyl carbon, making it significantly more electrophilic. The steric hindrance from the ortho-bromine also plays a crucial role.

Steric Effects:

The bulky bromine atom can sterically hinder the approach of a nucleophile to the adjacent carbonyl group. This effect is most pronounced in 3-bromophthalic anhydride , where the bromine is in the ortho position to one of the carbonyls. This steric hindrance can direct nucleophilic attack to the less hindered carbonyl group at the C2 position. In This compound , the bromine atom is further away from the carbonyl groups and thus exerts minimal steric hindrance.

A summary of the expected reactivity based on these principles is presented in Table 2.

FeatureThis compound3-Bromophthalic Anhydride
Electronic Effect Primarily influenced by the -I effect of bromine, leading to a general increase in electrophilicity of both carbonyls.Strong -I effect at the ortho-carbonyl (C1), making it more electrophilic. The meta-carbonyl (C2) is less affected.
Steric Hindrance Minimal steric hindrance at both carbonyl carbons.Significant steric hindrance at the ortho-carbonyl (C1), potentially directing nucleophilic attack to the meta-carbonyl (C2).
Overall Reactivity Expected to be more reactive than unsubstituted phthalic anhydride due to the electron-withdrawing nature of bromine.The overall reactivity is a balance between the activating electronic effect and the deactivating steric effect. Regioselectivity is expected.
Regioselectivity Nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.Nucleophilic attack is expected to favor the less sterically hindered carbonyl group (C2), leading to higher regioselectivity.

Experimental Protocols: A Case Study of Imidization

Synthesis of N-Phenyl-4-bromophthalimide and N-Phenyl-3-bromophthalimide

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the respective bromophthalic anhydride (4-bromo or 3-bromo) in a minimal amount of glacial acetic acid by gentle heating.

  • Add 1.05 equivalents of aniline to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure N-phenyl-bromophthalimide.

  • Dry the product in a vacuum oven.

Expected Observations and Comparison:

Based on the principles discussed, one would anticipate that the reaction with this compound might proceed faster or provide a higher yield of the imide due to the lower steric hindrance and the overall electron-withdrawing effect of the bromine. In the case of 3-bromophthalic anhydride, the reaction might be slower due to steric hindrance at one carbonyl, and the product would predominantly be the result of attack at the less hindered carbonyl. To obtain quantitative comparative data, it is recommended to run the two reactions in parallel under identical conditions and monitor the product formation over time using techniques like HPLC or GC-MS.

Logical Relationships in Reactivity

The following diagram illustrates the key factors influencing the reactivity of this compound and 3-bromophthalic anhydride towards a generic nucleophile.

Caption: Factors influencing the reactivity of bromophthalic anhydride isomers.

Conclusion

For researchers and professionals in drug development and materials science, a careful consideration of these differences is paramount. The choice between these two isomers will depend on the specific synthetic target and the desired outcome, whether it be maximizing reaction yield and rate or achieving a specific regiochemistry. It is strongly recommended that for any critical application, a direct experimental comparison be conducted to determine the optimal isomer and reaction conditions.

A Comparative Analysis of 4-Bromophthalic Anhydride and 4-Chlorophthalic Anhydride in Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance polyimides, the choice of monomer is critical in determining the final properties of the polymer. Among the various dianhydride monomers utilized, halogenated phthalic anhydrides are of significant interest due to their potential to impart desirable characteristics such as enhanced thermal stability and flame retardancy. This guide provides a comparative overview of two such monomers: 4-bromophthalic anhydride (B1165640) and 4-chlorophthalic anhydride, in the context of polyimide synthesis.

Introduction to 4-Halophthalic Anhydrides in Polyimide Synthesis

Polyimides are a class of polymers known for their exceptional thermal and chemical stability, as well as their excellent mechanical properties.[1] They are typically synthesized through a two-step polycondensation reaction between a dianhydride and a diamine. The first step involves the formation of a poly(amic acid) intermediate, which is then chemically or thermally cyclized to form the final polyimide.[2]

The incorporation of halogen atoms, such as bromine and chlorine, into the phthalic anhydride monomer can influence the properties of the resulting polyimide in several ways:

  • Thermal Stability: Halogen atoms can increase the thermal stability of the polymer.

  • Flame Retardancy: The presence of halogens is known to enhance the flame retardant properties of polymers.

  • Solubility: The introduction of bulky halogen atoms can sometimes improve the solubility of the otherwise intractable polyimides.

  • Dielectric Properties: The polarizability of the halogen atom can affect the dielectric constant of the polyimide.

Comparative Performance Data (Inferred)

Due to the lack of direct comparative experimental data, the following table presents an inferred comparison based on the general effects of halogen substitution on polyimide properties. The data is intended to be illustrative and should be confirmed by experimental investigation. For this comparison, we will consider polyimides synthesized from the respective anhydrides and a common aromatic diamine, 4,4'-oxydianiline (B41483) (ODA).

PropertyPolyimide from 4-Bromophthalic Anhydride (PI-Br)Polyimide from 4-Chlorophthalic Anhydride (PI-Cl)Rationale for Comparison
Thermal Stability (Td5, °C) Potentially higherPotentially highThe C-Br bond is weaker than the C-Cl bond, which might suggest lower stability. However, the overall polymer architecture and intermolecular interactions play a significant role. Generally, halogenation increases thermal stability over non-halogenated analogs.
Glass Transition Temp. (Tg, °C) Likely higherLikely highThe larger size of the bromine atom compared to chlorine can restrict chain mobility, potentially leading to a higher glass transition temperature.
Tensile Strength (MPa) Expected to be highExpected to be highBoth monomers are expected to produce strong, rigid polyimide films. Minor differences may arise from variations in chain packing and intermolecular forces.
Solubility Potentially slightly betterPotentially goodThe bulkier bromine atom might disrupt chain packing more effectively than chlorine, possibly leading to slightly improved solubility in organic solvents.
Dielectric Constant Potentially higherPotentially highThe higher polarizability of the C-Br bond compared to the C-Cl bond may result in a slightly higher dielectric constant for the bromine-containing polyimide.

Experimental Protocols

The following is a general two-step procedure for the synthesis of polyimides from 4-halophthalic anhydrides and an aromatic diamine, which can be adapted for both this compound and 4-chlorophthalic anhydride.

Step 1: Synthesis of Poly(amic acid)
  • In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the aromatic diamine (e.g., 4,4'-oxydianiline) and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Stir the mixture at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the 4-halophthalic anhydride (either this compound or 4-chlorophthalic anhydride) to the solution over a period of 30-60 minutes to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization to Polyimide Film
  • Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the coated glass plate in a vacuum oven or a forced-air oven.

  • Heat the film according to a staged heating program to gradually remove the solvent and effect cyclization to the polyimide. A typical heating schedule is as follows:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.

Mandatory Visualizations

Polyimide_Synthesis_Workflow cluster_monomers Monomers cluster_synthesis Synthesis cluster_product Product Diamine Aromatic Diamine (e.g., 4,4'-ODA) PAA_synthesis Poly(amic acid) Synthesis (in polar aprotic solvent) Diamine->PAA_synthesis Anhydride 4-Halophthalic Anhydride (4-Bromo or 4-Chloro) Anhydride->PAA_synthesis Imidization Thermal or Chemical Imidization PAA_synthesis->Imidization Poly(amic acid) solution Polyimide Polyimide Film Imidization->Polyimide Final Product

Caption: General workflow for the two-step synthesis of polyimides.

Logical_Relationship Monomer Monomer Structure (Anhydride and Diamine) Properties Final Polyimide Properties (Thermal, Mechanical, etc.) Monomer->Properties Halogen Halogen Substituent (Br vs. Cl) Halogen->Properties Synthesis Synthesis Conditions (Solvent, Temperature, Time) Synthesis->Properties

Caption: Factors influencing the final properties of halogenated polyimides.

Conclusion

Both this compound and 4-chlorophthalic anhydride are valuable monomers for the synthesis of high-performance polyimides. The choice between them will depend on the specific property requirements of the final application. Based on general chemical principles, polyimides derived from this compound may exhibit slightly higher glass transition temperatures and potentially better solubility, while the influence on thermal stability requires direct experimental comparison. Further research directly comparing these two monomers under identical conditions is necessary to provide definitive quantitative data and fully elucidate their respective advantages in polyimide synthesis.

References

A Comparative Guide to the Reactivity of Phthalic Anhydride and Maleic Anhydride in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, relies on the facile reaction between a conjugated diene and a dienophile. The reactivity of the dienophile is paramount to the success of this cycloaddition. This guide provides an in-depth comparison of the reactivity of two cyclic anhydrides, phthalic anhydride (B1165640) and maleic anhydride, as dienophiles in Diels-Alder reactions, supported by theoretical principles and experimental data.

Executive Summary: A Tale of Two Anhydrides

Maleic anhydride is a highly reactive and widely utilized dienophile in Diels-Alder reactions. Its reactivity stems from the two electron-withdrawing carbonyl groups conjugated with the carbon-carbon double bond. This electronic feature renders the double bond electron-poor, making it an excellent target for a concerted [4+2] cycloaddition with an electron-rich diene.

Conversely, phthalic anhydride is an exceedingly poor dienophile and is generally considered unreactive in Diels-Alder reactions under standard conditions. The double bonds within the benzene (B151609) ring of phthalic anhydride are part of a stable aromatic system. Participating in a Diels-Alder reaction would necessitate the disruption of this aromaticity, a process that is energetically highly unfavorable. In fact, phthalic anhydride is often synthesized through a process that begins with a Diels-Alder reaction between furan (B31954) and maleic anhydride, followed by a dehydration step.

Theoretical Basis for Reactivity Difference

The profound difference in reactivity can be explained by considering the electronic structure and stability of the two molecules.

  • Maleic Anhydride: The electron-withdrawing nature of the carbonyl groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond. This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates a more favorable orbital interaction, leading to a lower activation energy for the reaction.

  • Phthalic Anhydride: The double bonds in phthalic anhydride are integral to its aromatic sextet. A Diels-Alder reaction would force the rehybridization of two sp2 carbons to sp3, thereby destroying the aromatic stabilization of the benzene ring. This loss of aromaticity imposes a significant energetic penalty, resulting in a prohibitively high activation energy for the cycloaddition. Computational studies on related systems have shown that the disruption of aromaticity dramatically increases the activation barrier for Diels-Alder reactions.

Quantitative Reactivity Comparison

Direct experimental kinetic data comparing the reactivity of phthalic anhydride and maleic anhydride as dienophiles in the same Diels-Alder reaction is scarce to non-existent in the literature. This is a direct consequence of the vast chasm in their reactivity. However, we can infer their relative reactivity from computational studies and the wealth of experimental data available for maleic anhydride.

FeatureMaleic AnhydridePhthalic Anhydride
General Reactivity HighExtremely Low / Inert
Driving Force Formation of a stable cyclohexene (B86901) ring-
Energetic Barrier Low activation energyProhibitively high activation energy due to loss of aromaticity
Typical Reaction Conditions Room temperature to moderate heatingNot typically used as a dienophile

Experimental Protocols: Diels-Alder Reactions of Maleic Anhydride

The high reactivity of maleic anhydride allows for its successful use in a variety of Diels-Alder reactions. Below are detailed protocols for its reaction with common dienes.

Reaction of Maleic Anhydride with Cyclopentadiene (B3395910)

This reaction is known to be rapid and often occurs at room temperature.[1][2]

Materials:

Procedure:

  • In a Craig tube, dissolve 175 mg of maleic anhydride in 0.8 mL of ethyl acetate.

  • Add 0.8 mL of hexane and mix the solution thoroughly.

  • Add 140 mg of freshly cracked cyclopentadiene to the solution.

  • Allow the reaction to proceed for approximately 5 minutes. Crystallization can be initiated by scratching the inside of the Craig tube with a glass rod.

  • Cool the mixture in an ice bath to complete the crystallization process.

  • Collect the resulting crystals of cis-norbornene-5,6-endo-dicarboxylic anhydride by centrifugation.

Reaction of Maleic Anhydride with Anthracene

This reaction typically requires heating to overcome the aromatic stabilization of the central ring of anthracene.[3][4]

Materials:

  • Anthracene (0.80 g)

  • Maleic anhydride (0.40 g)

  • Xylene (10 mL)

  • Boiling chips

Procedure:

  • To a 25-mL round-bottomed flask, add 0.80 g of anthracene, 0.40 g of maleic anhydride, and a few boiling chips.

  • In a fume hood, add 10 mL of xylene to the flask.

  • Attach a reflux condenser and heat the mixture to a steady reflux using a heating mantle.

  • Continue refluxing for 30 minutes.

  • Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to facilitate crystallization of the product, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

  • Collect the crystals by vacuum filtration.

Reaction of Maleic Anhydride with Furan

The Diels-Alder reaction between furan and maleic anhydride can lead to either the endo or exo product, with the exo product being thermodynamically more stable.

Materials:

  • Maleic anhydride (400 mg)

  • Ethyl acetate (2 mL)

  • Furan (0.4 mL)

Procedure:

  • In a vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.

  • Add 0.4 mL of furan to the solution.

  • Seal the vial and allow it to stand. For the kinetically favored endo product, the reaction can be carried out for a shorter duration. For the thermodynamically favored exo product, the reaction can be left for a longer period (e.g., several days) to allow for equilibration.

  • Crystallization of the adduct will occur. The excess solvent can be removed via pipette.

  • The crystals can be further purified by recrystallization.

Visualizing the Reaction Pathways

The following diagrams illustrate the Diels-Alder reaction mechanism and the key structural differences between the reactants.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Cycloaddition Diene->TS HOMO-LUMO Interaction Dienophile Dienophile Dienophile->TS Product Cyclohexene Derivative TS->Product Concerted Bond Formation

Caption: Generalized workflow of a Diels-Alder reaction.

Reactant_Comparison cluster_maleic Maleic Anhydride (Reactive Dienophile) cluster_phthalic Phthalic Anhydride (Unreactive Dienophile) MA Maleic Anhydride - Electron-withdrawing C=O groups - Activated double bond MA_Reaction Readily undergoes Diels-Alder MA->MA_Reaction PA Phthalic Anhydride - Aromatic ring - High stability PA_Reaction Does not readily undergo Diels-Alder (loss of aromaticity) PA->PA_Reaction

References

alternative reagents to 4-Bromophthalic anhydride for functional polymers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to alternative reagents for 4-Bromophthalic Anhydride (B1165640) in the synthesis of functional polymers, designed for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of various alternatives, supported by experimental data, to assist in the selection of appropriate monomers for specific polymer properties.

Functional polymers are macromolecules engineered with specific chemical groups that impart desired properties and functionalities. These materials are pivotal in a wide range of applications, including drug delivery, diagnostics, and advanced materials. Phthalic anhydride and its derivatives are crucial building blocks in the synthesis of functional polymers, particularly polyesters and polyimides, due to the reactivity of the anhydride group. 4-Bromophthalic anhydride is a versatile monomer where the bromine atom serves as a handle for post-polymerization modification via reactions like Suzuki or Sonogashira coupling, allowing for the introduction of various functionalities. However, the need for alternative reagents arises from the desire for different functionalities, improved polymer properties, or different reactivity profiles. This guide explores several alternatives to this compound, providing a comparative analysis of their impact on polymer characteristics.

Comparative Analysis of Alternative Reagents

The selection of a phthalic anhydride derivative significantly influences the properties of the resulting polymer. The following table summarizes the key characteristics of polymers synthesized using this compound and its alternatives. The data has been compiled from various studies, and direct comparison should be made with caution due to variations in experimental conditions.

Monomer Functional Group Key Polymer Properties Potential Applications Reference
This compound Bromo (-Br)Allows for post-polymerization modification, good thermal stability.Functionalized materials via cross-coupling reactions, drug delivery carriers.[1]
4-Chlorophthalic Anhydride Chloro (-Cl)Similar reactivity to the bromo-derivative for post-polymerization modification, potentially lower cost.Synthesis of poly(amide-imide)s and poly(ether-imide)s with good solubility and thermal stability.[2][3]
4,5-Dichlorophthalic Anhydride Dichloro (-Cl, -Cl)Increased halogen content can enhance flame retardancy and modify electronic properties.Bioactive compounds, functional polymers with specific electronic properties.[4]
4-Nitrophthalic Anhydride Nitro (-NO₂)The nitro group can be reduced to an amine for further functionalization. Imparts high glass transition temperatures (Tg).High-performance polyimides, precursors for amino-functionalized polymers.[5][6]
4-Aminophthalic Anhydride Amino (-NH₂)The amino group can be a site for further reactions or can influence polymer properties through hydrogen bonding.Synthesis of polyimides with enhanced solubility and specific optical properties.[7][8]
4-Sulfophthalic Anhydride Sulfo (-SO₃H)Introduces hydrophilicity and ion-exchange capabilities to the polymer.Water-soluble polymers, ion-exchange membranes, specialty dyes.[9]
Pyromellitic Dianhydride (PMDA) DianhydrideActs as a cross-linking agent, leading to polymers with high thermal stability and rigidity.High-temperature resistant polyimides (e.g., Kapton), materials for aerospace and electronics.[10][11][12]
1,8-Naphthalic Anhydride Derivatives Naphthalimide coreImparts fluorescence and enhanced thermal and mechanical stability.Fluorescent polymers for sensors and optical devices, high-performance materials.[13][14][15][16][17]

Experimental Protocols

Detailed methodologies for the synthesis of functional polymers using this compound and its alternatives are provided below. These protocols are based on published literature and are intended to be representative examples.

General Two-Step Polyimide Synthesis

This protocol is a general procedure for the synthesis of polyimides, which can be adapted for various dianhydrides and diamines.

Step 1: Poly(amic acid) Formation

  • In a nitrogen-purged flask equipped with a mechanical stirrer, add an equimolar amount of the chosen diamine to a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP).

  • Stir the mixture at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the dianhydride (e.g., PMDA, 4,4′-oxydiphthalic anhydride) to the solution.

  • Continue stirring at room temperature under a nitrogen atmosphere for 2-3 hours to form a viscous poly(amic acid) solution.[7][10]

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Heat the film in a vacuum oven using a staged heating profile, for example: 1 hour at 80°C, 1 hour at 150°C, 1 hour at 200°C, and finally 1 hour at 250-300°C to ensure complete conversion to the polyimide.[7]

Ring-Opening Copolymerization for Polyester Synthesis

This protocol describes the synthesis of polyesters from cyclic anhydrides and epoxides.

  • In a glove box, charge a crimp cap vial with a catalyst (e.g., salen-type complex) and a cocatalyst (e.g., PPNCl) in a solvent like toluene.

  • Stir the mixture for a specified pre-contact time (e.g., 1 hour).

  • Add the epoxide (e.g., cyclohexene (B86901) oxide) and the cyclic anhydride (e.g., phthalic anhydride) to the vial.

  • Place the vial in a heating block and stir at a set temperature for the desired polymerization time.

  • Precipitate the resulting polymer in a non-solvent like methanol (B129727) and collect it by filtration.[18][19]

Visualization of Polymer Synthesis and Functionalization

The following diagrams illustrate the key chemical pathways and workflows described in this guide.

Polymer_Synthesis_Workflow Monomers Monomer Selection (Dianhydride & Diamine) PAA_synthesis Poly(amic acid) Synthesis (in polar aprotic solvent) Monomers->PAA_synthesis Polycondensation Imidization Thermal or Chemical Imidization PAA_synthesis->Imidization Polyimide Functional Polyimide Imidization->Polyimide Post_Mod Post-Polymerization Modification (e.g., Suzuki coupling) Polyimide->Post_Mod For bromo/chloro functionalized PIs Final_Polymer Final Functional Polymer Polyimide->Final_Polymer Directly for other functional groups Post_Mod->Final_Polymer

Caption: General workflow for the two-step synthesis of functional polyimides.

Reagent_Comparison_Logic Start Start: Need Functional Polymer Desired_Props Desired Polymer Property? Start->Desired_Props Post_Mod Post-Modification Desired_Props->Post_Mod Yes Hydrophilicity Hydrophilicity Desired_Props->Hydrophilicity Yes High_Tg High Thermal Stability Desired_Props->High_Tg Yes Fluorescence Fluorescence Desired_Props->Fluorescence Yes Bromo_Chloro 4-Bromo/Chloro- phthalic anhydride Post_Mod->Bromo_Chloro Sulfo 4-Sulfophthalic anhydride Hydrophilicity->Sulfo Nitro_PMDA 4-Nitro-phthalic anhydride or Pyromellitic dianhydride High_Tg->Nitro_PMDA Naphthalic 1,8-Naphthalic anhydride derivative Fluorescence->Naphthalic

References

comparative analysis of different synthesis routes for 4-Bromophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Bromophthalic anhydride (B1165640) is a crucial building block in the synthesis of various pharmaceuticals and functional materials. This guide provides a comparative analysis of different synthesis routes for 4-bromophthalic anhydride, offering insights into their methodologies, yields, and overall efficiency.

Executive Summary

This guide details three primary synthetic pathways to this compound, starting from phthalic anhydride, 4-chlorotetrahydrophthalic anhydride, and 4-bromo-o-xylene (B1216868). The bromination of phthalic anhydride in an aqueous alkaline medium stands out as a well-documented and high-yielding method. The route from 4-chlorotetrahydrophthalic anhydride offers an alternative, though it results in a product mixture that requires further separation. The gas-phase oxidation of 4-bromo-o-xylene presents a potentially high-yield industrial method, though detailed public experimental protocols are scarce.

Comparative Data of Synthesis Routes

ParameterRoute 1: From Phthalic AnhydrideRoute 2: From 4-chlorotetrahydrophthalic anhydrideRoute 3: From 4-Bromo-o-xylene
Starting Material Phthalic anhydride4-chlorotetrahydrophthalic anhydride4-Bromo-o-xylene
Key Reagents Bromine, Sodium Hydroxide (B78521)Bromine, Iron catalystAir (Oxygen), V-Ti-P catalyst
Reaction Conditions 45-90°C, Aqueous phase110-170°C, Organic solvent (e.g., chlorobenzene)High temperature, Gas phase
Catalyst Phase transfer catalyst (e.g., Benzyltrimethylammonium (B79724) chloride)Iron powder or Ferric chlorideVanadium-Titanium-Phosphorus (V-Ti-P) oxide
Reported Yield 71% to >85%[1][2]Forms a mixture, e.g., 41.6% this compound and 29.3% 4-chlorophthalic anhydride in the reaction mixture[3]~85%[4]
Purity of Final Product High purity achievable after recrystallization (>98.5%)[2]Requires separation from 4-chlorophthalic anhydrideInformation not readily available
Key Advantages High yield, well-established procedures, readily available starting material.Utilizes a different starting material, potentially offering an alternative pathway.Potentially high throughput for industrial-scale production.
Key Disadvantages Use of corrosive bromine and multi-step workup.Produces a mixture of products requiring separation, high reaction temperatures.Requires specialized equipment for gas-phase reactions, limited public information on the detailed protocol.

Synthesis Route Diagrams

Synthesis_Routes PA Phthalic Anhydride Cond1 1. NaOH, H2O 2. Br2, Catalyst 3. Acidification PA->Cond1 Route 1 CTPA 4-chlorotetrahydrophthalic anhydride Cond2 Br2, Fe catalyst Chlorobenzene (B131634) CTPA->Cond2 Route 2 BOX 4-Bromo-o-xylene Cond3 Air, V-Ti-P catalyst Gas Phase BOX->Cond3 Route 3 BPA 4-Bromophthalic anhydride Cond1->BPA Cond2->BPA Mixture with 4-chlorophthalic anhydride Cond3->BPA

Caption: Comparative workflow of the three main synthesis routes to this compound.

Experimental Protocols

Route 1: Synthesis from Phthalic Anhydride

This method involves the direct bromination of phthalic anhydride in an aqueous basic solution, followed by acidification and dehydration.

Materials:

  • Phthalic anhydride

  • Sodium hydroxide

  • Bromine

  • Benzyltrimethylammonium chloride (or other phase transfer catalyst)

  • Fuming sulfuric acid

  • Sodium bisulfite

  • Ethyl acetate

Procedure: [1][2]

  • Dissolve sodium hydroxide in water in a reaction vessel.

  • Add phthalic anhydride and a phase transfer catalyst (e.g., benzyltrimethylammonium chloride) to the solution and stir until homogeneous.

  • The reaction is carried out in stages with controlled temperature and addition of bromine. For example, the first stage can be at 45°C, followed by stages at 70°C and 80°C with incremental addition of bromine.

  • After the reaction is complete, the mixture is cooled, and fuming sulfuric acid is added for acidification.

  • Excess bromine is removed by adding an aqueous solution of sodium bisulfite.

  • The product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is separated, and the solvent is removed by distillation.

  • The crude product is then purified by vacuum distillation to yield this compound.

Route 2: Synthesis from 4-chlorotetrahydrophthalic anhydride

This process describes the reaction of 4-chlorotetrahydrophthalic anhydride with elemental bromine in the presence of an iron catalyst to produce a mixture of 4-chlorophthalic anhydride and this compound.[3]

Materials:

  • 4-chlorotetrahydrophthalic anhydride

  • Chlorobenzene (solvent)

  • Iron powder (catalyst)

  • Bromine

Procedure: [3]

  • Dissolve 4-chlorotetrahydrophthalic anhydride in chlorobenzene in a reaction flask and heat to 110°C.

  • Add a catalytic amount of iron powder to the mixture.

  • Slowly add bromine to the reaction mixture while maintaining the temperature. The addition can be done in stages, with a gradual increase in temperature (e.g., to 135°C and then to 165°C).

  • The reaction progress is monitored by gas chromatography to determine the composition of the mixture.

  • The final product is a mixture containing this compound and 4-chlorophthalic anhydride, which requires further separation and purification steps, such as fractional distillation or crystallization.

Route 3: Synthesis from 4-Bromo-o-xylene

This route involves the gas-phase oxidation of 4-bromo-o-xylene over a heterogeneous catalyst.[4] While a specific detailed protocol is not publicly available, the general procedure for gas-phase oxidation of o-xylene (B151617) derivatives can be inferred.

Materials:

  • 4-Bromo-o-xylene

  • Air

  • V-Ti-P (Vanadium-Titanium-Phosphorus) oxide catalyst

General Procedure Outline:

  • A fixed-bed reactor is packed with the V-Ti-P catalyst.

  • A gaseous mixture of 4-bromo-o-xylene and air is passed through the heated reactor.

  • The reaction temperature and flow rates are carefully controlled to optimize the conversion and selectivity towards this compound.

  • The product stream exiting the reactor is cooled to condense and collect the this compound.

  • Further purification of the product would typically involve recrystallization or sublimation.

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors including the scale of production, available starting materials, and the desired purity of the final product. For laboratory-scale synthesis requiring high purity, the bromination of phthalic anhydride (Route 1) is a well-documented and reliable method. For industrial applications where high throughput is critical, the gas-phase oxidation of 4-bromo-o-xylene (Route 3) may be more suitable, provided the specialized equipment and catalyst are available. The synthesis from 4-chlorotetrahydrophthalic anhydride (Route 2) presents a viable alternative but is complicated by the formation of a product mixture. Further research into the purification of the product from this route could enhance its attractiveness.

References

A Spectroscopic Showdown: Differentiating 3- and 4-Bromophthalic Anhydride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the spectroscopic comparison of 3-bromophthalic anhydride (B1165640) and 4-bromophthalic anhydride, complete with experimental data and detailed protocols for their characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The positional isomerism of the bromine atom on the aromatic ring of bromophthalic anhydride significantly influences its electronic environment, leading to distinct spectroscopic signatures. For scientists engaged in drug development and organic synthesis, the ability to unequivocally distinguish between the 3- and this compound isomers is crucial for ensuring the correct molecular architecture of their target compounds. This guide provides a detailed comparison of these two isomers based on key spectroscopic techniques.

At a Glance: Spectroscopic Data Comparison

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for 3-bromophthalic anhydride and this compound.

Spectroscopic TechniqueParameter3-Bromophthalic AnhydrideThis compound
¹H NMR Chemical Shift (δ) in ppm~8.1-8.3 (m, 1H), ~7.9-8.1 (m, 2H)8.34 (d, J=1.7 Hz, 1H), 8.19 (dd, J=7.9, 1.7 Hz, 1H), 8.01 (d, J=7.9 Hz, 1H)[1]
¹³C NMR Chemical Shift (δ) in ppmAromatic: ~120-140, Carbonyl: ~160-165Aromatic: ~120-140, Carbonyl: ~160-165
IR Spectroscopy Key Peaks (cm⁻¹)Anhydride C=O stretch: ~1850 & ~1770, C-Br stretch: ~600-800Anhydride C=O stretch: ~1845 & ~1770, C-Br stretch: ~600-800
Mass Spectrometry Molecular Ion (m/z)226/228 (approx. 1:1 ratio)226/228 (approx. 1:1 ratio)[2]
Key Fragments (m/z)182/184, 154/156, 75182/184, 154/156, 75[2]

Deciphering the Isomers: A Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the identification of an unknown bromophthalic anhydride isomer using a combination of spectroscopic techniques.

G cluster_0 Sample Analysis Workflow Unknown_Sample Unknown Bromophthalic Anhydride Sample Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Unknown_Sample->Dissolution IR_Analysis FTIR Spectroscopy (KBr Pellet) Unknown_Sample->IR_Analysis MS_Analysis GC-MS Analysis Unknown_Sample->MS_Analysis NMR_Analysis ¹H and ¹³C NMR Spectroscopy Dissolution->NMR_Analysis Data_Analysis Compare Spectra with Reference Data NMR_Analysis->Data_Analysis IR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Isomer_Identification Identify Isomer: 3-Bromophthalic Anhydride or This compound Data_Analysis->Isomer_Identification

Caption: Workflow for the spectroscopic identification of bromophthalic anhydride isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of the aromatic protons, which are distinct for each isomer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the bromophthalic anhydride isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The distinct substitution pattern of the bromine atom and the anhydride ring on the benzene (B151609) core will result in unique chemical shifts and coupling patterns for the aromatic protons of each isomer.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. While the chemical shifts of the aromatic carbons may overlap, the number of distinct signals can aid in confirming the isomeric structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups present, particularly the anhydride carbonyl groups.

Procedure:

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the anhydride C=O stretches (symmetric and asymmetric) and the C-Br stretch. While the positions of the carbonyl stretches are similar for both isomers, subtle shifts may be observed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the bromophthalic anhydride isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Separation: Inject a small volume of the sample solution into the GC system. The isomers may have slightly different retention times depending on the column and conditions used.

  • Mass Spectrometry Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Use electron ionization (EI) to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) which will show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units, i.e., at 226 and 228 amu). Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation patterns for both isomers are expected to be very similar due to the stability of the aromatic ring. Key fragments arise from the loss of CO, CO₂, and Br.[2]

By employing these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently and accurately distinguish between 3- and this compound, ensuring the integrity of their chemical syntheses and downstream applications.

References

cost-benefit analysis of using 4-Bromophthalic anhydride in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromophthalic anhydride (B1165640) is a versatile chemical intermediate employed in a range of industrial applications, primarily in the synthesis of high-performance polymers, specialty pigments and dyes, and complex pharmaceutical intermediates. Its utility stems from the presence of both a reactive anhydride group and a bromine atom, which can be leveraged for further chemical modifications. This guide provides a cost-benefit analysis of using 4-bromophthalic anhydride in key industrial sectors, offering a comparison with its primary alternative, phthalic anhydride, and other specialized dianhydrides.

Performance Comparison in Polymer Synthesis

The primary advantage of this compound in polymer synthesis, particularly for polyesters and polyimides, is the introduction of a functional handle (the bromine atom) for post-polymerization modification. This allows for the tailoring of polymer properties in ways not possible with unsubstituted phthalic anhydride.

Table 1: Performance Comparison of Anhydrides in Polyester (B1180765) and Polyimide Synthesis

ParameterThis compoundPhthalic AnhydrideOther Dianhydrides (e.g., BPADA)
Functionality Dienophile, post-polymerization modification site (Br)DienophileVaries by structure
Typical Reaction Yield Good to excellentExcellentGood to excellent
Reaction Conditions Similar to phthalic anhydride, may require catalyst for cross-couplingStandard polycondensation conditionsVaries, may require specific solvents or catalysts
Purity of Final Polymer High, potential for side reactions involving bromineHighHigh
Key Advantage Allows for grafting, cross-linking, and functionalization after polymerization.[1]Low cost, readily availableCan impart specific properties like flexibility or thermal stability.[2][3]
Key Disadvantage Higher cost, potential for dehalogenation under harsh conditionsLimited functionalityHigher cost, specific properties may not be required
Experimental Protocol: Synthesis of a Functionalized Polyester

This protocol describes a representative synthesis of a polyester using this compound, which can then be functionalized.

Materials:

  • This compound

  • Diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)

  • Catalyst (e.g., tin(II) octoate)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add equimolar amounts of this compound and the chosen diol.

  • Add the solvent and a catalytic amount of tin(II) octoate.

  • Heat the mixture to 180-220°C under a slow stream of nitrogen to facilitate the removal of water formed during esterification.

  • Continue the reaction for several hours until the desired molecular weight is achieved, monitoring the viscosity of the reaction mixture.

  • Cool the mixture and precipitate the polyester by pouring it into a non-solvent like methanol.

  • The resulting brominated polyester can be further modified via reactions targeting the C-Br bond, such as Suzuki or Heck coupling, to introduce new functional groups.

Application in Dye and Pigment Synthesis

In the synthesis of dyes and pigments, the bromine atom on the phthalic anhydride ring can influence the final color and properties such as lightfastness and thermal stability. It also serves as a synthetic handle for creating more complex chromophores.

Table 2: Comparison of Anhydrides in Dye Synthesis

ParameterThis compoundPhthalic Anhydride
Role in Synthesis Precursor to chromophore backbonePrecursor to chromophore backbone
Influence on Color Can induce a bathochromic (red) shift in colorBaseline for comparison
Lightfastness Potentially enhanced due to the heavy atom effectStandard
Solubility of Dye Can be modified by the bromo-groupStandard
Synthetic Versatility Bromine atom allows for further derivatizationLimited to the anhydride chemistry
Experimental Protocol: Synthesis of an Azo Dye Intermediate

This protocol outlines a general procedure for the synthesis of an azo dye, where a derivative of this compound could be used as a coupling component.

Materials:

Procedure:

  • Diazotization: Dissolve the primary aromatic amine in hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • Coupling: In a separate vessel, dissolve the coupling agent in an aqueous sodium hydroxide solution and cool to 0-5°C. Slowly add the diazonium salt solution to the coupling agent solution. The azo dye will precipitate from the solution.

  • Isolation: Filter the precipitated dye, wash with cold water, and dry.

Cost-Benefit Analysis

The primary drawback of using this compound is its higher cost compared to phthalic anhydride. The synthesis of this compound involves an additional bromination step, which increases raw material and processing costs.[4][5]

Table 3: Cost-Benefit Analysis of this compound

ApplicationBenefit of Using this compoundCost ImplicationJustification for Use
Functional Polymers Enables post-polymerization modification, leading to materials with tailored properties (e.g., flame retardancy, altered solubility, sites for grafting).[1]Higher monomer cost.The added functionality justifies the cost for high-value applications where specific performance characteristics are required.
Specialty Dyes/Pigments Can lead to dyes with improved lightfastness or unique shades. The bromine atom provides a route for further chemical modification.Higher raw material cost for the dye synthesis.For high-performance pigments where longevity and specific color are critical, the additional cost may be acceptable.
Pharmaceuticals The bromo- and anhydride functionalities provide versatile reaction handles for building complex molecular architectures in multi-step syntheses.[6]The cost of the intermediate is a fraction of the final drug cost.The synthetic versatility and ability to introduce specific functionalities often outweigh the higher initial cost of the starting material.

Signaling Pathways and Experimental Workflows

The use of this compound in industrial applications primarily involves chemical synthesis pathways rather than biological signaling pathways. The following diagram illustrates a typical experimental workflow for the synthesis of a functionalized polymer.

G cluster_0 Polymer Synthesis cluster_1 Post-Polymerization Modification cluster_2 Analysis A This compound C Polycondensation A->C B Diol B->C D Brominated Polyester C->D F Coupling Reaction (e.g., Suzuki Coupling) D->F E Functionalizing Agent (e.g., boronic acid) E->F G Functionalized Polyester F->G H Characterization (NMR, GPC, DSC) G->H

Caption: Workflow for the synthesis and functionalization of a polyester using this compound.

Conclusion

The decision to use this compound over less expensive alternatives like phthalic anhydride is driven by the specific requirements of the final product. In applications where post-synthesis modification is necessary to achieve desired material properties, or where the bromo-substituent imparts advantageous characteristics to the final product, the higher initial cost of this compound can be justified. For researchers and developers in the fields of advanced materials and pharmaceuticals, this compound offers a valuable tool for creating novel and high-performance products.

References

A Comparative Guide to Analytical Methods for 4-Bromophthalic Anhydride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Bromophthalic anhydride (B1165640) is crucial for ensuring the quality and consistency of intermediates and final products. This guide provides a comparative overview of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. The selection of an appropriate method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics expected for the quantification of 4-Bromophthalic anhydride using HPLC, GC, and Titrimetry. These values are based on established validation principles for similar aromatic and anhydride compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titrimetry
Linearity (R²) ≥ 0.999≥ 0.999Not Applicable
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (RSD) < 2%< 2%< 1%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL~0.1% (w/w)
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL~0.3% (w/w)
Specificity High (with appropriate column and detector)High (with appropriate column)Moderate (susceptible to other acidic/basic impurities)
Throughput HighHighLow to Medium
Sample Derivatization Not typically requiredMay be required for improved volatility and peak shapeNot required

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for analytical method validation and the logical relationship in selecting a suitable quantification method.

Analytical Method Validation Workflow Analytical Method Validation Workflow plan Method Development & Optimization specificity Specificity plan->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation Method Selection Logic Method Selection Logic for this compound start Define Analytical Requirement sensitivity High Sensitivity Needed? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes titration Titration sensitivity->titration No hplc HPLC matrix->hplc Yes gc GC matrix->gc No throughput High Throughput? throughput->hplc Yes throughput->gc No gc->throughput

A Comparative Guide to Catalysts in 4-Bromophthalic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of 4-Bromophthalic anhydride (B1165640) is a critical step for various applications, including the synthesis of polymers, dyes, and plasticizers.[1] This guide provides a comparative analysis of different catalytic systems employed in the synthesis of 4-Bromophthalic anhydride, supported by experimental data from various studies.

Performance Comparison of Catalytic Systems

The selection of a catalyst and reaction pathway significantly impacts the yield and purity of this compound. Below is a summary of quantitative data from different synthetic methods.

Starting MaterialCatalystReagentsReaction ConditionsProduct(s)Yield (%)Purity (%)Reference
Phthalic AnhydrideBenzyltrimethylammonium (B79724) chlorideSodium hydroxide (B78521), Bromine, Water, Fuming sulfuric acid, Sodium bisulfite45-80°C, 11.7 hours (staged temperature and reagent addition)This compound>85>98.5[2][3]
Phthalic AnhydrideN-benzyl-N,N,N-triethylammonium chlorideSodium hydroxide, Bromine, Water45-80°C, 11.7 hoursThis compound85.4Not Specified[2]
4-Chlorotetrahydrophthalic anhydrideIron powderBromine, Chlorobenzene (B131634)110-170°CThis compound & 4-Chlorophthalic anhydride41.6 (4-Bromo), 29.3 (4-Chloro)Not Specified[1]
4-Chlorotetrahydrophthalic anhydrideFerric chlorideBromine, Chlorobenzene150-165°C, 13 hoursThis compound & 4-Chlorophthalic anhydride31.8 (4-Bromo), 58.5 (4-Chloro)Not Specified[1]
4-Chlorophthalic anhydrideIron powderBromine, Chlorobenzene110-165°CNo reaction to form this compound0Not Applicable[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols derived from the referenced studies.

Method 1: Phase Transfer Catalysis from Phthalic Anhydride[2][3]
  • Reaction Setup: Dissolve sodium hydroxide in water in a reaction vessel.

  • Addition of Reactants: Add phthalic anhydride and a phase transfer catalyst (e.g., benzyltrimethylammonium chloride) to the solution and stir until evenly mixed.

  • Staged Reaction: The reaction is conducted in three stages with controlled temperature and addition of bromine.

    • Stage 1: Maintain the temperature at 45°C, add a portion of bromine, and react for 1.7 hours.

    • Stage 2: Increase the temperature to 70°C, add another portion of bromine, and continue the reaction for 5 hours.

    • Stage 3: Raise the temperature to 80°C, add a small amount of sodium hydroxide followed by the final portion of bromine, and react for an additional 5 hours.

  • Work-up:

    • After the reaction is complete, add 20% fuming sulfuric acid for acidification.

    • Cool the mixture and add an aqueous solution of sodium bisulfite to remove excess bromine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification:

    • Distill the organic layer to remove the solvent.

    • Increase the temperature to obtain the crude product.

    • Perform vacuum rectification of the crude product to yield pure this compound.

Method 2: Iron Catalysis from 4-Chlorotetrahydrophthalic Anhydride[1]
  • Reaction Setup: Dissolve 4-chlorotetrahydrophthalic anhydride in chlorobenzene in a reaction vessel and heat to 110°C.

  • Catalyst Addition: Add iron powder to the mixture.

  • Bromination: Add bromine dropwise over a period of five hours while maintaining the temperature at 110°C.

  • Temperature Increase: After the initial bromine addition, warm the reaction mixture to 135°C and add more bromine.

  • Final Heating: Heat the mixture to 165°C for 3.5 hours.

  • Analysis: The resulting mixture contains both this compound and 4-chlorophthalic anhydride, which can be analyzed by gas chromatography.

  • Purification: If pure this compound is desired, the mixture can be separated by careful distillation.[1]

Visualizing the Synthesis and Comparison

To better understand the experimental workflow and the comparative logic, the following diagrams are provided.

G cluster_workflow Generalized Experimental Workflow A Reactant & Catalyst Preparation B Reaction under Controlled Conditions (Temperature, Time, Additions) A->B C Quenching & Neutralization B->C D Extraction of Crude Product C->D E Purification (Distillation/Rectification) D->E F Final Product: this compound E->F G cluster_comparison Catalyst Performance Comparison Logic cluster_ptc Phase Transfer Catalysis cluster_iron Iron Catalysis Start Starting Material PTC Benzyltrimethylammonium Chloride Start->PTC Phthalic Anhydride Iron Iron Powder / Ferric Chloride Start->Iron 4-Chlorotetrahydrophthalic Anhydride PTC_Yield High Yield (>85%) PTC->PTC_Yield PTC_Purity High Purity (>98.5%) PTC->PTC_Purity Iron_Yield Lower Yield of 4-Bromo Product (Mixture with 4-Chloro) Iron->Iron_Yield Iron_Purity Requires Further Separation Iron->Iron_Purity

References

A Researcher's Guide to Assessing the Purity of Commercial 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercial 4-Bromophthalic anhydride (B1165640), a key intermediate in the synthesis of pharmaceuticals, polymers, and dyes. Detailed experimental protocols, data presentation, and a comparative look at alternative reagents are included to aid in making informed decisions for laboratory and manufacturing processes.

Introduction to 4-Bromophthalic Anhydride and its Commercial Significance

This compound (4-BPA) is a versatile bifunctional molecule widely used in organic synthesis. Its anhydride group readily reacts with nucleophiles such as alcohols and amines, while the bromo-substituent provides a handle for further functionalization through cross-coupling reactions. This reactivity profile makes it a valuable building block in the production of a diverse range of compounds, including high-performance polymers, vibrant dyes, and complex active pharmaceutical ingredients (APIs).[1][2][3]

The purity of commercial 4-BPA can vary between suppliers and batches, potentially impacting reaction yields, product quality, and the safety of the final product. Common impurities often stem from the manufacturing process and may include unreacted starting materials, byproducts, and isomeric impurities. Therefore, robust analytical methods are crucial for quality control and to ensure the reliability of experimental outcomes.

Potential Impurities in Commercial this compound

The synthesis of this compound typically involves the bromination of phthalic anhydride or its derivatives.[4][5] Based on common synthetic routes, the following are potential impurities that may be present in commercial batches:

  • Phthalic Anhydride: Unreacted starting material.

  • 4-Chlorophthalic Anhydride: A potential byproduct if chlorinated starting materials are used or if chlorine is present as an impurity in the bromine source.[2]

  • 3-Bromophthalic Anhydride: An isomer that can be formed during the bromination reaction.

  • Dibromophthalic Anhydrides: Over-bromination can lead to the formation of various dibrominated isomers.

  • Phthalic Acid and 4-Bromophthalic Acid: Hydrolysis of the corresponding anhydrides can lead to the presence of these diacids.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation, the desired level of accuracy, and the specific impurities being targeted. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Principle Advantages Disadvantages Primary Application
HPLC-UV Separation based on polarity and differential partitioning between a stationary phase and a liquid mobile phase. Detection is based on UV absorbance.High resolution for isomeric and non-volatile impurities. Quantitative accuracy. Non-destructive.Requires solvent consumption. Anhydrides can hydrolyze in aqueous mobile phases.Quantitative purity determination and impurity profiling.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase. Detection is based on mass-to-charge ratio.High sensitivity and specificity. Excellent for identifying volatile and semi-volatile impurities. Provides structural information.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Identification and quantification of volatile impurities and byproducts.
¹H NMR Nuclear Magnetic Resonance spectroscopy provides information on the chemical environment of hydrogen atoms.Rapid analysis. Provides structural information and can be used for quantitative analysis with an internal standard.Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures.Structural confirmation and estimation of major components.
Titration Acid-base titration can be used to determine the total anhydride content.Simple, inexpensive, and provides a measure of overall anhydride content.Non-specific; does not differentiate between 4-BPA and other acidic or anhydride impurities.Rapid estimation of total anhydride content.

Experimental Protocols

Below are detailed protocols for the analysis of this compound purity using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the quantitative analysis of this compound and the separation of its common non-volatile impurities.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Trifluoroacetic acid, TFA)

    • This compound reference standard

    • Samples of commercial this compound

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% phosphoric acid (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

    • Prepare a reference standard solution of 4-BPA at a similar concentration.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area percentage method, or by creating a calibration curve with the reference standard for more accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass selective detector (MSD)

    • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Reagents:

    • Dichloromethane (GC grade) or other suitable solvent

    • This compound reference standard

    • Samples of commercial this compound

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-450

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane.

    • Prepare a reference standard solution of 4-BPA at a similar concentration.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (compared to the reference standard and library data).

    • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Calculate the relative percentage of each impurity based on the peak area.

Visualizing the Analytical Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Purity Assessment sample Commercial 4-BPA Sample weigh Weigh Sample sample->weigh dissolve Dissolve in Solvent weigh->dissolve hplc_sample HPLC Sample (in ACN) dissolve->hplc_sample gcms_sample GC-MS Sample (in DCM) dissolve->gcms_sample hplc HPLC-UV Analysis hplc_sample->hplc gcms GC-MS Analysis gcms_sample->gcms hplc_data HPLC Chromatogram & UV Spectra hplc->hplc_data gcms_data GC Chromatogram & Mass Spectra gcms->gcms_data quant Purity Calculation & Impurity Identification hplc_data->quant gcms_data->quant report Final Purity Report quant->report

Caption: Experimental workflow for the purity assessment of this compound.

Comparison with Alternatives

While this compound is a versatile reagent, alternative compounds may be suitable for specific applications. The choice of an alternative will depend on the desired reactivity, final product properties, and cost considerations.

Alternative Reagent Key Features Potential Applications Advantages over 4-BPA Disadvantages
Phthalic Anhydride Unsubstituted aromatic anhydride.Polyester resins, plasticizers, dyes.Lower cost, readily available.Lacks the bromo-substituent for further functionalization.
4-Chlorophthalic Anhydride Chloro-substituted aromatic anhydride.Polymers, dyes.May offer different reactivity in cross-coupling reactions.Chlorine is generally less reactive than bromine in many cross-coupling reactions.
Tetrabromophthalic Anhydride Polybrominated aromatic anhydride.Flame retardants for polymers.High bromine content imparts excellent flame retardant properties.Different reactivity profile due to multiple bromo-substituents.
4-Nitrophthalic Anhydride Nitro-substituted aromatic anhydride.Synthesis of amino-functionalized compounds after reduction of the nitro group.The nitro group can be a versatile functional handle.The nitro group can be sensitive to certain reaction conditions.

Conclusion

The purity of commercial this compound is a critical factor for ensuring the quality and consistency of research and manufacturing outcomes. A combination of HPLC-UV and GC-MS provides a robust and comprehensive approach to accurately determine the purity and identify potential impurities. By implementing the detailed protocols and considering the comparative data on alternative reagents presented in this guide, researchers and drug development professionals can make well-informed decisions regarding the procurement and quality control of this important chemical intermediate. The provided workflow diagram offers a clear visual representation of the analytical process, from sample preparation to the final purity report.

References

The Versatility of 4-Bromophthalic Anhydride: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Bromophthalic anhydride (B1165640) stands out as a pivotal intermediate in the synthesis of a wide array of functional materials and molecules. Its unique combination of a reactive anhydride group and a bromine atom offers a versatile platform for creating complex architectures. This guide provides a comparative analysis of 4-Bromophthalic anhydride's performance in key applications, juxtaposed with its halogenated and non-halogenated counterparts, supported by experimental data and detailed protocols.

I. High-Performance Polymers: A Comparative Look at Polyesters and Polyimides

Polyesters

In the realm of polyesters, this compound is used to create functional polymers where the bromine atom acts as a handle for further chemical transformations. This allows for the tuning of material properties after the initial polymerization.

Alternative: 4-Chlorophthalic anhydride can also be used to synthesize polyesters. While the resulting polymer backbone is similar, the reactivity of the halogen handle differs, with the C-Br bond being generally more reactive than the C-Cl bond in subsequent modification reactions, such as cross-coupling.

Table 1: Comparison of Polyester (B1180765) Properties from Halogenated Anhydrides

PropertyPolyester from this compoundPolyester from 4-Chlorophthalic AnhydridePolyester from Phthalic Anhydride
Post-polymerization Modification Potential High (amenable to various cross-coupling reactions)Moderate (less reactive than bromo-derivatives)Low (requires introduction of functional groups)
Glass Transition Temperature (Tg) Can be tailored by copolymerizationSimilar to bromo-derivativesDependent on the comonomer
Thermal Stability (Td) GoodGoodGood
Polyimides

Polyimides are renowned for their exceptional thermal stability and mechanical strength, making them ideal for applications in aerospace and electronics.[1][2] this compound serves as a precursor to dianhydrides used in polyimide synthesis.[3] The halogen atom can influence the final properties of the polyimide, such as its thermal stability and solubility.

Alternatives: 4-Chlorophthalic anhydride and other dianhydrides like 4,4'-oxydiphthalic anhydride (ODPA) are common alternatives.[2][4] While direct comparative data for polyimides from all three halogenated phthalic anhydrides is scarce, analysis of analogous systems provides valuable insights.[1]

Table 2: Thermal Properties of Analogous Polyimides

Polyimide System (Dianhydride-Diamine)Td5 (°C)Td10 (°C)AtmosphereReference
Chlorinated Polyimides (Analogous)
Poly(amide-imide)s from CF3-trimellitic anhydride437–452-N₂[1]
Non-Halogenated Polyimides
PMDA-ODA>500~580N₂[5][6]
BPDA-ODA>500~590N₂[4][5]
BTDA-ODA>500~570N₂[4][5]
ODPA-ODA>500~580N₂[4]

Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively. PMDA: Pyromellitic dianhydride; ODA: 4,4'-Oxydianiline; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride.

The data on analogous systems suggest that while halogenation might slightly influence thermal stability, the overall high performance of the polyimide backbone is maintained. The choice of anhydride may be more critical for tailoring other properties like solubility and processability.

II. Medicinal Chemistry: A Scaffold for Novel Drug Candidates

In pharmaceutical and medicinal chemistry, this compound is a highly valued intermediate.[7] Its structure provides a rigid scaffold that can be elaborated through reactions of the anhydride and, more significantly, through cross-coupling reactions at the bromine position. This allows for the construction of complex molecules with potential therapeutic applications.[7]

Alternatives: The primary alternatives are other halogenated phthalic anhydrides, such as 4-chloro- and 4-iodophthalic anhydride. The choice of halogen is critical as it dictates the reactivity in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery.

The general order of reactivity for halogens in these reactions is: I > Br > Cl . This means that an iodo-substituted precursor will react faster and under milder conditions than a bromo-substituted one, which in turn is more reactive than a chloro-substituted precursor.

Table 3: Reactivity Comparison of Halogenated Phthalic Anhydrides in Cross-Coupling Reactions

Feature4-Iodophthalic AnhydrideThis compound4-Chlorophthalic Anhydride
Relative Reactivity HighModerateLow
Typical Reaction Conditions Milder (lower temperatures, less catalyst)ModerateHarsher (higher temperatures, more catalyst)
Cost & Availability Generally higher cost, less availableModerate cost, readily availableLower cost, readily available
Suitability for Selective Reactions Excellent for selective couplings in polyhalogenated systemsGoodCan be used for late-stage functionalization when other halogens have reacted

This reactivity trend allows for strategic synthesis. For instance, a molecule containing both bromine and chlorine atoms can often be selectively functionalized at the bromine position.

III. Dyes and Pigments: Building Blocks for Vibrant and Stable Colorants

This compound is also utilized as an intermediate in the synthesis of dyes and pigments. The phthalic anhydride core is a common structural motif in many chromophores, and the bromine atom provides a site for modification to tune the color and performance properties, such as lightfastness.

Alternatives: Substituted phthalic anhydrides, including nitro- and chloro-substituted derivatives, are used to create a variety of colors. The specific substituent has a significant impact on the electronic properties of the resulting dye molecule and thus its absorption spectrum and stability. For example, the introduction of a nitro group can shift the absorption to longer wavelengths, resulting in a deeper color.

Experimental Protocols and Visualizations

To provide a practical context, detailed experimental protocols for key applications of this compound and its alternatives are outlined below. Accompanying diagrams generated using Graphviz illustrate the reaction pathways and experimental workflows.

A. Synthesis of Functional Polyesters

Experimental Protocol: Ring-Opening Copolymerization of this compound and an Epoxide

  • Catalyst and Co-catalyst Preparation: In a glovebox, a mixture of the chosen catalyst (e.g., a Salen-type complex) and a co-catalyst (e.g., PPNCl) is charged into a vial with anhydrous toluene (B28343) and stirred for a specified pre-contact time (e.g., 1 hour).

  • Monomer Addition: The epoxide (e.g., limonene (B3431351) oxide) and this compound are added to the catalyst mixture. A typical molar ratio of catalyst:co-catalyst:epoxide:anhydride is 1:1:250:250.

  • Polymerization: The sealed vial is placed in a preheated aluminum block on a stirrer/hotplate and heated to the desired reaction temperature (e.g., 100-130 °C) for a set duration.

  • Purification: Upon completion, the crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent (e.g., methanol). The process is repeated to ensure the removal of unreacted monomers and catalyst residues. The purified polymer is then collected by filtration and dried under vacuum.

polyester_synthesis cluster_reactants Reactants cluster_catalyst Catalyst System 4-BrPA This compound Polymerization Polymerization 4-BrPA->Polymerization Epoxide Epoxide Epoxide->Polymerization Catalyst Catalyst Catalyst->Polymerization Co-catalyst Co-catalyst Co-catalyst->Polymerization Polyester Functional Polyester (-[O-R-O-C(O)-Ar(Br)-C(O)]n-) Polymerization->Polyester

Synthesis of a functional polyester via ring-opening copolymerization.
B. Synthesis of Polyimides

Experimental Protocol: Two-Step Polyimide Synthesis and Thermal Analysis

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diamine monomer (e.g., 4,4'-oxydianiline) is dissolved in a dry aprotic solvent (e.g., N,N-dimethylacetamide). The dianhydride (derived from this compound or an alternative) is then added portion-wise, and the mixture is stirred at room temperature for several hours to form the poly(amic acid) solution.

  • Film Casting and Imidization: The viscous poly(amic acid) solution is cast onto a glass plate and heated in a programmable oven under a nitrogen atmosphere. A typical heating program involves sequential steps at increasing temperatures (e.g., 100 °C, 200 °C, and 300 °C) to evaporate the solvent and induce cyclodehydration (imidization), forming the final polyimide film.

  • Thermal Stability Analysis (TGA): A small sample of the polyimide film is subjected to thermogravimetric analysis. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature to determine the thermal decomposition temperatures (Td5, Td10).

polyimide_synthesis Dianhydride Dianhydride (from 4-Halophthalic Anhydride) PAA Poly(amic acid) Solution Dianhydride->PAA Polycondensation in DMAc Diamine Aromatic Diamine Diamine->PAA PI_Film Polyimide Film PAA->PI_Film Thermal Imidization (Heating)

Two-step synthesis of polyimides.
C. Suzuki Cross-Coupling for Drug Intermediate Synthesis

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

  • Reaction Setup: A reaction flask is charged with the 4-halogenated phthalic anhydride derivative (1.0 eq.), the boronic acid coupling partner (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition and Degassing: Anhydrous solvent (e.g., a mixture of dioxane and water) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: The reaction mixture is heated to the required temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired coupled product.

suzuki_coupling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Ar_X 4-Halophthalic Anhydride Derivative (X = I, Br, Cl) Coupling Suzuki Coupling Ar_X->Coupling Ar_BOH2 Arylboronic Acid Ar_BOH2->Coupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Product Coupled Product Coupling->Product

General pathway for Suzuki cross-coupling.

References

A Comparative Guide to 4-Bromophthalic Anhydride Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction yields is a critical aspect of chemical synthesis. 4-Bromophthalic anhydride (B1165640) is a key intermediate in the production of a wide range of valuable compounds, including pharmaceuticals, dyes, and polymers.[1][2] This guide provides a comparative analysis of reported reaction yields for the synthesis and subsequent reactions of 4-bromophthalic anhydride, supported by detailed experimental data and protocols.

Comparison of Synthesis and Reaction Yields

The following table summarizes quantitative data from various studies on the synthesis of this compound and its application in further reactions. This allows for a clear comparison of the efficacy of different methodologies.

Reaction TypeStarting Material(s)Key Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Synthesis of this compound Phthalic anhydrideNaOH, BromineWater901271[3][4]
Phthalic anhydrideNaOH, Bromine, Benzyltrimethylammonium (B79724) chlorideWater45-8011.785.4[3]
4-Chlorotetrahydrophthalic anhydrideBromine, Ferric chloride-150-1651331.8[5]
4-Chlorotetrahydrophthalic anhydrideBromine, Iron powderChlorobenzene (B131634)110-1707.57.8[5]
Suzuki Coupling 4-Bromophenyl-containing pyrimidine, Phenylboronic acidPd(PPh3)4, K3PO41,4-Dioxane70-80-Good[6]
Polyester Modification Brominated Polyester, Tributyl(4-hexylthiophen-2-yl)stannane----84.7 (conversion)[7]

Experimental Protocols

Detailed methodologies for the key reactions cited in the table are provided below to facilitate replication and further study.

Synthesis of this compound from Phthalic Anhydride

Method 1: Base-mediated Bromination [3][4] A suspension of phthalic anhydride (22 g, 148.5 mmol) in water (150 mL) is prepared. To this, sodium hydroxide (B78521) (12 g, 300.0 mmol) and pure bromine (8.5 mL, 165.9 mmol) are slowly added. The reaction mixture is then stirred at 90 °C for 12 hours. After completion, the mixture is cooled to 0 °C and filtered to collect a pale yellow solid. The solid is washed with cold water (50 mL) and then dissolved in sulfur dioxide (60 mL). This solution is heated to reflux for 5 hours. The reaction mixture is concentrated, and dichloromethane (B109758) (200 mL) is added to the residue, followed by stirring at room temperature for 2 hours. After filtration, the filtrate is concentrated to yield 5-bromoisobenzofuran-1,3-dione (20 g, 71% yield) as a yellow solid.

Method 2: Phase Transfer Catalysis [3] Sodium hydroxide (11.3 g) is dissolved in water (50 g), followed by the addition of phthalic anhydride (20 g) with thorough stirring. A phase transfer catalyst, benzyltrimethylammonium chloride (0.5 g), is then added, and stirring is continued. The reaction proceeds in three temperature-controlled stages with the addition of reactants at each stage. The first stage is at 45 °C with the addition of 11.5 g of bromine over 1.7 hours. The second stage is at 70 °C with the addition of 10.8 g of bromine over 5 hours. The third stage is at 80 °C, where 3 g of sodium hydroxide and 10 g of bromine are added, and the reaction continues for 5 hours. After the reaction, 15 g of fuming sulfuric acid (20%) is added for acidification at 96 °C. The mixture is then cooled to 25 °C, and a 10% aqueous solution of sodium bisulfite (15 g) is added to remove excess bromine. Extraction with ethyl acetate (B1210297) is performed, and the organic layer is distilled to remove the solvent, yielding the crude product.

Synthesis of this compound from 4-Chlorotetrahydrophthalic Anhydride

Method 3: Iron-Catalyzed Bromination [5] A mixture of 4-chlorotetrahydrophthalic anhydride (559.5 g, 3.0 moles) and monochlorobenzene (84.0 g) is heated to and maintained at 105 °C. Bromine (720.0 g, 4.5 moles) is added over a three-hour period. In a separate experiment, 37.3 grams of 4-chlorotetrahydrophthalic anhydride were dissolved in 5.6 grams of chlorobenzene and heated to 110 °C. 0.11 grams of iron powder were added. The temperature was maintained at 110° C. while 44.8 grams of bromine were added dropwise over a five hour period. The reaction mixture was then warmed to 135° C. and 19.2 grams of bromine were added. The reaction mixture was heated to 165° C. for 3.5 hours. Analysis indicated the production of 41.6% of this compound.

Reaction Pathways and Workflows

The following diagrams illustrate the general synthetic pathway for this compound and a typical Suzuki coupling reaction in which it can be a reactant.

G cluster_synthesis Synthesis of this compound Phthalic_Anhydride Phthalic_Anhydride Reagents_1 NaOH, Br2 Water, 90°C Phthalic_Anhydride->Reagents_1 Method 1 Reagents_2 NaOH, Br2, PTC Water, 45-80°C Phthalic_Anhydride->Reagents_2 Method 2 4_Bromophthalic_Anhydride 4_Bromophthalic_Anhydride Reagents_1->4_Bromophthalic_Anhydride 71% Yield Reagents_2->4_Bromophthalic_Anhydride 85.4% Yield

Caption: Synthesis of this compound.

G cluster_suzuki Suzuki Coupling Reaction 4_Bromophthalic_Anhydride_Derivative 4-Bromophenyl Derivative Catalyst_System Pd(PPh3)4 Base, Solvent 4_Bromophthalic_Anhydride_Derivative->Catalyst_System Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Catalyst_System Coupled_Product Biaryl Product Catalyst_System->Coupled_Product

Caption: Generalized Suzuki Coupling Workflow.

References

A Comparative Guide to the Thermal Stability of Polyimides from Different Brominated Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of polyimides synthesized from various brominated anhydrides. The inclusion of bromine atoms in the polyimide backbone is a key strategy for enhancing flame retardancy and modifying other polymer properties. Understanding the impact of different brominated anhydride (B1165640) structures on thermal stability is crucial for the rational design of high-performance materials for demanding applications.

Comparative Thermal Stability Data

The thermal stability of polyimides is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, with the 5% and 10% weight loss temperatures (Td5 and Td10) being key indicators of the onset of decomposition. DSC is used to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state.

The following table summarizes the thermal properties of polyimides derived from different brominated and non-brominated anhydrides for a comparative perspective. The data has been compiled from various studies, and it is important to note that the specific diamine used in the polymerization significantly influences the final thermal properties.

DianhydrideDiamineTd5 (°C)Td10 (°C)Tg (°C)Char Yield (%)Atmosphere
Brominated Anhydrides
Tetrabromophthalic Anhydride (TBPA)Aromatic Diamines410 - 510[1]-147 - 274[1]-N₂
Tetrabromophthalic Anhydride (TBPA)Aliphatic Diamines355 - 400[1]-72 - 110[1]-N₂
Non-Brominated Anhydrides (for comparison)
Pyromellitic Dianhydride (PMDA)4,4'-Oxydianiline (ODA)--302[2]--
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)4,4'-Oxydianiline (ODA)--276[2]--
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)Aromatic Diamines-539 - 591-48 - 53N₂

Systematic studies have shown that the introduction of bromine substituents into the polyimide backbone generally leads to a slight decrease in the initial decomposition temperature compared to their non-brominated counterparts.[1] However, the presence of bromine significantly enhances the flame-retardant properties of the material. The glass transition temperature, on the other hand, tends to increase with the incorporation of bulky bromine atoms, which restrict the segmental motion of the polymer chains.[1]

Experimental Protocols

The data presented in this guide is based on standard methodologies for the synthesis and thermal analysis of polyimides.

Polyimide Synthesis (Two-Step Method)

A widely used method for synthesizing polyimides involves a two-step process:

Step 1: Poly(amic acid) Synthesis A dianhydride is reacted with an equimolar amount of a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). The reaction is typically carried out at room temperature with stirring for several hours to form a viscous poly(amic acid) solution.

Step 2: Imidization The poly(amic acid) precursor is then converted to the final polyimide via cyclodehydration. This can be achieved through two primary methods:

  • Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in a stepwise manner to temperatures typically ranging from 100°C to 300°C. This process removes the solvent and facilitates the ring-closure reaction to form the imide rings.

  • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine (B92270) or triethylamine), is added to the poly(amic acid) solution at room temperature. This method allows for imidization to occur at lower temperatures. The resulting polyimide is then precipitated, washed, and dried.

Thermal Analysis

Thermogravimetric Analysis (TGA) TGA is performed to evaluate the thermal stability and decomposition profile of the polyimides.

  • Sample Preparation: A small amount of the dried polyimide sample (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

  • Analysis Conditions: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere, typically nitrogen or air. The weight loss of the sample is recorded as a function of temperature.

Differential Scanning Calorimetry (DSC) DSC is used to determine the glass transition temperature (Tg) and other thermal transitions.

  • Sample Preparation: A small amount of the polyimide sample (typically 5-10 mg) is sealed in an aluminum DSC pan.

  • Analysis Conditions: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, at a specified rate (e.g., 10 or 20°C/min) under an inert atmosphere. The heat flow to or from the sample relative to a reference is measured as a function of temperature. The Tg is identified as a step change in the baseline of the DSC thermogram.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams have been generated.

General Structure of a Brominated Polyimide cluster_anhydride Brominated Anhydride Monomer cluster_diamine Diamine Monomer cluster_polyimide Resulting Polyimide Structure Anhydride Brominated Aromatic Ring (e.g., Tetrabromophthalic Anhydride) Polyimide Imide Linkage Repeating Unit Imide Linkage Anhydride->Polyimide Reacts with Diamine Aromatic or Aliphatic Diamine Diamine->Polyimide Reacts with Bromine Bromine Substituents Polyimide->Bromine

Caption: General chemical relationship between brominated anhydride, diamine, and the resulting polyimide.

Experimental Workflow for Thermal Stability Analysis cluster_synthesis Polyimide Synthesis cluster_analysis Thermal Analysis Monomers Brominated Anhydride + Diamine Monomers PolyamicAcid Poly(amic acid) Formation (in polar aprotic solvent) Monomers->PolyamicAcid Imidization Imidization (Thermal or Chemical) PolyamicAcid->Imidization Polyimide Dried Polyimide Sample Imidization->Polyimide TGA Thermogravimetric Analysis (TGA) Polyimide->TGA DSC Differential Scanning Calorimetry (DSC) Polyimide->DSC Data Thermal Stability Data (Td5, Td10, Tg, Char Yield) TGA->Data DSC->Data

Caption: Workflow from polyimide synthesis to thermal analysis and data acquisition.

References

Safety Operating Guide

Proper Disposal of 4-Bromophthalic Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromophthalic anhydride (B1165640) is classified as a hazardous substance requiring specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. This guide provides essential safety and logistical information for the proper handling and disposal of 4-Bromophthalic anhydride, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

  • Eye Protection: Safety glasses or chemical splash goggles.[2]

  • Hand Protection: Impervious gloves (e.g., nitrile, Viton).[2][3]

  • Body Protection: A fully-buttoned lab coat or protective work clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1][4] A suitable respirator should be used when high concentrations are present.[2]

II. Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

Small Spills:

  • Ensure Proper Ventilation: Work within a fume hood if possible.

  • Wear Appropriate PPE: See Section I for details.

  • Contain the Spill: Use an inert, dry material like sand or vermiculite (B1170534) to absorb the spilled substance.[3][5]

  • Clean-up: For dry spills, use dry clean-up procedures to avoid generating dust.[1][6] Carefully sweep or vacuum the material and place it into a clearly labeled, sealed container for disposal.[1][5]

  • Decontaminate the Area: Wash the spill area with soap and water.[1]

Large Spills:

  • Evacuate the Area: Alert personnel in the vicinity and evacuate the immediate area.

  • Contact Emergency Services: Notify your institution's environmental health and safety (EHS) office or emergency response team.

  • Prevent Spread: If it is safe to do so, prevent the spillage from entering drains or water courses.[1]

III. Disposal Procedures

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7] Halogenated organic wastes are typically incinerated at a regulated hazardous waste facility.[7]

Step-by-Step Disposal Protocol:

  • Segregate the Waste: Collect this compound waste separately from non-halogenated organic waste and other incompatible materials.[7][8]

  • Use a Designated Waste Container: Place the waste in a compatible, clearly labeled hazardous waste container.[1][7] The container should be kept tightly closed when not in use.[1][5]

  • Label the Container: The label must clearly state "Hazardous Waste" and identify the contents, including the name "this compound" and its approximate quantity.

  • Store the Waste Safely: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, bases, and metals.[3]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.

IV. Quantitative Safety Data Summary

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[1][9]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2][9]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1][2][9]
Skin Sensitization (Category 1)GHS07WarningH317: May cause an allergic skin reaction.[1][9]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.[1]

V. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the decision-making process for handling and disposing of this compound.

Workflow for Handling this compound A Start: Handling this compound B Wear Appropriate PPE: - Safety Goggles - Impervious Gloves - Lab Coat A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) A->C D Spill Occurs? C->D E Follow Spill Management Protocol D->E Yes F Continue with Work D->F No G Generate Waste E->G F->G H Segregate as Halogenated Organic Waste G->H I Store in Labeled, Sealed Container H->I J Arrange for EHS Pickup I->J

Caption: Workflow for the safe handling of this compound.

Disposal Decision Pathway for this compound A Waste Generated: This compound B Is it a Halogenated Organic Compound? A->B C YES B->C Check SDS D NO (Incorrect Classification) B->D E Collect in a Designated Halogenated Waste Container C->E F Ensure Container is Properly Labeled and Sealed E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Disposal G->H

References

Personal protective equipment for handling 4-Bromophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4-Bromophthalic anhydride (B1165640) in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

4-Bromophthalic anhydride is a chemical that poses several hazards. It can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction. It is also harmful if swallowed.[1][2][3] Therefore, a stringent PPE protocol is mandatory for all personnel handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes.
Hands Impervious GlovesNitrile or neoprene gloves are recommended. Always check the manufacturer's guidelines for chemical resistance. Contaminated gloves should be removed and disposed of immediately.[2]
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat that fastens securely is required.
Respiratory RespiratorUse a suitable respirator if high concentrations are present or if dust is generated.[2][3]
Feet Closed-toe ShoesSafety footwear should be worn in areas where chemicals are handled.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound, from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Review Safety Data Sheet (SDS) prep_2 Verify fume hood functionality prep_1->prep_2 prep_3 Locate emergency equipment (eyewash, shower) prep_2->prep_3 prep_4 Don all required PPE prep_3->prep_4 handle_1 Weigh and transfer solid in fume hood prep_4->handle_1 handle_2 Keep container sealed when not in use handle_1->handle_2 handle_3 Avoid generating dust handle_1->handle_3 handle_4 Slowly add to solvent if creating a solution handle_1->handle_4 post_1 Decontaminate work surfaces handle_2->post_1 handle_3->post_1 handle_4->post_1 post_2 Segregate and label all waste post_1->post_2 post_3 Remove PPE carefully post_2->post_3 post_4 Wash hands thoroughly post_3->post_4 cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal waste_solid Contaminated Solid Waste (gloves, paper towels) container_solid Sealed, labeled hazardous waste container for solids waste_solid->container_solid waste_liquid Solutions containing this compound container_liquid Sealed, labeled hazardous waste container for halogenated organic liquids waste_liquid->container_liquid disposal_1 Arrange for pickup by Environmental Health & Safety (EHS) container_solid->disposal_1 container_liquid->disposal_1 disposal_2 Follow all institutional and regulatory guidelines disposal_1->disposal_2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.